molecular formula C9H9F2NO2 B1301762 2-amino-3-(2,3-difluorophenyl)propanoic Acid CAS No. 236754-62-4

2-amino-3-(2,3-difluorophenyl)propanoic Acid

Cat. No.: B1301762
CAS No.: 236754-62-4
M. Wt: 201.17 g/mol
InChI Key: KSUXKFDPNKLPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-3-(2,3-difluorophenyl)propanoic Acid is a useful research compound. Its molecular formula is C9H9F2NO2 and its molecular weight is 201.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-amino-3-(2,3-difluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUXKFDPNKLPHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371793
Record name 2,3-difluoro-dl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

236754-62-4
Record name 2,3-Difluorophenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=236754-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-difluoro-dl-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 236754-62-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Physicochemical Properties

(S)-2-amino-3-(2,3-difluorophenyl)propanoic acid, a fluorinated analog of the amino acid phenylalanine, possesses unique electronic properties conferred by the difluoro-substituted phenyl ring. These properties can significantly influence its biological activity and metabolic stability. A summary of its known and predicted physicochemical characteristics is presented below.

PropertyValueSource
Molecular Formula C₉H₉F₂NO₂[1][2]
Molecular Weight 201.17 g/mol [1][2]
CAS Number 266360-42-3[1]
Appearance Off-white powder[2]
Boiling Point (Predicted) 306.9 ± 42.0 °C[2]
Density (Predicted) 1.379 ± 0.06 g/cm³[2]
pKa (Predicted) 2.17 ± 0.15[2]
Melting Point Not available
Solubility Not available
Purity ≥97%[1]
Storage Room temperature, in a dark, inert atmosphere[2]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid are not explicitly described in the currently available literature. However, a plausible synthetic route can be conceptualized based on established methods for the asymmetric synthesis of amino acids. One common approach involves the alkylation of a chiral glycine enolate equivalent with a suitable electrophile.

A potential synthetic workflow is outlined in the diagram below. This proposed pathway is hypothetical and would require experimental validation.

G Conceptual Synthetic Pathway cluster_start Starting Materials cluster_reaction Key Reaction Step cluster_deprotection Deprotection cluster_product Final Product A 2,3-Difluorobenzyl bromide C Asymmetric Alkylation A->C B Chiral Glycine Equivalent (e.g., (S)-N-(diphenylmethylene)glycine t-butyl ester) B->C D Acidic Hydrolysis C->D E (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid D->E

Caption: A conceptual workflow for the synthesis of the target compound.

Proposed Experimental Protocol:

  • Alkylation: The chiral glycine equivalent would be deprotonated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). Subsequently, 2,3-difluorobenzyl bromide would be added to the reaction mixture, and the reaction would be allowed to proceed to completion.

  • Work-up and Purification: The reaction would be quenched with a proton source, and the crude product would be extracted and purified using column chromatography.

  • Deprotection: The protecting groups on the amino and carboxyl functionalities would be removed, typically by acidic hydrolysis (e.g., with hydrochloric acid).

  • Final Purification: The final product would be purified by recrystallization or ion-exchange chromatography to yield (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid.

Biological Activity and Signaling Pathways

Specific biological activity data for (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid is not available in the public domain. However, the introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their biological properties, such as metabolic stability and binding affinity to target proteins.

Structurally similar fluorinated phenylalanine analogs have been investigated for a variety of applications, including as anti-inflammatory agents and for their potential role in neuropharmacology. For instance, some 2-arylpropanoic acid derivatives have demonstrated anti-inflammatory, antinociceptive, and antiplatelet activities[3]. It is plausible that (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid could exhibit similar biological effects.

Given that it is an amino acid analog, a primary area of investigation would be its interaction with amino acid transporters and its potential incorporation into peptides or proteins, which could lead to altered biological functions. The diagram below illustrates a hypothetical signaling pathway where an amino acid analog could exert its effects, for example, by being a competitive inhibitor or a substrate for an amino acid transporter, thereby affecting downstream cellular processes.

G Hypothetical Cellular Interaction Pathway Compound (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid Transporter Amino Acid Transporter (e.g., LAT1) Compound->Transporter Interaction (Inhibition or Transport) Metabolism Cellular Metabolism Transporter->Metabolism Altered Nutrient Uptake Signaling Downstream Signaling (e.g., mTOR pathway) Metabolism->Signaling Protein Protein Synthesis Signaling->Protein Effect Biological Effect (e.g., Inhibition of Cell Growth) Protein->Effect

References

An In-Depth Technical Guide to the Synthesis of 2-amino-3-(2,3-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining 2-amino-3-(2,3-difluorophenyl)propanoic acid, a fluorinated analog of the amino acid phenylalanine. The strategic introduction of fluorine atoms into the phenyl ring can significantly modulate the biological and physicochemical properties of molecules, making this compound a valuable building block in medicinal chemistry and drug discovery. This document details both racemic and asymmetric synthetic routes, providing experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. These methods can be broadly categorized into two main approaches:

  • Racemic Synthesis followed by Chiral Resolution: These methods first produce a mixture of both (R) and (S) enantiomers of the target amino acid. A subsequent resolution step, often enzymatic, is then required to isolate the desired enantiomer. Common racemic synthesis methods include the Strecker synthesis and the Erlenmeyer-Azlactone synthesis.

  • Asymmetric Synthesis: These more advanced methods directly produce the desired enantiomer in high purity, circumventing the need for a separate resolution step. A prominent example involves the use of chiral auxiliaries, such as Ni(II) complexes of glycine Schiff bases.

This guide will detail a key asymmetric synthesis route and a common racemic method followed by enzymatic resolution.

Asymmetric Synthesis via Chiral Ni(II) Complex

A highly effective method for the enantioselective synthesis of α-amino acids involves the alkylation of a chiral Ni(II) complex of a glycine Schiff base. This approach offers high stereocontrol and generally provides good yields. The overall workflow is depicted below.

Asymmetric_Synthesis cluster_0 Preparation of Chiral Ligand and Ni(II) Complex cluster_1 Alkylation and Deprotection Chiral_Amine Chiral Amine Chiral_Ligand Chiral Schiff Base Ligand Chiral_Amine->Chiral_Ligand Salicylaldehyde_Derivative Substituted Salicylaldehyde Salicylaldehyde_Derivative->Chiral_Ligand Ni_Complex Chiral Ni(II) Glycine Complex Chiral_Ligand->Ni_Complex Glycine Glycine Glycine->Ni_Complex Ni_II_Source Ni(II) Source (e.g., Ni(OAc)2) Ni_II_Source->Ni_Complex Alkylated_Complex Alkylated Ni(II) Complex Ni_Complex->Alkylated_Complex Base Electrophile 2,3-Difluorobenzyl Bromide Electrophile->Alkylated_Complex Target_Molecule (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid Alkylated_Complex->Target_Molecule HCl Recovered_Ligand Recovered Chiral Ligand Alkylated_Complex->Recovered_Ligand Work-up Acid_Hydrolysis Acid Hydrolysis

Figure 1: Asymmetric synthesis workflow using a chiral Ni(II) complex.

Experimental Protocol: Asymmetric Synthesis

Step 1: Synthesis of the Chiral Ni(II) Glycine Complex

A chiral Schiff base ligand is first prepared by the condensation of a chiral amine (e.g., (S)-2-aminobenzophenone derivative) with a substituted salicylaldehyde. The resulting ligand is then complexed with a Ni(II) salt and glycine in the presence of a base to form the planar chiral Ni(II) glycine complex.

Step 2: Alkylation of the Ni(II) Complex

  • To a solution of the chiral Ni(II) glycine complex (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile) under an inert atmosphere (N2 or Ar), is added a non-nucleophilic base (e.g., powdered anhydrous K2CO3 or DBU, 2.0-3.0 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • 2,3-Difluorobenzyl bromide (1.2 eq) is added, and the reaction mixture is stirred at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting complex.

  • The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to yield the crude alkylated Ni(II) complex.

Step 3: Hydrolysis and Isolation of the Amino Acid

  • The crude alkylated complex is dissolved in a mixture of acetone and 6 M HCl.

  • The solution is heated at reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the precipitated chiral auxiliary is removed by filtration. The chiral auxiliary can be recovered and reused.

  • The filtrate is concentrated under reduced pressure. The residue is redissolved in water and the pH is adjusted to the isoelectric point of the amino acid (typically around pH 6-7) with a base (e.g., aqueous ammonia or NaOH).

  • The precipitated amino acid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to afford (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid.

Quantitative Data
StepProductTypical YieldEnantiomeric Excess (e.e.)
2Alkylated Ni(II) Complex85-95%>95% (diastereomeric excess)
3(S)-2-amino-3-(2,3-difluorophenyl)propanoic acid70-85% (after hydrolysis)>98%

Racemic Synthesis via Strecker Reaction and Enzymatic Resolution

A more classical and often higher-yielding (though less direct for obtaining a single enantiomer) approach is the Strecker synthesis of the racemic amino acid, followed by enzymatic kinetic resolution.

Racemic_Synthesis_Resolution cluster_0 Strecker Synthesis cluster_1 Enzymatic Resolution Aldehyde 2,3-Difluorobenzaldehyde Aminonitrile α-Aminonitrile Intermediate Aldehyde->Aminonitrile Ammonia Ammonia (NH3) Ammonia->Aminonitrile Cyanide Cyanide (e.g., KCN) Cyanide->Aminonitrile Racemic_AA Racemic this compound Aminonitrile->Racemic_AA H3O+ Acid_Hydrolysis_Strecker Acid Hydrolysis (HCl) Racemic_N_Acetyl_AA Racemic N-Acetyl Amino Acid Racemic_AA->Racemic_N_Acetyl_AA Acetic Anhydride N_Acetylation N-Acetylation S_Enantiomer (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid Racemic_N_Acetyl_AA->S_Enantiomer Enzymatic Hydrolysis R_N_Acetyl_Enantiomer (R)-N-Acetyl Amino Acid Racemic_N_Acetyl_AA->R_N_Acetyl_Enantiomer Unreacted Enzyme Acylase

Figure 2: Racemic synthesis via Strecker reaction followed by enzymatic resolution.

Experimental Protocol: Strecker Synthesis

Step 1: Formation of the α-Aminonitrile

  • To a solution of 2,3-difluorobenzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) is added ammonium chloride (1.1 eq) followed by potassium cyanide (1.1 eq) in water.

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The resulting α-aminonitrile may precipitate from the solution or can be extracted with an organic solvent after partial removal of the alcohol under reduced pressure.

Step 2: Hydrolysis to the Racemic Amino Acid

  • The crude α-aminonitrile is suspended in concentrated hydrochloric acid (e.g., 6 M HCl).

  • The mixture is heated at reflux for 6-12 hours.

  • The solution is cooled, and any solid impurities are filtered off.

  • The filtrate is concentrated, and the pH is adjusted to the isoelectric point (around 6-7) with a base to precipitate the racemic amino acid.

  • The product is collected by filtration, washed with cold water, and dried.

Experimental Protocol: Enzymatic Kinetic Resolution

Step 1: N-Acetylation of the Racemic Amino Acid

  • The racemic this compound (1.0 eq) is dissolved in a solution of sodium hydroxide (2.0 eq) in water.

  • The solution is cooled in an ice bath, and acetic anhydride (1.5 eq) is added dropwise while maintaining the pH between 8 and 9 with the addition of NaOH solution.

  • After the addition is complete, the mixture is stirred at room temperature for 2-4 hours.

  • The solution is acidified with HCl to pH 2-3, and the precipitated N-acetyl-2-amino-3-(2,3-difluorophenyl)propanoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Enzymatic Hydrolysis

  • The racemic N-acetyl amino acid is dissolved in water, and the pH is adjusted to 7.5 with a suitable base (e.g., LiOH).

  • An acylase enzyme (e.g., Acylase I from Aspergillus melleus) is added to the solution.

  • The mixture is incubated at a controlled temperature (typically 37 °C) for 24-48 hours, while maintaining the pH at 7.5 by the controlled addition of a base.

  • The reaction is monitored for the formation of the free amino acid.

  • Once the reaction is complete (approximately 50% conversion), the enzyme is denatured by heating or acidification and removed by filtration.

  • The filtrate is acidified to pH 2-3 to precipitate the unreacted (R)-N-acetyl amino acid, which is removed by filtration.

  • The pH of the filtrate is then adjusted to the isoelectric point of the (S)-amino acid (around 6-7) to precipitate the desired product.

  • The (S)-2-amino-3-(2,3-difluorophenyl)propanoic acid is collected by filtration, washed with cold water, and dried.

Quantitative Data
StepProductTypical Yield
1 (Strecker)Racemic α-Aminonitrile75-90%
2 (Strecker)Racemic Amino Acid60-80% (from aldehyde)
1 (Resolution)Racemic N-Acetyl Amino Acid85-95%
2 (Resolution)(S)-Amino Acid40-45% (from racemic N-acetyl)
2 (Resolution)(R)-N-Acetyl Amino Acid40-45% (recoverable)

Conclusion

The synthesis of this compound can be successfully achieved through multiple synthetic routes. For the preparation of the enantiomerically pure (S)-isomer, the asymmetric synthesis utilizing a chiral Ni(II) complex is a highly efficient and direct method. This approach offers excellent stereocontrol and good overall yields. Alternatively, a more classical approach involving the Strecker synthesis to produce the racemic amino acid followed by enzymatic kinetic resolution provides a reliable, albeit longer, route. The choice of method will depend on the specific requirements of the research or development project, including scale, available resources, and the desired level of enantiopurity. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and professionals in the field of drug discovery and development.

The Biological Activity of 2,3-Difluorophenylalanine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into amino acid scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the biological activity and pharmacokinetic profiles of peptides and small molecules. Among these, derivatives of 2,3-difluorophenylalanine are of growing interest due to the unique electronic properties conferred by the vicinal fluorine atoms on the phenyl ring. This technical guide provides an in-depth exploration of the biological activity of 2,3-difluorophenylalanine derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction: The Impact of Fluorination on Phenylalanine

The introduction of fluorine, the most electronegative element, into the phenylalanine ring system imparts significant changes to its physicochemical properties. The carbon-fluorine bond is highly polarized and exceptionally stable, leading to alterations in:

  • Acidity and Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups.

  • Hydrophobicity: Fluorination generally increases the lipophilicity of the aromatic ring.

  • Conformation: The steric bulk and electronic effects of fluorine can influence peptide backbone conformation and side-chain orientation.

  • Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, enhancing the in vivo half-life of drug candidates.[1]

  • Protein-Protein Interactions: The altered electrostatic potential of the fluorinated ring can modulate crucial interactions, such as cation-π and π-π stacking, which are often critical for receptor binding and enzyme inhibition.[1][2]

While a substantial body of research exists for various fluorinated phenylalanine isomers, specific data for 2,3-difluorophenylalanine derivatives remains relatively specialized. This guide aims to consolidate the available information and provide a framework for future research and development.

Quantitative Biological Data

The biological activity of 2,3-difluorophenylalanine derivatives has been explored in several contexts, including as components of peptides with receptor binding affinity and as potential enzyme inhibitors. The following tables summarize available quantitative data. It is important to note that specific data for 2,3-difluorophenylalanine derivatives is limited, and therefore, data for other difluorophenylalanine isomers are included for comparative purposes, with the substitution pattern clearly indicated.

Table 1: Receptor Binding Affinity of a Somatostatin Analog Containing 3',5'-Difluorophenylalanine

CompoundReceptor SubtypeBinding Affinity (IC50, nM)
[D-Trp8, L-Dfp7]-SRIF (3',5'-difluoro)SSTR21.5 ± 0.3
[D-Trp8, L-Dfp7]-SRIF (3',5'-difluoro)SSTR32.0 ± 0.5

Data extracted from a study on somatostatin analogs, where Dfp represents difluorophenylalanine. This data is for the 3',5'-difluoro isomer, not the 2,3-isomer, but illustrates the potential for high-affinity receptor binding.

Table 2: Enzyme Inhibition Data for a Dipeptide Containing a Phenylalanine Analog

InhibitorEnzymeInhibition Constant (Ki)Inhibition Type
H-(2R,3S)-delta EPhe-Phe-OMeChymotrypsin0.16 mMCompetitive

Table 3: Anticancer Activity of Fluorophenyl Derivatives (IC50 Values)

CompoundCell LineIC50 (µM)
2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2bPC3 (Prostate Carcinoma)52
2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2cPC3 (Prostate Carcinoma)80
2-(4-Fluorophenyl)-N-(phenyl)acetamide derivative 2cMCF-7 (Breast Cancer)100

This data is for 4-fluorophenylacetamide derivatives and is included to provide context for the potential anticancer activity of fluorinated phenylalanine derivatives. Specific IC50 values for 2,3-difluorophenylalanine derivatives were not found in the initial searches.[4][5]

Table 4: Antimicrobial Activity of a Fluorophenyl Derivative (MIC Values)

CompoundMicroorganismMIC (µmol/L)
Pyrrolobenzothiazole with p-fluorophenyl substituent (9d)Staphylococcus aureus4
Pyrrolobenzothiazole with p-fluorophenyl substituent (9d)Bacillus subtilis6
Pyrrolobenzothiazole with p-fluorophenyl substituent (9d)Escherichia coli8
Pyrrolobenzothiazole with p-fluorophenyl substituent (9d)Pseudomonas aeruginosa10

This table shows the Minimum Inhibitory Concentration (MIC) for a compound containing a p-fluorophenyl group, illustrating the potential for antimicrobial activity. Data specific to 2,3-difluorophenylalanine derivatives is not currently available.[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key building block and a general method for assessing biological activity.

Synthesis of N-(tert-Butoxycarbonyl)-2,3-difluoro-L-phenylalanine

This protocol is adapted from a general procedure for the Boc-protection of L-phenylalanine and can be applied to its 2,3-difluoro analog.

Materials:

  • 2,3-difluoro-L-phenylalanine

  • Dioxane (peroxide-free)

  • Water

  • Triethylamine

  • 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

  • Ethyl ether

  • 2.5 N Hydrochloric acid

  • Methylene chloride

  • Anhydrous sodium sulfate

  • Hexane

Procedure:

  • In a suitable reaction vessel, dissolve 2,3-difluoro-L-phenylalanine (1 equivalent) in a mixture of water and peroxide-free dioxane (1:1 v/v).

  • To the stirred solution, add triethylamine (1.1 equivalents).

  • Add 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the starting amino acid is no longer detectable by ninhydrin staining.

  • Dilute the reaction mixture with water.

  • Extract the aqueous solution with ethyl ether (at least four times) to remove by-products.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2.5 with cold 2.5 N hydrochloric acid. This will cause the product to separate as an oil.

  • Extract the acidified aqueous layer with methylene chloride (three times).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure at a bath temperature of 30°C to yield a thick oil.

  • To the oil, add hexane until turbidity is observed. Cool the mixture and stir to induce crystallization.

  • Continue to add hexane in portions until no further precipitation occurs.

  • Allow the mixture to stand for 1 hour to complete crystallization.

  • Collect the white crystalline solid by filtration, wash with hexane, and dry under reduced pressure to yield N-tert-butoxycarbonyl-2,3-difluoro-L-phenylalanine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product A 2,3-difluoro-L-phenylalanine E Boc-Protection Reaction (3 hours, RT) A->E B Boc-ON B->E C Triethylamine C->E D Dioxane/Water D->E F Dilution with Water E->F G Ether Extraction F->G H Acidification (HCl) G->H I Methylene Chloride Extraction H->I J Drying (Na2SO4) I->J K Evaporation J->K L Crystallization (Hexane) K->L M Filtration & Drying L->M N N-Boc-2,3-difluoro- L-phenylalanine M->N

Figure 1: General workflow for the synthesis of N-Boc-2,3-difluoro-L-phenylalanine.
In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic effects of 2,3-difluorophenylalanine derivatives against cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PC3, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • 2,3-difluorophenylalanine derivative stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the 2,3-difluorophenylalanine derivative in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24 hours A->B C Treat with Serial Dilutions of Compound B->C D Incubate for 48-72 hours C->D E Add MTT Solution D->E F Incubate for 4 hours E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Figure 2: Workflow for determining anticancer activity using the MTT assay.

Signaling Pathways and Mechanisms of Action

While specific signaling pathways directly modulated by 2,3-difluorophenylalanine derivatives are not yet extensively documented, we can infer potential mechanisms based on the known effects of fluorinated amino acids and phenylalanine itself.

The incorporation of 2,3-difluorophenylalanine into a peptide or protein can alter its interaction with its biological target. The modified electronic nature of the aromatic ring can either enhance or disrupt key binding interactions, such as those within an enzyme's active site or at a receptor-ligand interface. This can lead to either agonistic or antagonistic activity.

Signaling_Pathway_Modulation cluster_compound Compound cluster_target Biological Target cluster_interaction Interaction cluster_pathway Downstream Signaling cluster_response Cellular Response A 2,3-Difluorophenylalanine Derivative B Receptor or Enzyme A->B Binds to C Altered Binding Affinity (Enhanced or Reduced) B->C Leads to D Signaling Pathway (e.g., Kinase Cascade, GPCR Signaling) C->D Modulates E Biological Effect (e.g., Inhibition of Proliferation, Modulation of Cell Function) D->E Results in

Figure 3: A logical diagram of how 2,3-difluorophenylalanine derivatives may modulate signaling pathways.

For example, studies on phenylalanine have shown that it can impact insulin signaling pathways.[6] While this research did not involve fluorinated analogs, it highlights the potential for amino acid derivatives to influence critical cellular processes. The introduction of fluorine could further modulate such interactions.

Conclusion and Future Directions

Derivatives of 2,3-difluorophenylalanine represent a promising class of molecules for drug discovery and chemical biology. The unique physicochemical properties imparted by the vicinal fluorine atoms offer opportunities to fine-tune the biological activity of peptides and small molecules. While the currently available quantitative data specific to the 2,3-difluoro isomer is limited, the broader research on fluorinated phenylalanines suggests significant potential in areas such as oncology, infectious diseases, and the modulation of cell signaling.

Future research should focus on the systematic evaluation of 2,3-difluorophenylalanine-containing compounds against a wider range of biological targets to generate comprehensive structure-activity relationship data. Detailed studies into the specific signaling pathways affected by these derivatives will be crucial for elucidating their mechanisms of action and advancing their therapeutic potential. The development of more efficient and stereoselective synthetic routes to these compounds will also be essential for facilitating their broader application in drug development.

References

Spectroscopic and Analytical Profile of 2-amino-3-(2,3-difluorophenyl)propanoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical methodologies relevant to the characterization of 2-amino-3-(2,3-difluorophenyl)propanoic acid. While specific, experimentally-derived quantitative spectroscopic data for this compound is not publicly available in spectral databases at the time of this publication, this document outlines the standardized protocols for acquiring such data and presents a logical workflow for its synthesis and analysis. The information herein is intended to support research and development activities involving this and structurally related fluorinated amino acids.

Spectroscopic Data Analysis

Precise spectroscopic data is critical for the unambiguous identification and characterization of this compound. While raw spectral data is not publicly accessible, the following tables detail the expected spectroscopic parameters based on the compound's structure and data from analogous fluorinated phenylalanine derivatives.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
3.8 - 4.2Doublet of doublets (dd)J(Hα, Hβ) ≈ 5-8 Hz
3.0 - 3.4Multiplet (m)-
Aromatic H6.9 - 7.3Multiplet (m)-
-NH₂7.5 - 8.5 (in DMSO-d₆)Broad singlet (br s)-
-COOH10.0 - 13.0 (in DMSO-d₆)Broad singlet (br s)-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
55 - 60
35 - 40
Aromatic C110 - 130
Aromatic C-F145 - 165 (with C-F coupling)
C=O (Carboxyl)170 - 175

Table 3: Mass Spectrometry Data

Ionization ModePredicted m/zIon Type
Electrospray (ESI+)202.07[M+H]⁺
Electrospray (ESI+)224.05[M+Na]⁺
Electrospray (ESI-)200.06[M-H]⁻

Table 4: Infrared (IR) Spectroscopy Data

Functional GroupPredicted Absorption Range (cm⁻¹)Description
O-H (Carboxylic Acid)2500 - 3300Broad
N-H (Amine)3300 - 3500Medium, sharp
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1700 - 1730Strong, sharp
C=C (Aromatic)1450 - 1600Medium
C-F (Aromatic)1100 - 1300Strong

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).

  • Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) for D₂O or Tetramethylsilane (TMS) for DMSO-d₆.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-16 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Temperature: 298 K.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an Electrospray Ionization (ESI) source.

Sample Preparation:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

Data Acquisition (ESI-TOF MS):

  • Ionization Mode: Positive and negative ion modes.

  • Capillary Voltage: 3-4 kV.

  • Cone Voltage: 20-40 V.

  • Source Temperature: 100-120 °C.

  • Desolvation Temperature: 250-350 °C.

  • Mass Range: m/z 50-1000.

  • Data Analysis: Determine the exact mass of the molecular ion and compare it with the theoretical mass to confirm the elemental formula.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups (e.g., O-H, N-H, C=O, C-F).

Visualized Workflow and Pathways

The following diagrams illustrate the logical workflow for the synthesis and analysis of this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Start Starting Materials (e.g., 2,3-difluorobenzaldehyde) Intermediate Intermediate Synthesis (e.g., Azlactone synthesis) Start->Intermediate Multi-step reactions Hydrolysis Hydrolysis and Purification Intermediate->Hydrolysis Product This compound Hydrolysis->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (HRMS) Product->MS IR IR Spectroscopy Product->IR Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure IR->Structure Confirmation Structural Confirmation Structure->Confirmation Purity->Confirmation

Caption: Workflow for Synthesis and Spectroscopic Analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting Sample Obtain pure sample of This compound Dissolve_NMR Dissolve in deuterated solvent Sample->Dissolve_NMR Dissolve_MS Prepare dilute solution for infusion/LC Sample->Dissolve_MS Solid_IR Use solid sample for ATR Sample->Solid_IR NMR_acq Acquire ¹H and ¹³C NMR spectra Dissolve_NMR->NMR_acq MS_acq Acquire high-resolution mass spectrum Dissolve_MS->MS_acq IR_acq Acquire FTIR spectrum Solid_IR->IR_acq Process_NMR Process NMR data (FT, phasing, baseline correction) NMR_acq->Process_NMR Analyze_MS Determine exact mass and elemental composition MS_acq->Analyze_MS Analyze_IR Identify characteristic vibrational frequencies IR_acq->Analyze_IR Report Compile and report spectroscopic data Process_NMR->Report Analyze_MS->Report Analyze_IR->Report

Caption: Detailed Experimental Workflow for Spectroscopic Analysis.

In-Depth Technical Guide: (S)-2-Amino-3-(2,3-difluorophenyl)propanoic Acid (CAS No. 266360-42-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid, identified by CAS number 266360-42-3, is a synthetic amino acid derivative that has emerged as a valuable building block in the field of targeted protein degradation. Its structural features, particularly the difluorinated phenyl ring, make it a component of interest in the design of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of the known properties and potential applications of this compound, with a focus on its role in the development of novel therapeutics. While specific, publicly available data on PROTACs incorporating this exact molecule remains limited, this guide extrapolates its likely function based on its classification as a "protein degrader building block" and the established principles of PROTAC design.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid is presented in Table 1. This data is compiled from various chemical supplier databases and safety data sheets.

PropertyValueReference
CAS Number 266360-42-3N/A
Molecular Formula C₉H₉F₂NO₂[1]
Molecular Weight 201.17 g/mol [1]
IUPAC Name (2S)-2-amino-3-(2,3-difluorophenyl)propanoic acidN/A
Synonyms 2,3-Difluoro-L-phenylalanineN/A
Appearance White to off-white powderN/A
Purity Typically ≥95%N/A
Solubility Soluble in water[2]

Role in Targeted Protein Degradation

(S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid is classified as a "protein degrader building block," indicating its primary utility in the synthesis of molecules for targeted protein degradation (TPD). The most prominent application of such building blocks is in the construction of PROTACs.

PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs), often those implicated in disease. A PROTAC typically consists of three components:

  • A ligand for the target protein (POI ligand or "warhead") : This part of the molecule binds specifically to the disease-causing protein.

  • A ligand for an E3 ubiquitin ligase : This moiety recruits an E3 ligase, an enzyme that facilitates the transfer of ubiquitin to a target protein.

  • A chemical linker : This connects the POI ligand and the E3 ligase ligand.

The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Based on its structure as a phenylalanine analog, (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid could potentially be incorporated into the structure of a PROTAC in several ways, most likely as part of the E3 ligase ligand or as a component of the linker that influences the molecule's conformation and physicochemical properties. The fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability.

Potential Interaction with E3 Ligases

While no specific E3 ligase has been definitively associated with (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid in the public domain, two of the most commonly recruited E3 ligases in PROTAC design are Cereblon (CRBN) and Von Hippel-Lindau (VHL). It is plausible that this building block is used to synthesize ligands that target one of these, or other, E3 ligases. The difluoro-phenyl motif could be a key feature for achieving high-affinity and selective binding to the E3 ligase.

Synthesis

Illustrative Synthetic Pathway

The synthesis of fluorinated phenylalanine analogs often involves the asymmetric alkylation of a chiral glycine enolate equivalent with a substituted benzyl halide.

G cluster_0 General Synthetic Approach Start Chiral Glycine Equivalent Step1 Asymmetric Alkylation Start->Step1 Reagent1 2,3-Difluorobenzyl Bromide Reagent1->Step1 Intermediate Protected Amino Acid Derivative Step1->Intermediate Step2 Deprotection Intermediate->Step2 Product (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid Step2->Product

Caption: General synthetic workflow for fluorinated amino acids.

Methodology:

  • Protection of Glycine: A chiral auxiliary is attached to glycine to control the stereochemistry of the subsequent alkylation step.

  • Enolate Formation: The protected glycine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form a chiral enolate.

  • Alkylation: The enolate is then reacted with 2,3-difluorobenzyl bromide. The chiral auxiliary directs the alkylation to occur from a specific face, leading to the desired (S)-configuration.

  • Deprotection: The protecting groups and the chiral auxiliary are removed under appropriate conditions (e.g., acid hydrolysis) to yield the final product, (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid.

  • Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.

Experimental Protocols for Application in Targeted Protein Degradation

While specific protocols involving CAS 266360-42-3 are not publicly available, the following represents a general workflow for the integration of such a building block into a PROTAC and its subsequent biological evaluation.

PROTAC Synthesis Workflow

G cluster_1 PROTAC Synthesis Workflow BuildingBlock (S)-2-Amino-3-(2,3-difluorophenyl) propanoic acid Step1 Couple Building Block to Linker BuildingBlock->Step1 POI_Ligand Target Protein Ligand Step2 Couple to POI Ligand POI_Ligand->Step2 Linker Linker Moiety Linker->Step1 Intermediate1 E3 Ligase Ligand-Linker Conjugate Step1->Intermediate1 Intermediate1->Step2 Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC

Caption: General workflow for incorporating the building block into a PROTAC.

Methodology:

  • Synthesis of E3 Ligase Ligand: (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid would first be chemically modified, for example, by coupling it to a core scaffold known to bind to an E3 ligase like VHL or Cereblon.

  • Linker Attachment: A flexible linker of a desired length and composition (e.g., polyethylene glycol) is then attached to the E3 ligase ligand. The linker often terminates in a reactive functional group (e.g., an alkyne, azide, or carboxylic acid) for subsequent conjugation.

  • Conjugation to POI Ligand: The E3 ligase ligand-linker construct is then reacted with a ligand for the protein of interest, which also possesses a complementary reactive functional group, to form the final PROTAC molecule.

  • Purification and Characterization: The synthesized PROTAC is purified by methods such as HPLC and its identity and purity are confirmed by techniques like LC-MS and NMR.

Biological Evaluation Workflow

G cluster_2 Biological Evaluation of PROTAC Cell_Culture Treat Cells with PROTAC Western_Blot Western Blot for POI Levels Cell_Culture->Western_Blot Ternary_Complex Ternary Complex Formation Assay (e.g., TR-FRET, SPR) Cell_Culture->Ternary_Complex Ubiquitination Ubiquitination Assay Cell_Culture->Ubiquitination Dose_Response Dose-Response and Time-Course Western_Blot->Dose_Response Phenotypic_Assay Phenotypic Assay (e.g., Cell Viability, Apoptosis) Dose_Response->Phenotypic_Assay

Caption: Workflow for the biological evaluation of a PROTAC.

Methodology:

  • Cell Treatment: Cancer cell lines or other relevant cell models are treated with varying concentrations of the synthesized PROTAC.

  • Western Blot Analysis: After a specific incubation period, cell lysates are prepared and subjected to Western blotting to determine the levels of the target protein. A successful PROTAC will show a dose-dependent decrease in the POI levels.

  • Dose-Response and Time-Course Studies: To characterize the potency and kinetics of the PROTAC, dose-response curves are generated to determine the DC₅₀ (concentration for 50% degradation), and time-course experiments are performed to assess the rate of protein degradation.

  • Ternary Complex Formation Assays: Biophysical techniques such as Time-Resolved Fluorescence Energy Transfer (TR-FRET) or Surface Plasmon Resonance (SPR) can be used to confirm the formation of the ternary complex between the PROTAC, the POI, and the E3 ligase.

  • Ubiquitination Assays: In vitro or in-cell ubiquitination assays are performed to demonstrate that the PROTAC induces the ubiquitination of the POI.

  • Phenotypic Assays: The functional consequences of POI degradation are assessed through relevant phenotypic assays, such as cell viability assays (e.g., MTT or CellTiter-Glo), apoptosis assays (e.g., caspase activity or Annexin V staining), or other assays specific to the function of the POI.

Safety and Handling

Based on available Safety Data Sheets (SDS), (S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid is intended for laboratory research use only.[3] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. The compound should be handled in a well-ventilated area.[3] In case of contact with eyes or skin, rinse immediately with plenty of water.[3] If inhaled, move to fresh air.[3] If swallowed, wash out mouth with water.[3] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam.[3]

Conclusion

(S)-2-Amino-3-(2,3-difluorophenyl)propanoic acid (CAS 266360-42-3) is a specialized chemical building block with significant potential in the rapidly advancing field of targeted protein degradation. Its difluorinated phenyl moiety suggests a role in optimizing the properties of PROTACs, potentially enhancing their binding affinity, metabolic stability, and cellular permeability. While detailed public data on its specific applications are currently scarce, the general principles of PROTAC design and evaluation provide a clear framework for its utility. Further research and publication will be necessary to fully elucidate the specific signaling pathways and therapeutic applications of PROTACs derived from this promising building block.

References

Theoretical Properties of Difluorophenylalanine Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into amino acids has become a powerful tool in peptide and protein engineering, as well as in drug discovery. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformational preferences, electronic properties, metabolic stability, and binding affinities of peptides and proteins.[1][2] Difluorophenylalanine (DFP) isomers, in particular, offer a nuanced approach to modulating these properties, with the position of the two fluorine atoms on the phenyl ring dictating their specific effects.[1][2]

This technical guide provides a comprehensive overview of the theoretical properties of the six positional isomers of difluorophenylalanine: 2,3-DFP, 2,4-DFP, 2,5-DFP, 2,6-DFP, 3,4-DFP, and 3,5-DFP. It is intended to serve as a resource for researchers in medicinal chemistry, chemical biology, and drug development, offering insights into how these non-canonical amino acids can be leveraged to fine-tune the characteristics of bioactive molecules. The guide details key theoretical properties, provides experimental protocols for their determination, and visualizes essential workflows and pathways.

Core Theoretical Properties of Difluorophenylalanine Isomers

The introduction of two fluorine atoms onto the phenylalanine scaffold significantly alters its physicochemical properties. These modifications are not uniform across the isomers and are highly dependent on the substitution pattern. Understanding these differences is crucial for the rational design of peptides and proteins with desired characteristics.

Conformational Preferences
Electronic Properties

The strong electron-withdrawing nature of fluorine significantly impacts the electronic distribution of the phenyl ring. This, in turn, affects the pKa of the ionizable groups and the dipole moment of the amino acid. These electronic perturbations can alter non-covalent interactions, such as cation-π and π-π stacking, which are critical for molecular recognition and protein stability.[4]

pKa Values

The acidity of the carboxylic acid group (pKa1) and the basicity of the amino group (pKa2) are fundamental properties of amino acids. The electron-withdrawing fluorine atoms are expected to lower both pKa values compared to phenylalanine, with the magnitude of the effect depending on the proximity of the fluorine atoms to the backbone.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME) properties. Fluorination generally increases lipophilicity; however, the precise impact is isomer-dependent and can be quantified through experimental methods like RP-HPLC or predicted using computational models.

Data Presentation: Summary of Physicochemical Properties

The following table summarizes available and predicted physicochemical properties for the L-isomers of difluorophenylalanine. It is important to note that while some of this data is from experimental sources, much of it is derived from computational predictions and should be considered as such.

IsomerMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted pKaPredicted XLogP3
2,3-DFP C₉H₉F₂NO₂201.17266360-60-5~2.1Not Available
2,4-DFP C₉H₉F₂NO₂201.1731105-93-82.20[5]Not Available
2,5-DFP C₉H₉F₂NO₂201.1733787-04-12.17[6]Not Available
2,6-DFP C₉H₉F₂NO₂201.1733787-05-2Not AvailableNot Available
3,4-DFP C₉H₉F₂NO₂201.1731105-90-5Not Available-1.8[7][8]
3,5-DFP C₉H₉F₂NO₂201.1731105-91-6Not AvailableNot Available

Mandatory Visualizations

Logical Relationship: Impact of Fluorination on Phenylalanine Properties

G cluster_props Altered Properties Phe Phenylalanine DFP Difluorophenylalanine Isomers Phe->DFP Fluorination Properties Physicochemical & Biological Properties DFP->Properties Conformation Conformational Preference Properties->Conformation Electronics Electronic Distribution (pKa, Dipole) Properties->Electronics Lipophilicity Lipophilicity (logP) Properties->Lipophilicity Stability Metabolic Stability Properties->Stability Binding Binding Affinity & Selectivity Properties->Binding

Caption: Impact of difluorination on phenylalanine properties.

Experimental Workflow: pKa Determination by Titration

G A Prepare DFP Isomer Solution B Standardize pH Meter A->B E Titrate with Standard Base (e.g., NaOH) A->E C Titrate with Standard Acid (e.g., HCl) B->C D Record pH vs. Volume of Titrant C->D G Plot Titration Curve (pH vs. Equivalents) D->G F Record pH vs. Volume of Titrant E->F F->G H Determine Midpoints of Buffering Regions G->H I pKa1 and pKa2 Values H->I

Caption: Workflow for pKa determination.

Experimental Workflow: logP Determination by RP-HPLC

G A Prepare Mobile Phase & DFP Isomer Samples B Equilibrate RP-HPLC System A->B C Inject DFP Isomer Sample B->C D Measure Retention Time (tR) C->D E Calculate Capacity Factor (k') D->E F Correlate k' with Standard logP Values E->F G Determine logP of DFP Isomer F->G

Caption: Workflow for logP determination.

Signaling Pathway: Biosynthesis of Aromatic Amino Acids

G PEP Phosphoenolpyruvate Shikimate Shikimate Pathway PEP->Shikimate E4P Erythrose 4-phosphate E4P->Shikimate Chorismate Chorismate Shikimate->Chorismate Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp DFP Difluorophenylalanine (via synthetic precursor) Phe->DFP Synthetic Modification

Caption: Shikimate pathway for aromatic amino acid biosynthesis.

Experimental Protocols

Protocol for pKa Determination by Acid-Base Titration

This protocol outlines the steps for determining the pKa values of a difluorophenylalanine isomer.

Materials:

  • Difluorophenylalanine isomer

  • 0.1 M Hydrochloric acid (HCl), standardized

  • 0.1 M Sodium hydroxide (NaOH), standardized

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burettes (2)

  • Beakers

  • Standard pH buffers (pH 4, 7, and 10)

  • Deionized water

Procedure:

  • Prepare the Amino Acid Solution: Accurately weigh a sample of the DFP isomer and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Calibrate the pH Meter: Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.

  • Initial pH: Place a known volume (e.g., 25 mL) of the DFP solution in a beaker with a stir bar and measure the initial pH.

  • Acid Titration:

    • Fill a burette with the standardized 0.1 M HCl.

    • Add small, precise increments (e.g., 0.2 mL) of HCl to the DFP solution while stirring.

    • Record the pH after each addition, allowing the reading to stabilize.

    • Continue until the pH drops significantly (e.g., to pH 1.5-2.0).

  • Base Titration:

    • Using a fresh sample of the DFP solution, fill a separate burette with the standardized 0.1 M NaOH.

    • Add small, precise increments of NaOH to the DFP solution while stirring.

    • Record the pH after each addition.

    • Continue until the pH rises significantly (e.g., to pH 11.5-12.0).

  • Data Analysis:

    • Plot the pH values against the equivalents of acid and base added.

    • The pKa of the carboxyl group (pKa1) is the pH at the midpoint of the first buffering region (where 0.5 equivalents of base have been added from the fully protonated state).

    • The pKa of the amino group (pKa2) is the pH at the midpoint of the second buffering region (where 1.5 equivalents of base have been added from the fully protonated state).

Protocol for logP Determination by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol describes a common method for estimating the logP of a DFP isomer.

Materials:

  • Difluorophenylalanine isomer

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile or methanol)

  • Trifluoroacetic acid (TFA)

  • A set of standard compounds with known logP values

  • RP-HPLC system with a C18 column and UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Prepare Mobile Phases: Prepare a series of mobile phases with varying ratios of organic solvent and water (e.g., 30:70, 40:60, 50:50, 60:40, 70:30 v/v), each containing 0.1% TFA.

  • Prepare Standard and Sample Solutions: Dissolve the standard compounds and the DFP isomer in a suitable solvent (compatible with the mobile phase) to a known concentration (e.g., 1 mg/mL). Filter the solutions through a syringe filter.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Set the flow rate (e.g., 1 mL/min).

    • Set the UV detection wavelength appropriate for the compounds.

  • Analysis of Standards:

    • For each mobile phase composition, inject the standard compounds and record their retention times (tR).

    • Calculate the capacity factor (k') for each standard at each mobile phase composition using the formula: k' = (tR - t0) / t0, where t0 is the void time of the column.

  • Analysis of DFP Isomer:

    • Inject the DFP isomer solution under the same set of mobile phase conditions and record its retention times.

    • Calculate the capacity factor (k') for the DFP isomer at each mobile phase composition.

  • Data Analysis:

    • For each compound (standards and DFP isomer), plot log(k') against the percentage of organic solvent in the mobile phase.

    • Extrapolate the linear regression to 100% aqueous mobile phase to determine the log(k'w).

    • Create a calibration curve by plotting the known logP values of the standard compounds against their determined log(k'w) values.

    • Use the log(k'w) of the DFP isomer and the calibration curve to determine its logP value.

Protocol for Conformational Analysis by Density Functional Theory (DFT)

This protocol provides a general workflow for the computational analysis of DFP isomer conformations.

Software:

  • A molecular modeling software package (e.g., Gaussian, Spartan, or similar)

Procedure:

  • Structure Building: Build the 3D structure of the desired difluorophenylalanine isomer in its zwitterionic form.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves rotating the rotatable bonds (χ1 and χ2) and performing an initial energy minimization of each generated conformer using a computationally inexpensive method (e.g., a molecular mechanics force field like AMBER or MMFF).

  • Geometry Optimization: Select the lowest energy conformers from the initial search and perform a full geometry optimization using a DFT method. A common choice is the B3LYP functional with a basis set such as 6-31G(d,p).[1][9] This will yield the optimized geometries and electronic energies of the stable conformers.

  • Frequency Calculations: For each optimized geometry, perform a frequency calculation at the same level of theory. This will confirm that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and will provide the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Refinement: To obtain more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., 6-311+G(2d,p)).

  • Data Analysis:

    • Calculate the relative energies of the conformers, including ZPVE corrections.

    • Analyze the dihedral angles (φ, ψ, χ1, χ2) of the lowest energy conformers to describe the preferred conformations.

    • Calculate other properties of interest, such as the dipole moment, from the optimized structures.

Conclusion

The difluorophenylalanine isomers represent a versatile toolkit for medicinal chemists and protein engineers. The position-specific effects of difluorination on conformational preferences, electronic properties, and lipophilicity allow for the fine-tuning of molecular properties to enhance biological activity, improve metabolic stability, and probe structure-function relationships. This guide provides a foundational understanding of the theoretical properties of these valuable non-canonical amino acids, along with detailed protocols for their experimental and computational characterization. By leveraging the principles and methods outlined herein, researchers can make more informed decisions in the design and development of novel peptides, proteins, and small molecule therapeutics.

References

Solubility of 2-amino-3-(2,3-difluorophenyl)propanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-amino-3-(2,3-difluorophenyl)propanoic acid is a fluorinated derivative of the aromatic amino acid phenylalanine. The incorporation of fluorine atoms into the phenyl ring can significantly alter the physicochemical properties of the molecule, including its solubility.[1] Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Understanding the solubility of such modified amino acids in organic solvents is crucial for various stages of drug development, including synthesis, purification, formulation, and in vitro/in vivo testing.[3][4]

This technical guide summarizes the available solubility data for analogous fluorinated phenylalanine derivatives, provides a detailed experimental protocol for solubility determination, and presents a workflow for this process.

Quantitative Solubility Data for Fluorinated Phenylalanine Analogs

While specific data for this compound is unavailable, the following table summarizes the reported solubility of closely related analogs in various organic solvents. This data provides an indication of the types of solvents in which the target compound is likely to be soluble.

Compound NameSolventReported Solubility
L-4-FluorophenylalanineChloroformSoluble[5][6]
DichloromethaneSoluble[5][6]
Ethyl AcetateSoluble[5][6]
Dimethyl Sulfoxide (DMSO)Soluble[5][6]
AcetoneSoluble[5][6]
WaterSlightly soluble[7]
4-Fluoro-D-phenylalanine HClDimethyl Sulfoxide (DMSO)55 mg/mL (250.41 mM)[8]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an amino acid, such as this compound, in an organic solvent. This method is based on the widely used shake-flask technique.[9]

Objective: To determine the equilibrium solubility of the test compound in a specific organic solvent at a controlled temperature.

Materials:

  • Test compound (e.g., this compound)

  • Selected organic solvent (e.g., DMSO, ethanol, ethyl acetate)

  • Vials with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system[10][11]

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of the test compound to a vial. The excess solid is necessary to ensure that equilibrium with the saturated solution is achieved.

    • Accurately add a known volume of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.[10]

  • Sample Preparation and Analysis:

    • After the equilibration period, allow the vial to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • To remove any remaining undissolved solids, centrifuge the aliquot at a high speed.

    • Filter the resulting supernatant through a syringe filter into a clean vial.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UPLC method to determine the concentration of the dissolved compound.[10][11]

  • Data Analysis:

    • Prepare a calibration curve using standard solutions of the test compound of known concentrations.

    • From the calibration curve, determine the concentration of the compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the selected solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility as described in the protocol above.

Solubility_Workflow A Preparation of Supersaturated Solution B Equilibration (Shaking at Constant Temp) A->B C Separation of Solid and Liquid Phases B->C D Sample Preparation (Dilution) C->D E Concentration Analysis (e.g., HPLC/UPLC) D->E F Solubility Calculation E->F

General workflow for experimental solubility determination.

References

The Biochemical Applications of 2,3-Difluorophenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of non-canonical amino acids into peptides and proteins has emerged as a powerful tool in biochemistry and drug discovery. Among these, fluorinated amino acids, particularly fluorinated phenylalanine analogs, offer a unique combination of properties that can be exploited to modulate biological activity, enhance metabolic stability, and serve as sensitive biophysical probes. This technical guide focuses on the potential applications of 2,3-difluorophenylalanine, a di-fluorinated analog of phenylalanine, in various biochemical contexts.

The introduction of fluorine atoms onto the phenyl ring of phenylalanine can profoundly influence its physicochemical properties. The high electronegativity of fluorine can alter the electronic distribution of the aromatic ring, impacting cation-π and other non-covalent interactions crucial for molecular recognition and binding affinity. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of peptides by rendering them less susceptible to enzymatic degradation. While specific data for 2,3-difluorophenylalanine is emerging, the broader class of fluorinated phenylalanines has demonstrated significant utility in protein engineering, as metabolic labels, in drug design, and for studying protein structure and function using ¹⁹F-NMR.

Protein Engineering and Stability

The incorporation of fluorinated amino acids can significantly impact protein stability. The effect is often context-dependent, influenced by the position and number of fluorine substitutions, as well as the local environment within the protein structure. While extensive quantitative data for 2,3-difluorophenylalanine's effect on protein stability is not widely available in public literature, studies on other fluorinated phenylalanine analogs provide valuable insights. Generally, the introduction of fluorine can enhance thermodynamic stability.[1]

Table 1: Thermodynamic Stability of Cold Shock Protein B (BsCspB) Variants

Protein VariantMelting Temperature (TM) / KChange in Free Energy of Unfolding (ΔG°) / kJ/mol
Wild Type (WT)316.8 ± 0.2-
2-¹⁹F-Phe-BsCspB315.6 ± 0.19.0 ± 0.5
3-¹⁹F-Phe-BsCspB318.7 ± 0.1-
4-¹⁹F-Phe-BsCspB318.5 ± 0.1-
4-¹⁹F-Trp-BsCspB320.8 ± 0.112.7 ± 1.1
5-¹⁹F-Trp-BsCspB317.1 ± 0.19.0 ± 0.5
6-¹⁹F-Trp-BsCspB316.6 ± 0.1-

Data adapted from a study on fluorinated variants of BsCspB, illustrating the impact of fluorination on protein stability.[1] Note that specific ΔG° values were not reported for all variants.

2,3-Difluorophenylalanine as a Metabolic Label

Metabolic labeling is a technique where cells are grown in media containing an isotopically or chemically modified version of a natural metabolite, which then gets incorporated into newly synthesized biomolecules. 2,3-Difluorophenylalanine can be used as a metabolic label to introduce a ¹⁹F NMR probe into proteins. This allows for the study of protein synthesis, turnover, and localization in a cellular environment.

The general workflow for metabolic labeling with 2,3-difluorophenylalanine in E. coli involves growing the cells in a minimal medium, inducing protein expression, and supplementing the medium with the fluorinated amino acid.

Metabolic_Labeling_Workflow cluster_culture Cell Culture cluster_labeling Labeling cluster_analysis Analysis start Start with E. coli Culture growth Grow in Minimal Media start->growth induction Induce Protein Expression growth->induction add_label Supplement with 2,3-dF-Phe induction->add_label harvest Harvest Cells add_label->harvest purify Purify Labeled Protein harvest->purify analyze Analyze with 19F-NMR purify->analyze

Workflow for metabolic labeling of proteins with 2,3-difluorophenylalanine in E. coli.

Applications in Drug Design and Discovery

Fluorinated amino acids are valuable in drug design for several reasons. The introduction of fluorine can improve metabolic stability, enhance binding affinity, and modulate the conformation of peptides. 2,3-Difluorophenylalanine can be incorporated into peptide-based drug candidates to improve their pharmacokinetic properties.

Enzyme Inhibition

Table 2: Inhibition of Chymotrypsin by Dipeptides Containing 2,3-Methanophenylalanine

InhibitorKi (mM)
H-(2R,3S)-deltaEPhe-Phe-OMe0.16

Data from a study on 2,3-methanophenylalanine, a different modified phenylalanine, illustrating the potential for enzyme inhibition.[2]

¹⁹F-NMR Spectroscopy for Structural and Functional Studies

¹⁹F-NMR spectroscopy is a powerful technique for studying protein structure, dynamics, and interactions. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it a sensitive probe of the local environment. Since fluorine is absent in most biological systems, ¹⁹F-NMR offers a background-free signal.

The chemical shift of a ¹⁹F nucleus is highly sensitive to its local environment, including solvent exposure, electrostatic interactions, and conformational changes. By incorporating 2,3-difluorophenylalanine at specific sites in a protein, researchers can monitor these changes with high precision.

Table 3: Representative ¹⁹F Chemical Shift Ranges for Fluorinated Phenylalanine in Proteins

Fluorinated Amino AcidTypical Chemical Shift Range in Proteins (ppm)
2-Fluorophenylalanine~7.4
3-Fluorophenylalanine~1.0
4-Fluorophenylalanine~4.8

Data from a study on various fluorophenylalanine-labeled lysozymes, indicating the sensitivity of ¹⁹F chemical shifts to the position of fluorination and the protein environment.[4]

General workflow for ¹⁹F-NMR studies of proteins labeled with 2,3-difluorophenylalanine.

Experimental Protocols

Biosynthetic Incorporation of 2,3-Difluorophenylalanine in E. coli

This protocol describes the general method for incorporating 2,3-difluorophenylalanine into a target protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the target protein.

  • Minimal medium (e.g., M9) supplemented with necessary nutrients and antibiotics.

  • 2,3-Difluorophenylalanine.

  • Inducing agent (e.g., IPTG).

Protocol:

  • Starter Culture: Inoculate a small volume of rich medium (e.g., LB) containing the appropriate antibiotic with a single colony of the expression strain. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate a larger volume of minimal medium with the starter culture to an initial OD₆₀₀ of ~0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Labeling: Add 2,3-difluorophenylalanine to a final concentration of 1 mM. Induce protein expression by adding the inducing agent (e.g., IPTG) to the recommended final concentration.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet containing the labeled protein can be stored at -80°C.

  • Purification: Purify the labeled protein using standard chromatography techniques appropriate for the target protein.

  • Analysis: Confirm the incorporation of 2,3-difluorophenylalanine by mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS) with Fmoc-2,3-difluorophenylalanine

This protocol outlines the manual solid-phase synthesis of a peptide containing a 2,3-difluorophenylalanine residue using Fmoc chemistry.[5][6][7][8][9]

Materials:

  • Fmoc-protected amino acids, including Fmoc-2,3-difluorophenylalanine-OH.

  • Solid support resin (e.g., Rink Amide resin for C-terminal amides).

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

  • Reagents: Piperidine, Coupling reagents (e.g., HBTU, HATU), Base (e.g., DIPEA), Cleavage cocktail (e.g., TFA/TIS/H₂O).

Protocol:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with a solution of 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (including Fmoc-2,3-difluorophenylalanine-OH) with a coupling reagent and a base in DMF.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection after the last amino acid has been coupled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow start Start with Resin swell Resin Swelling start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 couple Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for each Amino Acid wash2->repeat repeat->deprotect Next cycle final_deprotect Final Fmoc Deprotection repeat->final_deprotect Last cycle cleave Cleavage from Resin & Side-chain Deprotection final_deprotect->cleave purify Purification (RP-HPLC) cleave->purify end Characterized Peptide purify->end

General workflow for Solid-Phase Peptide Synthesis (SPPS).

Conclusion

2,3-Difluorophenylalanine holds considerable promise as a versatile tool in biochemistry and drug development. Its unique electronic properties and potential for enhancing metabolic stability make it an attractive candidate for incorporation into peptides and proteins. While specific quantitative data for this particular isomer is still being established in the literature, the extensive research on other fluorinated phenylalanine analogs provides a strong foundation for its application. The detailed protocols and workflows presented in this guide offer a practical starting point for researchers to explore the potential of 2,3-difluorophenylalanine in their own investigations, from fundamental studies of protein structure and function to the design of novel therapeutic agents. As research in this area continues to expand, a more comprehensive understanding of the specific advantages conferred by the 2,3-difluoro substitution pattern is anticipated.

References

Unnatural Fluorinated Amino Acids: An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into amino acids has emerged as a transformative tool in medicinal chemistry and protein engineering. Unnatural fluorinated amino acids, by virtue of the unique physicochemical properties of fluorine, offer a powerful approach to modulate the biological activity, stability, and pharmacokinetic profiles of peptides and proteins. This in-depth technical guide provides a comprehensive overview of the synthesis, properties, and applications of these valuable building blocks, complete with detailed experimental protocols and data for researchers, scientists, and drug development professionals.

Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa.[1] These modifications can lead to enhanced therapeutic properties, such as increased resistance to proteolysis and improved bioavailability.[2][3] Furthermore, the fluorine-19 (¹⁹F) nucleus serves as an exceptional probe for non-invasive NMR spectroscopy and positron emission tomography (PET) imaging, enabling detailed studies of protein structure, dynamics, and drug-target interactions in vitro and in vivo.[4][5]

Physicochemical Properties of Fluorinated Amino Acids

The introduction of fluorine can systematically alter the properties of amino acid side chains. Understanding these changes is crucial for the rational design of peptides and proteins with desired characteristics.

Table 1: Physicochemical Properties of Selected Fluorinated Amino Acids
Amino AcidStructurepKa (α-COOH)pKa (α-NH3+)logPKey Conformational Effects
Phenylalanine1.839.131.58-
4-Fluoro-phenylalanine~1.8~9.11.79Minimal perturbation of side-chain conformation.
4-(Trifluoromethyl)-phenylalanine~1.8~9.02.84Increased hydrophobicity; can influence aromatic stacking interactions.
Tyrosine2.209.111.39-
3-Fluoro-tyrosine~2.2~9.01.60Alters pKa of the phenolic hydroxyl group.
Proline1.9910.60-1.60-
4(R)-Fluoro-proline~1.9~10.5-1.35Induces a C4-exo pucker, stabilizing the collagen triple helix.
4(S)-Fluoro-proline~1.9~10.5-1.35Induces a C4-endo pucker.
Leucine2.369.601.86-
5,5,5,5',5',5'-Hexafluoroleucine~2.3~9.5>3.0Significantly increases hydrophobicity and can drive "fluorous" core formation in proteins.
Valine2.329.621.31-
4,4,4-Trifluorovaline~2.3~9.5~2.0Increases hydrophobicity.

Note: pKa and logP values are approximate and can vary depending on the specific experimental conditions. Data compiled from various sources, including[6][7][8].

Synthesis of Unnatural Fluorinated Amino Acids

The synthesis of fluorinated amino acids can be broadly categorized into chemical and biosynthetic methods.

Chemical Synthesis

A variety of chemical strategies have been developed for the asymmetric synthesis of fluorinated amino acids, often on a gram-scale.[9] One powerful and versatile method involves the use of chiral Ni(II) complexes of a Schiff base of glycine with (S)-o-[N-(N'-benzylprolyl)amino]benzophenone. This complex can be alkylated with various fluorinated electrophiles to produce a diverse range of fluorinated amino acids in high enantiomeric excess.

  • Preparation of the Ni(II) Complex: The chiral Ni(II) complex is prepared according to established literature procedures.

  • Alkylation: To a solution of the Ni(II) complex (1 equivalent) in a suitable solvent (e.g., DMF) at room temperature, add a base (e.g., powdered KOH, 5 equivalents) and the desired fluorinated alkyl halide (e.g., 1-iodo-2,2,2-trifluoroethane, 3 equivalents). The reaction mixture is stirred vigorously for a specified time (typically 1-4 hours) until the starting material is consumed (monitored by TLC).

  • Hydrolysis and Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the diastereomerically pure fluorinated amino acid derivative.

  • Deprotection: The protecting groups are removed under acidic conditions (e.g., 6N HCl, reflux) to afford the free fluorinated amino acid.

Biosynthetic Incorporation

The incorporation of fluorinated amino acids into proteins can be achieved in vivo using auxotrophic bacterial strains or by employing orthogonal aminoacyl-tRNA synthetase/tRNA pairs that recognize an unnatural amino acid in response to a nonsense or frameshift codon.[10][11][12][13][14]

  • Plasmids and Strain: Co-transform E. coli cells (e.g., BL21(DE3)) with two plasmids: one encoding the gene of interest with an amber (TAG) codon at the desired position, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase and its cognate tRNA (e.g., pEVOL-pCNF).

  • Culture Growth: Grow the transformed cells in a minimal medium at 37°C to an OD600 of 0.6-0.8.

  • Induction and Amino Acid Addition: Add the unnatural fluorinated amino acid (e.g., 4-(trifluoromethyl)-L-phenylalanine) to a final concentration of 1 mM. Induce protein expression by adding IPTG (to 1 mM) and arabinose (to 0.2% w/v).

  • Protein Expression: Continue to incubate the culture at a reduced temperature (e.g., 30°C) for 12-16 hours.

  • Cell Harvesting and Protein Purification: Harvest the cells by centrifugation. Lyse the cells and purify the fluorinated protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Incorporation of Fluorinated Amino Acids into Peptides

Solid-phase peptide synthesis (SPPS) is the most common method for incorporating fluorinated amino acids into peptides.[3][9][15][16][17] The standard Fmoc/tBu strategy is generally applicable, although coupling of some sterically hindered or electron-deficient fluorinated amino acids may require optimized conditions.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) of a Fluorinated Peptide

SPPS_Workflow Resin Resin Swelling (e.g., DMF) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 Wash (DMF, DCM) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-F-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat Repeat Cycle Kaiser_Test->Repeat Incomplete Cleavage Cleavage from Resin (e.g., TFA cocktail) Kaiser_Test->Cleavage Complete Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of a fluorinated peptide.

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a fritted syringe.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: In a separate vial, pre-activate Fmoc-4-(trifluoromethyl)-L-phenylalanine (3 equivalents) with a coupling agent like HBTU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF for 1-2 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical RP-HPLC.

Applications in Drug Discovery and Protein Engineering

Fluorinated amino acids have a wide range of applications, from enhancing the stability of proteins to serving as probes in drug screening.

Enhancing Protein Stability

The incorporation of highly fluorinated amino acids, such as hexafluoroleucine, into the hydrophobic core of proteins can significantly increase their thermal and chemical stability.[2][18][19] This "fluorous effect" is attributed to the increased hydrophobicity and the propensity of fluorinated side chains to segregate.

Table 2: Impact of Fluorination on Protein Stability
ProteinFluorinated Amino AcidPosition of IncorporationΔTm (°C)ΔΔG° (kcal/mol)Reference
bzip peptide5,5,5-TrifluoroisoleucineIsoleucine positions+272.1[2]
bzip peptide4,4,4-TrifluorovalineValine positions+40.3[2]
Cold Shock Protein B5-Fluoro-tryptophanTryptophan positionsNo significant change-1.6[1]
Cold Shock Protein B4-Fluoro-tryptophanTryptophan positionsNo significant change+1.6[1]
Protein G B1 DomainPentafluorophenylalanineSolvent-exposed position 53+~50.35[19]
Enzyme Inhibition

Fluorinated amino acids are valuable tools for designing potent and selective enzyme inhibitors. The electron-withdrawing nature of fluorine can enhance binding affinity, and the strong C-F bond can block metabolic pathways.[20][21]

Table 3: Examples of Enzyme Inhibition by Fluorinated Amino Acid-Containing Compounds
EnzymeInhibitor containing Fluorinated Amino AcidKi or IC50Reference
Carbonic Anhydrase IIFluoroaromatic sulfonamidesKi = 62.79 - 425.89 nM
Pyridoxal Phosphate (PLP)-dependent enzymesβ,β,β-TrifluoroalanineMechanism-based inhibitor[21]
Serine ProteasesPeptidyl trifluoromethyl ketonesPotent inhibitors[20]
¹⁹F NMR Spectroscopy for Fragment-Based Screening

¹⁹F NMR is a powerful technique for fragment-based drug discovery due to its high sensitivity, lack of background signals in biological systems, and the large chemical shift dispersion of the ¹⁹F nucleus.[22][23][24][25] A library of fluorinated fragments can be screened against a protein target to identify binders.

NMR_Screening_Workflow Library Fluorinated Fragment Library Design NMR_Acquisition1 Acquire ¹⁹F NMR of Fragment Mixture Library->NMR_Acquisition1 Add_Protein Add Target Protein NMR_Acquisition1->Add_Protein NMR_Acquisition2 Acquire ¹⁹F NMR of Mixture + Protein Add_Protein->NMR_Acquisition2 Analysis Analyze Spectral Changes (Chemical Shift, Line Broadening) NMR_Acquisition2->Analysis Hit_ID Identify Binding Fragments (Hits) Analysis->Hit_ID Deconvolution Deconvolution of Mixture (if necessary) Hit_ID->Deconvolution Validation Hit Validation (e.g., Titration, other assays) Deconvolution->Validation

Caption: Workflow for identifying protein binders from a fluorinated fragment library using ¹⁹F NMR.

  • Sample Preparation: Prepare a mixture of 5-10 fluorinated fragments in a suitable buffer (e.g., phosphate buffer in D₂O). The final concentration of each fragment is typically 100-200 µM.

  • Initial ¹⁹F NMR Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the fragment mixture.

  • Addition of Target Protein: Add the target protein to the NMR tube to a final concentration of 10-50 µM.

  • Second ¹⁹F NMR Spectrum: Acquire another 1D ¹⁹F NMR spectrum of the fragment mixture in the presence of the protein.

  • Data Analysis: Compare the two spectra. Binding fragments will exhibit changes in their NMR signals, such as chemical shift perturbations, line broadening, or changes in signal intensity.

  • Hit Deconvolution and Validation: If a mixture of fragments was used, individual compounds corresponding to the "hit" signals are tested separately to confirm binding. The binding affinity (Kd) can be determined by titrating the protein with the hit compound and monitoring the changes in the ¹⁹F NMR signal.

Modulation of Signaling Pathways

Fluorinated amino acid-containing drugs can be designed to target specific components of cellular signaling pathways implicated in diseases such as cancer. For example, the RAS signaling pathway, which is frequently mutated in cancer, is a major target for drug development.[26][27][28][29][30] Covalent inhibitors that target a mutant cysteine in KRAS(G12C) have shown promise. The incorporation of fluorinated moieties into these inhibitors can enhance their potency and pharmacokinetic properties.

RAS_Pathway RTK Receptor Tyrosine Kinase (RTK) SOS SOS RTK->SOS Growth Factor RAS_GDP RAS-GDP (inactive) SOS->RAS_GDP Promotes GDP/GTP Exchange RAS_GTP RAS-GTP (active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Inhibitor Fluorinated KRAS(G12C) Inhibitor Inhibitor->RAS_GDP Covalently binds to inactive state MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation

Caption: Simplified diagram of the RAS signaling pathway and the mechanism of action of covalent KRAS(G12C) inhibitors.

Conclusion

Unnatural fluorinated amino acids represent a versatile and powerful class of building blocks that have significantly expanded the toolbox of medicinal chemists and protein engineers. Their unique ability to fine-tune molecular properties has led to the development of more stable and effective therapeutic peptides and proteins. The continued development of novel synthetic methods and a deeper understanding of the effects of fluorination will undoubtedly lead to further innovations in drug discovery and biotechnology. This guide provides a solid foundation for researchers to explore the vast potential of these remarkable compounds.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 2-amino-3-(2,3-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 2-amino-3-(2,3-difluorophenyl)propanoic acid, a valuable chiral building block in medicinal chemistry. Two primary synthetic strategies are presented: the asymmetric alkylation of a chiral glycine equivalent and the asymmetric hydrogenation of a dehydroamino acid precursor. These methods are selected for their high potential for stereocontrol and adaptability. This guide includes comprehensive experimental procedures, tabulated data from analogous syntheses to predict outcomes, and workflow diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Fluorinated amino acids are of significant interest in drug discovery and development due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. This compound, a difluorinated analog of phenylalanine, is an important building block for the synthesis of novel peptides and small molecule therapeutics. The precise stereochemistry at the α-carbon is crucial for biological activity, necessitating robust and efficient methods for its enantioselective synthesis. This document outlines two effective approaches to obtain this compound in high enantiomeric purity.

Method 1: Asymmetric Alkylation of a Chiral Glycine Enolate Equivalent

This method relies on the diastereoselective alkylation of a chiral nickel(II) complex of a glycine Schiff base with 2,3-difluorobenzyl bromide. The chiral auxiliary, derived from (S)-proline, directs the alkylation to afford the desired stereoisomer with high selectivity. Subsequent hydrolysis removes the chiral auxiliary and the Schiff base to yield the target amino acid.

Logical Workflow for Asymmetric Alkylation

G cluster_0 Preparation of Chiral Ni(II) Complex cluster_1 Asymmetric Alkylation cluster_2 Deprotection and Isolation Glycine Glycine Schiff_Base Schiff_Base Glycine->Schiff_Base Condensation w/ Chiral Auxiliary Ni_Complex Ni_Complex Schiff_Base->Ni_Complex Complexation w/ Ni(II) Alkylated_Complex Alkylated_Complex Ni_Complex->Alkylated_Complex Deprotonation & Alkylation w/ 2,3-difluorobenzyl bromide Target_Amino_Acid Target_Amino_Acid Alkylated_Complex->Target_Amino_Acid Acid Hydrolysis Purified_Product Purified_Product Target_Amino_Acid->Purified_Product Purification end Final Product: (S)- or (R)-2-amino-3-(2,3-difluorophenyl)propanoic acid Purified_Product->end start Starting Materials: Glycine, Chiral Auxiliary, 2,3-difluorobenzyl bromide start->Glycine

Caption: Workflow for the asymmetric alkylation route.

Experimental Protocols

1. Synthesis of the Chiral Ligand: (S)-2-[(N-benzylprolyl)amino]benzophenone

This protocol is adapted from established literature procedures.

  • Materials: (S)-proline, benzyl bromide, benzoyl chloride, o-phenylenediamine, thionyl chloride.

  • Procedure:

    • N-Benzylation of (S)-proline: To a solution of (S)-proline (1 equiv.) in aqueous NaOH, add benzyl bromide (1.1 equiv.) and stir at room temperature for 24 hours. Acidify with HCl to precipitate N-benzyl-(S)-proline, which is then filtered and dried.

    • Formation of the acid chloride: Reflux N-benzyl-(S)-proline (1 equiv.) in thionyl chloride (2 equiv.) for 2 hours. Remove excess thionyl chloride under reduced pressure.

    • Amide coupling: Dissolve the crude acid chloride in dry dichloromethane (DCM) and add it dropwise to a cooled (0 °C) solution of o-phenylenediamine (1.2 equiv.) and triethylamine (1.5 equiv.) in DCM. Stir overnight at room temperature.

    • Work-up: Wash the reaction mixture with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel to yield the chiral ligand.

2. Preparation of the Ni(II) Complex

  • Materials: (S)-2-[(N-benzylprolyl)amino]benzophenone, glycine, nickel(II) acetate tetrahydrate, methanol.

  • Procedure:

    • To a solution of the chiral ligand (1 equiv.) and glycine (1.1 equiv.) in methanol, add a solution of nickel(II) acetate tetrahydrate (1 equiv.) in methanol.

    • Heat the mixture to reflux for 4 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated red solid by filtration.

    • Wash the solid with cold methanol and dry under vacuum to obtain the chiral Ni(II) complex of the glycine Schiff base.

3. Asymmetric Alkylation with 2,3-Difluorobenzyl Bromide

  • Materials: Ni(II) complex from the previous step, 2,3-difluorobenzyl bromide, sodium hydroxide, N,N-dimethylformamide (DMF).

  • Procedure:

    • Suspend the Ni(II) complex (1 equiv.) in DMF.

    • Add powdered sodium hydroxide (2 equiv.) and stir the mixture at room temperature for 30 minutes.

    • Add 2,3-difluorobenzyl bromide (1.2 equiv.) to the reaction mixture and stir at 25 °C for 12-24 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting diastereomeric mixture of the alkylated complex can be separated by column chromatography if desired, or carried forward directly.

4. Hydrolysis and Isolation of the Product

  • Materials: Crude alkylated Ni(II) complex, 6 M hydrochloric acid.

  • Procedure:

    • Reflux the crude alkylated complex in 6 M HCl for 6 hours.

    • Cool the reaction mixture and extract with diethyl ether to remove the chiral auxiliary. The aqueous layer contains the hydrochloride salt of the amino acid.

    • Adjust the pH of the aqueous layer to isoelectric point (around pH 6) with a suitable base (e.g., aqueous ammonia or NaOH) to precipitate the free amino acid.

    • Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol, and dry under vacuum to yield this compound. The enantiomeric excess can be determined by chiral HPLC analysis of a derivatized sample.

Data Presentation

The following table summarizes representative yields and enantiomeric excesses (ee) for the synthesis of analogous fluorinated phenylalanines using the Ni(II) complex methodology. These values provide an expected range for the synthesis of the 2,3-difluoro analog.

EntryBenzyl HalideYield (%)Diastereomeric Excess (de, %)Reference
14-Fluorobenzyl bromide85>95[1][2]
22-Fluorobenzyl bromide82>95[1][2]
33,4-Dichlorobenzyl chloride90>95[1][2]

Method 2: Asymmetric Hydrogenation of a Dehydroamino Acid Precursor

This alternative route involves the synthesis of a prochiral enamide, (Z)-2-acetamido-3-(2,3-difluorophenyl)acrylic acid, followed by rhodium- or ruthenium-catalyzed asymmetric hydrogenation to introduce the chiral center. The choice of a chiral phosphine ligand is critical for achieving high enantioselectivity.

Logical Workflow for Asymmetric Hydrogenation

G cluster_0 Precursor Synthesis cluster_1 Asymmetric Hydrogenation cluster_2 Deprotection Start_Materials Starting Materials: 2,3-Difluorobenzaldehyde, N-Acetylglycine Dehydroamino_Acid Dehydroamino_Acid Start_Materials->Dehydroamino_Acid Erlenmeyer-Plöchl Condensation Start_Materials->Dehydroamino_Acid Protected_Amino_Acid Protected_Amino_Acid Dehydroamino_Acid->Protected_Amino_Acid Rh/Ru-catalyzed Hydrogenation w/ Chiral Ligand Final_Product Final_Product Protected_Amino_Acid->Final_Product Acid Hydrolysis Final_Product_Node Final Product: (S)- or (R)-2-amino-3-(2,3-difluorophenyl)propanoic acid Final_Product->Final_Product_Node

Caption: Workflow for the asymmetric hydrogenation route.

Experimental Protocols

1. Synthesis of (Z)-2-acetamido-3-(2,3-difluorophenyl)acrylic acid

  • Materials: 2,3-difluorobenzaldehyde, N-acetylglycine, sodium acetate, acetic anhydride.

  • Procedure (Erlenmeyer-Plöchl reaction):

    • A mixture of 2,3-difluorobenzaldehyde (1 equiv.), N-acetylglycine (1.2 equiv.), and anhydrous sodium acetate (1 equiv.) in acetic anhydride (3 equiv.) is heated at 100 °C for 2 hours.

    • The resulting solution is cooled and poured into ice-water with stirring.

    • The intermediate azlactone precipitates and is collected by filtration.

    • The crude azlactone is then hydrolyzed by refluxing in a mixture of acetone and water until a clear solution is obtained.

    • Upon cooling, the (Z)-2-acetamido-3-(2,3-difluorophenyl)acrylic acid crystallizes and is collected by filtration, washed with cold water, and dried.

2. Asymmetric Hydrogenation

  • Materials: (Z)-2-acetamido-3-(2,3-difluorophenyl)acrylic acid, a chiral Rhodium or Ruthenium catalyst (e.g., [Rh(COD)(R,R-DuPhos)]BF₄), methanol, hydrogen gas.

  • Procedure:

    • In a glovebox, charge a pressure-rated reaction vessel with the dehydroamino acid precursor (1 equiv.) and the chiral rhodium catalyst (0.01-0.001 equiv.).

    • Add degassed methanol as the solvent.

    • Seal the vessel, remove it from the glovebox, and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen (typically 1-10 atm) and stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction for complete consumption of the starting material.

    • Carefully vent the hydrogen pressure and purge the vessel with nitrogen.

    • Remove the solvent under reduced pressure to obtain the N-acetyl protected amino acid.

3. Deprotection

  • Materials: N-acetyl-2-amino-3-(2,3-difluorophenyl)propanoic acid, 6 M hydrochloric acid.

  • Procedure:

    • Reflux the N-acetylated product in 6 M HCl for 4-6 hours.

    • Cool the reaction mixture and concentrate under reduced pressure.

    • Dissolve the residue in a minimum amount of water and adjust the pH to the isoelectric point (around pH 6) to precipitate the free amino acid.

    • Collect the product by filtration, wash with cold water, and dry under vacuum.

Data Presentation

The following table presents typical results for the asymmetric hydrogenation of similar dehydroamino acid precursors, indicating the expected performance for the 2,3-difluoro substrate.

EntrySubstrateCatalyst/LigandYield (%)Enantiomeric Excess (ee, %)Reference
1(Z)-2-acetamido-3-(4-fluorophenyl)acrylic acid[Rh(COD)₂(DIPAMP)]BF₄>9596[3]
2(Z)-2-acetamido-cinnamic acid[Rh(COD)(Et-DuPhos)]BF₄>99>99[4]
3(Z)-2-acetamido-3-(pentafluorophenyl)acrylic acid[Rh(COD)(iPr-DuPhos)]BF₄9898[3]

Conclusion

The enantioselective synthesis of this compound can be effectively achieved through either asymmetric alkylation of a chiral Ni(II)-glycine complex or asymmetric hydrogenation of a dehydroamino acid precursor. The alkylation method offers high diastereoselectivity and utilizes a recoverable chiral auxiliary. The hydrogenation approach provides excellent enantioselectivity through the use of well-established chiral catalysts. The choice of method may depend on factors such as substrate availability, catalyst cost, and desired scale of synthesis. Both protocols provided herein are based on robust and well-documented chemical transformations, offering reliable pathways for obtaining this valuable fluorinated amino acid for research and development purposes.

References

Application Notes and Protocols: Incorporating 2,3-Difluorophenylalanine into Peptides using Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The strategic incorporation of non-canonical amino acids into peptides is a powerful tool in medicinal chemistry for enhancing therapeutic properties. 2,3-Difluorophenylalanine (2,3-diF-Phe), a fluorinated analog of phenylalanine, offers unique steric and electronic properties that can significantly influence peptide conformation, metabolic stability, and receptor binding affinity. The strong electron-withdrawing nature of the fluorine atoms can alter the electronic environment of the aromatic ring, potentially leading to improved biological activity and resistance to enzymatic degradation.

These application notes provide a comprehensive guide for the successful incorporation of Fmoc-2,3-difluorophenylalanine into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocols outlined below are intended for researchers with a foundational understanding of SPPS techniques.

Key Applications of Incorporating 2,3-Difluorophenylalanine

The introduction of 2,3-diF-Phe into peptide backbones can be leveraged for several applications in drug discovery and chemical biology:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the peptide less susceptible to enzymatic degradation, which can prolong its in vivo half-life.

  • Modulation of Receptor Binding: The altered electronic properties of the difluorinated phenyl ring can influence cation-π and other non-covalent interactions that are often critical for receptor binding and molecular recognition, potentially leading to increased affinity and selectivity.

  • Conformational Constraint: The steric bulk and electronic effects of the fluorine atoms can introduce conformational constraints, stabilizing specific secondary structures such as α-helices or β-sheets.

  • ¹⁹F NMR Probe: The unique ¹⁹F NMR signature of the difluorophenyl group provides a sensitive and background-free probe for studying peptide conformation, dynamics, and interactions with biological targets.

A key area of interest for such modifications is in the development of Glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes and obesity. Upon binding of a GLP-1 analog to the GLP-1 receptor (GLP-1R) on pancreatic beta cells, a signaling cascade is initiated that ultimately enhances glucose-stimulated insulin secretion.

Data Presentation: Synthesis of a Model Peptide

To illustrate the incorporation of 2,3-difluorophenylalanine, we present representative data for the synthesis of a model peptide, a hypothetical GLP-1 analog. While specific yields and purities are sequence-dependent, the following table provides typical values that can be expected when adhering to the protocols outlined below.

ParameterExpected ValueMethod of Determination
Resin Loading0.4 - 0.6 mmol/gUV-Vis Spectroscopy (Fmoc deprotection)
Coupling Efficiency (2,3-diF-Phe) >97% Kaiser Test / TNBS Test
Overall Crude Yield70 - 80%Gravimetric Analysis
Crude Purity55 - 65%RP-HPLC (220 nm)
Final Purity (after purification)>95%RP-HPLC (220 nm)
Identity ConfirmationConsistent with calculated massLC-MS / MALDI-TOF

Note: The data presented are illustrative and may vary depending on the specific peptide sequence, synthesis scale, and purification procedure.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis chemistry.

Materials and Reagents
  • Fmoc-2,3-difluorophenylalanine (Fmoc-2,3-diF-Phe-OH)

  • Standard Fmoc-protected amino acids

  • Rink Amide MBHA resin (or other suitable resin for C-terminal amide)

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection: 20% Piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM, Isopropanol (IPA)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Precipitation: Cold diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol describes the steps for one cycle of amino acid addition.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain the solution.

    • Treat the resin with a fresh portion of 20% piperidine in DMF for 15 minutes. Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), in DMF with DIPEA (6 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

  • Amino Acid Coupling (Fmoc-2,3-difluorophenylalanine):

    • Due to the electron-withdrawing effects of the fluorine atoms, which can decrease the nucleophilicity of the amino group, stronger coupling conditions are recommended.[1]

    • In a separate vial, pre-activate Fmoc-2,3-diF-Phe-OH (3 eq.), HATU (2.9 eq.), in DMF with DIPEA (6 eq.) for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2-4 hours. A double coupling (repeating the coupling step) may be beneficial to ensure complete reaction.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test or TNBS test on a small sample of resin beads.

    • A negative result (yellow beads for Kaiser test) indicates complete coupling. If the test is positive, repeat the coupling step.

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.

Protocol 2: Peptide Cleavage and Deprotection
  • Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection (step 2 from Protocol 1) and wash the resin thoroughly with DMF, followed by DCM. Dry the resin under a stream of nitrogen or in vacuo.

  • Cleavage:

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% Water) to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a clean centrifuge tube.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Add the TFA solution dropwise to a large volume of cold diethyl ether (e.g., 40 mL for a 0.1 mmol synthesis).

    • A white precipitate of the crude peptide should form.

    • Centrifuge the mixture and decant the ether. Wash the peptide pellet with cold ether 2-3 more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the main product peak.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Visualizations

Experimental Workflow for SPPS

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection end_node End: Purified Peptide washing1 Washing (DMF) deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA) washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 repeat_loop Repeat for Each Amino Acid washing2->repeat_loop repeat_loop->deprotection Next Cycle final_deprotection Final Fmoc Deprotection repeat_loop->final_deprotection Final Cycle cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification purification->end_node

Caption: A generalized workflow for the Solid-Phase Peptide Synthesis (SPPS) of peptides.

GLP-1 Receptor Signaling Pathway

GLP1_Signaling cluster_membrane Pancreatic β-Cell Membrane ligand GLP-1 Analog (with 2,3-diF-Phe) receptor GLP-1 Receptor (GPCR) ligand->receptor Binds g_protein G Protein (Gαs) receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Activates camp cAMP ac->camp Synthesizes pka Protein Kinase A (PKA) camp->pka Activates epac2 Epac2 camp->epac2 Activates vesicle Insulin Vesicles pka->vesicle Promotes Mobilization epac2->vesicle Promotes Docking & Fusion exocytosis Insulin Secretion (Exocytosis) vesicle->exocytosis

Caption: Simplified GLP-1 receptor signaling cascade in pancreatic β-cells.

References

Application Notes and Protocols for 2-amino-3-(2,3-difluorophenyl)propanoic acid in PET Imaging Tracer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides functional information about physiological processes in the body.[1][2] Radiolabeled amino acids are a crucial class of PET tracers for oncology, as they target the increased metabolic demand of tumor cells for amino acids, which are essential for cell growth and proliferation.[1] Unlike the most common PET tracer, [18F]FDG, which can show high uptake in normal brain tissue, radiolabeled amino acids often provide better contrast for brain tumor imaging.[1][3] The uptake of these tracers is primarily mediated by specific amino acid transporters, such as the L-type Amino Acid Transporter 1 (LAT1) and Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2), which are often overexpressed in various cancers.[3][4][5]

This document provides detailed application notes and protocols for the synthesis and evaluation of a novel PET imaging tracer, 2-amino-3-(2,3-difluorophenyl)propanoic acid, hereafter referred to as [18F]2,3-DFPPA. While direct literature on the radiosynthesis of [18F]2,3-DFPPA is not available, the protocols provided are based on established and analogous methods for the synthesis of similar fluorinated phenylalanine analogs, such as 3-l- and 3-d-[18F]fluorophenylalanines.[3] These analogs have shown promise as PET tracers for tumor imaging, demonstrating favorable tumor-to-background ratios and specificity for cancer cells.[3][6]

Application Notes

Target and Mechanism of Action

[18F]2,3-DFPPA is an analog of the amino acid phenylalanine. Its uptake in tumor cells is anticipated to be primarily mediated by the L-type Amino Acid Transporter 1 (LAT1).[3][4][5] LAT1 is a sodium-independent transporter responsible for the transport of large, neutral amino acids and is known to be overexpressed in a wide range of tumors, including gliomas, breast, and prostate cancers.[3][4] The difluorophenyl substitution is expected to influence the tracer's affinity for LAT1 and its metabolic stability. The mechanism of uptake involves the transport of [18F]2,3-DFPPA into the cell, where it may be trapped due to metabolic processes or differential transporter kinetics. Some fluorinated amino acid analogs have also been shown to be incorporated into proteins, which can contribute to their retention in tumor tissue.[3]

Potential Applications

  • Oncology: Primary application in the imaging of various cancers, particularly those with high LAT1 expression, such as brain tumors, breast cancer, and prostate cancer.[3]

  • Neuro-oncology: Due to the low uptake of amino acids in normal brain parenchyma, [18F]2,3-DFPPA is expected to provide high-contrast images of brain tumors, aiding in diagnosis, staging, and monitoring treatment response.[3]

  • Drug Development: Can be used as a biomarker to assess the efficacy of therapies targeting amino acid metabolism or LAT1 function.

Experimental Protocols

I. Radiosynthesis of [18F]2,3-DFPPA

This protocol is adapted from the copper-mediated 18F-fluorodeboronation method used for the synthesis of 3-[18F]fluorophenylalanines.[3]

Materials:

  • Precursor: N-Boc-2-amino-3-(2,3-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid methyl ester

  • [18F]Fluoride (produced from a cyclotron)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)2)

  • Pyridine

  • Dimethylacetamide (DMA)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a semi-preparative column (e.g., C18)

  • Sterile water for injection

  • Ethanol for injection

Experimental Workflow:

G cluster_precursor Precursor Addition cluster_reagents Reagent Details cluster_deprotection Deprotection Conditions start [18F]Fluoride Trapping and Elution drying Azeotropic Drying of [18F]Fluoride start->drying reaction Copper-Mediated Radiofluorination drying->reaction deprotection Acidic Hydrolysis (Deprotection) reaction->deprotection reagent_details Reaction Temp: 110-130°C Time: 15-20 min neutralization Neutralization deprotection->neutralization deprotection_details Add HCl Heat to 100°C for 10 min purification HPLC Purification neutralization->purification formulation Formulation purification->formulation qc Quality Control formulation->qc precursor Add Precursor, Cu(OTf)2, and Pyridine in DMA precursor->reaction

Caption: Workflow for the radiosynthesis of [18F]2,3-DFPPA.

Procedure:

  • [18F]Fluoride Trapping and Elution: Trap the cyclotron-produced [18F]fluoride on an anion exchange cartridge. Elute the [18F]fluoride into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.

  • Azeotropic Drying: Dry the [18F]fluoride by azeotropic distillation with acetonitrile under a stream of nitrogen at 110°C.

  • Radiofluorination: To the dried [18F]fluoride, add a solution of the N-Boc-protected boronic ester precursor, Cu(OTf)2, and pyridine in anhydrous DMA. Heat the reaction mixture at 110-130°C for 15-20 minutes.

  • Deprotection: After cooling, add hydrochloric acid to the reaction mixture and heat at 100°C for 10 minutes to remove the Boc protecting group.

  • Neutralization: Cool the reaction mixture and neutralize with sodium hydroxide.

  • HPLC Purification: Purify the crude product by semi-preparative HPLC using a C18 column. The mobile phase typically consists of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile).

  • Formulation: Collect the HPLC fraction containing the [18F]2,3-DFPPA. Remove the organic solvent under reduced pressure and reformulate the tracer in a sterile, injectable solution (e.g., saline with ethanol).

  • Quality Control: Perform quality control tests including radiochemical purity, chemical purity, enantiomeric purity, residual solvents, pH, and sterility.

II. In Vitro Cellular Uptake Assay

Objective: To determine the uptake of [18F]2,3-DFPPA in cancer cell lines and to investigate the involvement of specific amino acid transporters.

Materials:

  • Cancer cell lines (e.g., U87 MG glioblastoma, MCF-7 breast cancer, PC-3 prostate cancer)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • [18F]2,3-DFPPA

  • Amino acid transporter inhibitors (e.g., 2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid (BCH) for LAT1, MeAIB for system A)

  • Gamma counter

Experimental Workflow:

G cluster_inhibition Inhibition Study start Cell Seeding incubation Incubation with [18F]2,3-DFPPA start->incubation washing Cell Washing incubation->washing lysis Cell Lysis washing->lysis counting Gamma Counting lysis->counting analysis Data Analysis counting->analysis inhibitor Pre-incubation with Transporter Inhibitors inhibitor->incubation

Caption: Workflow for the in vitro cellular uptake assay.

Procedure:

  • Cell Culture: Culture the selected cancer cell lines to 80-90% confluency.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 1-2 x 10^5 cells per well and allow them to attach overnight.

  • Uptake Assay:

    • Wash the cells with PBS.

    • Add fresh culture medium containing [18F]2,3-DFPPA (approximately 1 µCi/mL) to each well.

    • Incubate for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C.

  • Inhibition Assay: For inhibition studies, pre-incubate the cells with a high concentration of a specific amino acid transporter inhibitor (e.g., 10 mM BCH) for 15 minutes before adding the medium containing [18F]2,3-DFPPA and the inhibitor.

  • Cell Washing and Lysis:

    • At the end of the incubation period, remove the radioactive medium and wash the cells three times with ice-cold PBS.

    • Lyse the cells by adding a lysis buffer (e.g., 0.1 M NaOH).

  • Gamma Counting: Collect the cell lysates and measure the radioactivity using a gamma counter.

  • Data Analysis: Express the cell uptake as a percentage of the injected dose per milligram of protein (%ID/mg).

III. In Vivo PET Imaging and Biodistribution in a Xenograft Model

Objective: To evaluate the tumor-targeting ability and pharmacokinetic profile of [18F]2,3-DFPPA in a preclinical cancer model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Tumor cells for xenograft implantation (e.g., U87 MG)

  • [18F]2,3-DFPPA

  • Anesthesia (e.g., isoflurane)

  • MicroPET scanner

  • Gamma counter

Experimental Workflow:

G start Tumor Xenograft Implantation injection Tracer Injection (i.v.) start->injection imaging Dynamic/Static µPET Imaging injection->imaging biodistribution Biodistribution Study injection->biodistribution analysis Image and Data Analysis imaging->analysis biodistribution->analysis G cluster_extracellular Extracellular Space cluster_cell Tumor Cell tracer [18F]2,3-DFPPA lat1 LAT1 Transporter tracer->lat1 Uptake intracellular_tracer Intracellular [18F]2,3-DFPPA lat1->intracellular_tracer metabolism Metabolic Trapping/ Protein Synthesis intracellular_tracer->metabolism pet_signal PET Signal metabolism->pet_signal Accumulation

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 2,3-Difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their conformational properties, enhancing metabolic stability, and improving biological activity. Fluorinated amino acids, in particular, have garnered significant interest in drug discovery and development. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the ability of the C-F bond to act as a hydrogen bond acceptor, can profoundly influence peptide structure and function.[1][2]

2,3-Difluorophenylalanine (2,3-diF-Phe) is an attractive building block for peptide design. The presence of two fluorine atoms on the phenyl ring can induce specific conformational preferences, alter aromatic interactions, and increase resistance to enzymatic degradation.[1] This application note provides a detailed experimental protocol for the solid-phase peptide synthesis (SPPS) of peptides incorporating 2,3-difluorophenylalanine using Fmoc/tBu chemistry. While specific quantitative data for the synthesis of peptides containing 2,3-difluorophenylalanine is not extensively available in the literature, this protocol is based on established methods for the synthesis of peptides containing other difluorophenylalanine isomers, such as 3,5-difluorophenylalanine, and represents a robust starting point for researchers.[3]

Materials and Methods

Resin Preparation and Swelling

Standard solid-phase peptide synthesis is performed on a solid support, typically a polystyrene-based resin functionalized with a suitable linker (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal carboxylic acids).

Protocol:

  • Place the desired amount of resin (e.g., 100 mg, 0.5 mmol/g loading) in a reaction vessel.

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL/g of resin).

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • After swelling, drain the DMF.

Fmoc Deprotection

The Nα-Fmoc protecting group is removed using a solution of piperidine in DMF.

Protocol:

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Amino Acid Coupling

The coupling of the Fmoc-protected amino acid, including Fmoc-2,3-difluorophenylalanine-OH, is a critical step. The choice of coupling reagent can influence the efficiency of the reaction. Common and effective coupling reagents include HBTU/HOBt and HATU.[4][5][6][7][8]

Protocol (using HBTU/HOBt):

  • In a separate vial, dissolve Fmoc-L-2,3-difluorophenylalanine-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and vortex for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a Kaiser test. If the test is positive (indicating free amines), the coupling step should be repeated.

  • After complete coupling, drain the reaction solution and wash the resin with DMF (5 x 10 mL).

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups simultaneously using a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers.[9][10][11]

Protocol:

  • Wash the peptide-resin with dichloromethane (DCM) (3 x 10 mL) and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol. For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v) can be used.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL/g of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Data Presentation

The following tables summarize typical reagents and expected outcomes for the synthesis of a model pentapeptide containing a difluorophenylalanine residue. This data is based on general SPPS protocols and results obtained for similar fluorinated peptides, as specific quantitative data for 2,3-difluorophenylalanine is limited.

Table 1: Reagents for Solid-Phase Peptide Synthesis of a Model Peptide (e.g., Ac-Tyr-Gly-Gly-Phe(2,3-diF)-Leu-NH2)

StepReagentEquivalents (relative to resin loading)
Resin Rink Amide1
Deprotection 20% Piperidine in DMFN/A
Coupling Fmoc-Amino Acid-OH3
HBTU2.9
HOBt3
DIPEA6
Cleavage TFA/TIS/H2O (95:2.5:2.5)N/A

Table 2: Expected Yield and Purity for a Model Pentapeptide

ParameterExpected ValueNotes
Crude Peptide Yield 70-90%Based on the initial loading of the resin.
Crude Peptide Purity (by HPLC) 50-80%Dependent on the peptide sequence and success of each coupling step.[12]
Final Purity (after purification) >95%Achievable with standard reversed-phase HPLC purification.

Peptide Purification and Characterization

Purification by Reversed-Phase HPLC

The crude peptide is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).[13][14][15]

Protocol:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

  • Filter the solution to remove any particulates.

  • Inject the solution onto a preparative C18 column.

  • Elute the peptide using a linear gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient might be 5% to 65% acetonitrile over 30 minutes.

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final purified peptide.

Characterization by Mass Spectrometry

The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Protocol:

  • Prepare a dilute solution of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Infuse the sample into the mass spectrometer.

  • Acquire the mass spectrum in the appropriate mass range.

  • Compare the observed molecular weight with the calculated theoretical mass of the peptide.

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each amino acid) cluster_final_steps Final Steps Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization FinalPeptide FinalPeptide Characterization->FinalPeptide Pure Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis of a 2,3-Difluorophenylalanine-containing Peptide.

Conclusion

This application note provides a comprehensive protocol for the synthesis, purification, and characterization of peptides containing the non-canonical amino acid 2,3-difluorophenylalanine. By following these established Fmoc/tBu solid-phase peptide synthesis methodologies, researchers can successfully incorporate this and other fluorinated amino acids into their peptide sequences, enabling the exploration of novel peptide therapeutics and research tools with enhanced properties. While the provided quantitative data serves as a general guideline, optimization of coupling times and purification gradients may be necessary for specific peptide sequences to achieve the desired purity and yield.

References

Application Notes and Protocols for 19F NMR Analysis of Peptides with 2-amino-3-(2,3-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorinated non-canonical amino acids into peptides is a powerful strategy in drug discovery and structural biology. The fluorine-19 (¹⁹F) nucleus serves as a sensitive and versatile NMR probe for investigating peptide conformation, dynamics, and interactions.[1][2] Its high natural abundance (100%), spin quantum number of 1/2, and large gyromagnetic ratio make it highly sensitive for NMR spectroscopy.[1] Furthermore, the absence of endogenous fluorine in most biological systems ensures background-free spectra.[1] The chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local electronic environment, making it an ideal reporter for subtle conformational changes.[1]

Key Advantages of ¹⁹F NMR in Peptide Analysis

  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1]

  • Wide Chemical Shift Range: The large chemical shift dispersion of ¹⁹F NMR reduces signal overlap and provides a sensitive probe of the local electronic environment.[1]

  • No Background Signal: The absence of naturally occurring fluorine in most biological systems ensures that the ¹⁹F NMR spectrum is free from background signals.[1]

  • Sensitivity to Conformation: The ¹⁹F chemical shift is highly sensitive to changes in the local environment, including solvent exposure, hydrogen bonding, and van der Waals interactions, providing detailed insights into peptide conformation and dynamics.

Experimental Protocols

I. Peptide Synthesis with Fmoc-L-2-amino-3-(2,3-difluorophenyl)propanoic acid

Peptides incorporating 2-amino-3-(2,3-difluorophenyl)propanoic acid can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-L-2-amino-3-(2,3-difluorophenyl)propanoic acid

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected standard amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

  • Cold diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Thoroughly wash the resin with DMF (5 times) followed by dichloromethane (DCM) (3 times) to remove residual piperidine and by-products.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 4 equivalents of the desired Fmoc-amino acid (including Fmoc-L-2-amino-3-(2,3-difluorophenyl)propanoic acid) and 3.9 equivalents of HBTU/HATU in DMF.

    • Add 6 equivalents of DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the cleaved peptide by adding the cleavage mixture to cold diethyl ether.

  • Purification: Purify the crude peptide by RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.

II. ¹⁹F NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Peptide Concentration: Prepare the peptide sample at a concentration of 0.1-1 mM. Higher concentrations generally lead to better signal-to-noise ratios.

  • Solvent: Dissolve the lyophilized peptide in a suitable buffer (e.g., phosphate or Tris buffer) at the desired pH. For optimal NMR performance, the buffer should be prepared in 90% H₂O/10% D₂O or 100% D₂O. D₂O provides the lock signal for the NMR spectrometer.

  • Internal Standard: While external referencing is common, an internal standard such as trifluoroacetic acid (TFA) or a custom-synthesized fluorinated compound can be added for precise chemical shift referencing.

NMR Data Acquisition (Representative Parameters):

ParameterRecommended ValuePurpose
Spectrometer Frequency≥ 400 MHz (for ¹H)Higher field strength provides better sensitivity and resolution.
Pulse Sequence1D ¹⁹F observeStandard experiment for acquiring a simple ¹⁹F spectrum.
Spectral Width-100 to -160 ppmShould be centered around the expected chemical shift range for the fluorine atoms on the phenyl ring.
Acquisition Time0.5 - 1.0 sDetermines the resolution in the acquired dimension.
Relaxation Delay (d1)1.0 - 2.0 sTime allowed for nuclear spins to return to equilibrium between scans.
Number of Scans128 - 4096Dependent on sample concentration and desired signal-to-noise ratio.
Temperature298 K (25 °C)Can be varied to study temperature-dependent conformational changes.

Data Presentation

The following tables present representative ¹⁹F NMR data for peptides containing fluorinated phenylalanine analogs. The exact chemical shifts for a peptide with this compound will be dependent on the peptide sequence and its conformation. The two fluorine atoms on the phenyl ring will be in different chemical environments and are expected to give rise to two distinct resonances with observable through-space or through-bond coupling.

Table 1: Representative ¹⁹F NMR Chemical Shifts for Fluorinated Phenylalanine Analogs in Peptides

Fluorinated Amino AcidPosition of FluorineRepresentative Chemical Shift Range (ppm)Notes
4-Fluorophenylalaninepara-113 to -118Chemical shift is sensitive to the polarity of the local environment.
3-Fluorophenylalaninemeta-110 to -115Generally less sensitive to solvent effects than the para-substituted analog.
2-Fluorophenylalanineortho-115 to -125The ortho-fluoro group can influence side-chain rotational dynamics.
2,3-Difluorophenylalanine ortho, meta Expected: two distinct signals likely in the -110 to -140 range The two fluorine signals will be split by F-F coupling. Their chemical shifts will be highly sensitive to the local peptide environment and ring conformation.

Note: Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm) or an internal standard like TFA (-76.55 ppm). The values presented here are illustrative.

Table 2: Representative Coupling Constants for Fluorinated Phenylalanine Analogs

Coupling TypeTypical Value (Hz)Information Provided
³J(F, H)5 - 10Through-bond coupling between fluorine and ortho-protons on the phenyl ring.
⁴J(F, H)1 - 3Through-bond coupling between fluorine and meta-protons on the phenyl ring.
⁵J(F-F) (for 2,3-difluoro)Expected: 15-25Through-space or through-bond coupling between the two fluorine atoms.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and ¹⁹F NMR analysis of a peptide containing this compound.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_purification Purification & Characterization cluster_nmr 19F NMR Analysis synthesis_start Start with solid support fmoc_deprotection Fmoc Deprotection synthesis_start->fmoc_deprotection amino_acid_coupling Couple Fmoc-Phe(2,3-F2)-OH fmoc_deprotection->amino_acid_coupling repeat_coupling Couple subsequent amino acids amino_acid_coupling->repeat_coupling cleavage Cleavage from resin repeat_coupling->cleavage hplc RP-HPLC Purification cleavage->hplc mass_spec Mass Spectrometry hplc->mass_spec sample_prep NMR Sample Preparation mass_spec->sample_prep nmr_acquisition 1D/2D 19F NMR Acquisition sample_prep->nmr_acquisition data_analysis Data Processing & Analysis nmr_acquisition->data_analysis

Caption: General workflow for peptide synthesis and 19F NMR analysis.

Conformational Analysis Logic

The ¹⁹F chemical shifts of the two fluorine atoms in 2,3-difluorophenylalanine are sensitive reporters of the local peptide environment and can be used to infer conformational changes.

conformational_analysis cluster_states Conformational States cluster_nmr_signals 19F NMR Signals peptide Peptide with 2,3-difluorophenylalanine state_a Conformation A peptide->state_a state_b Conformation B peptide->state_b signal_a1 δ(F2)A, δ(F3)A state_a->signal_a1 Distinct chemical shifts signal_b1 δ(F2)B, δ(F3)B state_b->signal_b1 Different chemical shifts data_interpretation Analysis of chemical shifts reveals conformational preferences signal_a1->data_interpretation signal_b1->data_interpretation

Caption: Logic of using 19F NMR to probe peptide conformations.

Conclusion

The use of this compound as a ¹⁹F NMR probe in peptides offers a powerful tool for detailed structural and dynamic studies. The protocols and guidelines presented here, based on established methods for other fluorinated amino acids, provide a solid foundation for researchers to incorporate this non-canonical amino acid and leverage the benefits of ¹⁹F NMR spectroscopy. As more specific data for the 2,3-difluoro isomer becomes available, these protocols can be further refined to optimize experimental conditions and data analysis for this unique and informative NMR reporter.

References

Enzymatic Resolution of Racemic Difluorophenylalanine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enzymatic resolution of racemic difluorophenylalanine, a critical chiral building block in modern drug discovery. The incorporation of fluorine atoms into phenylalanine can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of peptide-based therapeutics and other small molecule drugs.[1][2][3] Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally sustainable method for obtaining enantiomerically pure D- and L-difluorophenylalanine.[1]

Introduction to Enzymatic Resolution

Two robust and widely applied enzymatic strategies for the resolution of racemic difluorophenylalanine are:

  • Lipase-Catalyzed N-Acylation: Utilizes a lipase to selectively acylate one enantiomer of a difluorophenylalanine ester.[1]

  • Penicillin G Acylase (PGA)-Catalyzed Hydrolysis: Employs PGA for the enantioselective hydrolysis of an N-acylated difluorophenylalanine derivative.[1]

Lipase-Catalyzed N-Acylation of DL-3,5-Difluorophenylalanine Methyl Ester

This protocol details the kinetic resolution of racemic DL-3,5-difluorophenylalanine methyl ester using Candida antarctica Lipase B (CAL-B), a versatile and stable lipase.[1] CAL-B selectively catalyzes the acylation of the L-enantiomer, leaving the D-enantiomer unreacted.[1]

Experimental Workflow

Lipase_Resolution_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_products Products racemate Racemic DL-3,5-Difluorophenylalanine Methyl Ester reaction_vessel Reaction Mixture racemate->reaction_vessel enzyme_prep Immobilized CAL-B enzyme_prep->reaction_vessel solvent Organic Solvent (e.g., Toluene) solvent->reaction_vessel acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration Incubate with shaking extraction Liquid-Liquid Extraction filtration->extraction separation Separation of Layers extraction->separation product_d Unreacted (D)-Ester (in organic layer) separation->product_d product_l N-Acyl-(L)-Amino Acid (in aqueous layer after hydrolysis) separation->product_l Further processing

Caption: Workflow for Lipase-Catalyzed N-Acylation.

Protocol
  • Reaction Setup:

    • To a 100 mL flask, add racemic DL-3,5-difluorophenylalanine methyl ester (1.0 g, 4.69 mmol).

    • Add 50 mL of a suitable organic solvent (e.g., toluene, tert-butyl methyl ether).

    • Add an acyl donor, such as ethyl acetate (5 equivalents).

    • Add immobilized Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435, 100 mg).

  • Reaction Conditions:

    • Seal the flask and place it in an orbital shaker.

    • Incubate at a controlled temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm).

    • Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted substrate and the product.

  • Work-up and Separation:

    • Once the desired conversion is reached, remove the immobilized enzyme by filtration.

    • Concentrate the filtrate under reduced pressure.

    • The resulting mixture contains the unreacted D-3,5-difluorophenylalanine methyl ester and the N-acylated L-3,5-difluorophenylalanine methyl ester.

    • These can be separated by column chromatography or by selective extraction.

    • The N-acylated L-enantiomer can be subsequently hydrolyzed under acidic or basic conditions to yield L-3,5-difluorophenylalanine.

Quantitative Data
ParameterValue
SubstrateDL-3,5-Difluorophenylalanine Methyl Ester
EnzymeImmobilized Candida antarctica Lipase B
Acyl DonorEthyl Acetate
SolventToluene
Temperature40°C
Conversion~50%
Enantiomeric Excess (e.e.) of unreacted D-ester>99%
Enantiomeric Excess (e.e.) of N-acyl-L-ester>98%
Enantiomeric Ratio (E-value)>200

Penicillin G Acylase (PGA)-Catalyzed Hydrolysis of N-Phenylacetyl-DL-3,5-Difluorophenylalanine

This protocol describes the kinetic resolution of N-phenylacetyl-DL-3,5-difluorophenylalanine using Penicillin G Acylase (PGA). PGA enantioselectively hydrolyzes the N-phenylacetyl group from the D-enantiomer, yielding D-3,5-difluorophenylalanine and leaving the N-acylated L-enantiomer unreacted.[1]

Experimental Workflow

PGA_Resolution_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_workup Work-up & Separation cluster_products Products racemate N-Phenylacetyl-DL-3,5- Difluorophenylalanine reaction_vessel Reaction Mixture racemate->reaction_vessel enzyme_prep Immobilized PGA enzyme_prep->reaction_vessel buffer Aqueous Buffer (e.g., Phosphate Buffer, pH 7.5) buffer->reaction_vessel ph_adjustment Adjust pH to 2-3 reaction_vessel->ph_adjustment Incubate with stirring extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) ph_adjustment->extraction separation Separation of Layers extraction->separation product_d (D)-Amino Acid (in aqueous layer) separation->product_d product_l N-Phenylacetyl-(L)-Amino Acid (in organic layer) separation->product_l

Caption: Workflow for PGA-Catalyzed Hydrolysis.

Protocol
  • Reaction Setup:

    • Dissolve N-phenylacetyl-DL-3,5-difluorophenylalanine (1.0 g, 3.02 mmol) in an aqueous buffer solution (e.g., 100 mL of 0.1 M phosphate buffer, pH 7.5). Gentle heating may be required for complete dissolution.

    • Add immobilized Penicillin G Acylase (PGA) (e.g., 200 mg).

  • Reaction Conditions:

    • Maintain the pH of the reaction mixture at 7.5 using a pH-stat by the controlled addition of a dilute base (e.g., 0.1 M NaOH). The consumption of base is indicative of the reaction progress.

    • Keep the temperature constant (e.g., 30°C) with continuous stirring.

    • Monitor the reaction by chiral HPLC until approximately 50% hydrolysis is achieved.

  • Work-up and Separation:

    • Remove the immobilized enzyme by filtration.

    • Adjust the pH of the filtrate to acidic conditions (e.g., pH 2-3) using a suitable acid (e.g., 2 M HCl).

    • Extract the unreacted N-phenylacetyl-L-3,5-difluorophenylalanine with an organic solvent such as ethyl acetate.

    • The aqueous layer contains the desired D-3,5-difluorophenylalanine, which can be further purified by crystallization or ion-exchange chromatography.

    • The extracted N-phenylacetyl-L-3,5-difluorophenylalanine can be hydrolyzed under acidic conditions to obtain L-3,5-difluorophenylalanine.[1]

Quantitative Data
ParameterValue
SubstrateN-Phenylacetyl-DL-3,5-Difluorophenylalanine
EnzymeImmobilized Penicillin G Acylase (PGA)
Solvent0.1 M Phosphate Buffer
pH7.5
Temperature30°C
Conversion~50%
Enantiomeric Excess (e.e.) of D-amino acid>99%
Enantiomeric Excess (e.e.) of N-phenylacetyl-L-amino acid>98%
Enantiomeric Ratio (E-value)>150

Analytical Methods

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary analytical technique for monitoring the progress of the enzymatic resolution and determining the enantiomeric excess of the substrates and products.

  • Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid is commonly used. The exact composition must be optimized for the specific column and analytes.[1]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the aromatic ring of 3,5-difluorophenylalanine absorbs (e.g., 260 nm).[1]

  • Quantification: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers. The conversion is determined by comparing the peak area of the substrate to an internal standard or by the relative decrease in the substrate peak area over time.

Conclusion

The enzymatic resolution of DL-3,5-difluorophenylalanine using Candida antarctica Lipase B and Penicillin G Acylase provides highly effective and environmentally benign pathways to access the pure enantiomers of this valuable non-natural amino acid.[1] The protocols outlined in this document serve as a comprehensive guide for researchers to implement and optimize these enzymatic transformations, thereby facilitating the synthesis of novel and improved pharmaceutical agents.[1]

References

Application of 2,3-Difluorophenylalanine in Enzyme Inhibitor Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated amino acids into peptide-based and small molecule enzyme inhibitors has emerged as a powerful tool in drug discovery. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive compounds. Among the various fluorinated analogs, 2,3-difluorophenylalanine represents a valuable building block for creating potent and selective enzyme inhibitors. The ortho-meta difluorination pattern on the phenyl ring can induce specific conformational constraints and alter electronic properties, leading to favorable interactions within the enzyme's active site.

These application notes provide a comprehensive overview of the utility of 2,3-difluorophenylalanine in the design of enzyme inhibitors, with a focus on Dipeptidyl Peptidase IV (DPP-4) and the 20S Proteasome. Detailed protocols for the synthesis of inhibitor precursors, incorporation into peptide sequences, and subsequent enzyme inhibition assays are provided to guide researchers in this field.

Key Applications of 2,3-Difluorophenylalanine in Enzyme Inhibition

The introduction of a 2,3-difluorophenylalanine moiety into a lead compound can confer several advantages:

  • Enhanced Metabolic Stability: The strong C-F bonds are resistant to enzymatic degradation, particularly oxidation by cytochrome P450 enzymes, which can prolong the in vivo half-life of the inhibitor.

  • Modulation of Binding Affinity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of nearby functional groups and influence non-covalent interactions such as hydrogen bonding, dipole-dipole, and π-stacking within the enzyme's active site, potentially leading to increased potency.

  • Conformational Control: The steric bulk and electronic properties of the difluorinated phenyl ring can restrict the conformational freedom of the molecule, pre-organizing it for optimal binding to the target enzyme and enhancing selectivity.

  • Improved Pharmacokinetic Properties: Fluorination can modulate lipophilicity, which is a critical parameter for membrane permeability and overall drug-like properties.

Target Enzyme Classes

Dipeptidyl Peptidase IV (DPP-4)

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1 and GIP. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. Several approved DPP-4 inhibitors feature a fluorinated phenyl group that occupies the S1 hydrophobic pocket of the enzyme. While 2,4,5-trifluorophenylalanine is a common constituent in marketed drugs like sitagliptin, the exploration of other fluorination patterns, including 2,3-difluorophenylalanine, offers opportunities for developing novel inhibitors with improved properties.

20S Proteasome

The 20S proteasome is a multi-catalytic enzyme complex responsible for the degradation of most intracellular proteins. Its inhibition is a key strategy in the treatment of certain cancers, particularly multiple myeloma. Peptide-based proteasome inhibitors often mimic the natural substrates of the proteasome. The incorporation of non-canonical amino acids like 2,3-difluorophenylalanine at specific positions (e.g., P2 or P3) can enhance the inhibitor's potency and selectivity for the different catalytic subunits (β1, β2, and β5) of the proteasome.

Quantitative Data on Enzyme Inhibition

While specific IC50 or Kᵢ values for inhibitors containing 2,3-difluorophenylalanine are not as widely published as for other isomers, the available literature on related fluorinated phenylalanine analogs demonstrates the potential for achieving high potency. The following table summarizes representative inhibitory activities of peptide-based inhibitors against the chymotrypsin-like (CT-L) activity of the 20S proteasome, highlighting the impact of modifications at the P3 position.

Compound IDP3 ResidueP2 ResidueP1 ResidueInhibitor TypeTarget EnzymeIC50 (nM)
MG132 (Reference) Z-LeuLeuLeucinalPeptide Aldehyde20S Proteasome (CT-L)100
Hypothetical Inhibitor 1 Z-PheLeuLeucinalPeptide Aldehyde20S Proteasome (CT-L)~50-150
Hypothetical Inhibitor 2 (with 2,3-diF-Phe) Z-2,3-diF-Phe LeuLeucinalPeptide Aldehyde20S Proteasome (CT-L)Expected to be in the low nM to µM range

Note: The inhibitory activity of a specific 2,3-difluorophenylalanine-containing inhibitor would need to be determined experimentally. The value provided is an educated estimation based on the structure-activity relationships of similar compounds.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-2,3-difluorophenylalanine

This protocol outlines a general procedure for the synthesis of the Fmoc-protected 2,3-difluorophenylalanine building block required for solid-phase peptide synthesis.

Materials:

  • 2,3-Difluorobenzaldehyde

  • N-Acetylglycine

  • Acetic anhydride

  • Sodium acetate

  • Hydriodic acid

  • Red phosphorus

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Azlactone Formation: Reflux a mixture of 2,3-difluorobenzaldehyde, N-acetylglycine, acetic anhydride, and sodium acetate to form the corresponding azlactone.

  • Hydrolysis and Reduction: Hydrolyze the azlactone with hydriodic acid and red phosphorus to yield racemic 2,3-difluorophenylalanine.

  • Fmoc Protection: Dissolve the 2,3-difluorophenylalanine in a 10% sodium bicarbonate solution in a 1:1 mixture of dioxane and water. Add Fmoc-Cl portion-wise while maintaining the pH at 8-9.

  • Work-up and Purification: After the reaction is complete, wash the mixture with ether. Acidify the aqueous layer with HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain Fmoc-L-2,3-difluorophenylalanine.

Logical Relationship for Synthesis

G A 2,3-Difluorobenzaldehyde + N-Acetylglycine + Acetic Anhydride B Azlactone Formation (Erlenmeyer Synthesis) A->B C Azlactone Intermediate B->C D Hydrolysis & Reduction (HI / Red P) C->D E Racemic 2,3-Difluorophenylalanine D->E F Fmoc Protection (Fmoc-Cl, NaHCO3) E->F G Fmoc-L-2,3-difluorophenylalanine F->G

Caption: Synthesis of Fmoc-L-2,3-difluorophenylalanine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a 2,3-Difluorophenylalanine-Containing Peptide

This protocol describes the manual synthesis of a peptide incorporating 2,3-difluorophenylalanine using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-2,3-difluorophenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activation mixture to the deprotected resin and shake for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, incorporating Fmoc-L-2,3-difluorophenylalanine at the desired position.

  • Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide and purify by reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

Experimental Workflow for SPPS

G cluster_0 SPPS Cycle Deprotection Deprotection Coupling Coupling Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat for each Amino Acid Washing->Repeat Start Swell Resin Start->Deprotection End Cleave & Purify Peptide Repeat->Deprotection Next AA Repeat->End Final AA

Caption: Workflow for Solid-Phase Peptide Synthesis.

Protocol 3: Fluorescence-Based Enzyme Inhibition Assay

This protocol provides a general method for determining the IC50 value of a 2,3-difluorophenylalanine-containing inhibitor against a target enzyme (e.g., DPP-4 or 20S Proteasome) using a fluorogenic substrate.

Materials:

  • Purified target enzyme (e.g., human recombinant DPP-4 or 20S Proteasome)

  • Fluorogenic substrate (e.g., Gly-Pro-AMC for DPP-4; Suc-LLVY-AMC for proteasome chymotrypsin-like activity)

  • Assay buffer (specific to the enzyme)

  • 2,3-Difluorophenylalanine-containing inhibitor

  • Reference inhibitor (e.g., Sitagliptin for DPP-4; Bortezomib for proteasome)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the inhibitor and the reference compound in DMSO.

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Prepare a working solution of the enzyme and the fluorogenic substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the serially diluted inhibitor solutions.

    • Include wells for a positive control (enzyme + substrate, no inhibitor) and a negative control (substrate only, no enzyme).

    • Add the enzyme solution to all wells except the negative control and incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates) over a specific time course.

  • Data Analysis:

    • Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time plots.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway for DPP-4 Inhibition

G Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) DPP-4 DPP-4 Incretins (GLP-1, GIP)->DPP-4 Degradation Pancreatic β-cells Pancreatic β-cells Incretins (GLP-1, GIP)->Pancreatic β-cells Stimulation Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins 2,3-diF-Phe Inhibitor 2,3-diF-Phe Inhibitor 2,3-diF-Phe Inhibitor->DPP-4 Inhibition Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Lower Blood Glucose Lower Blood Glucose Glucose Uptake->Lower Blood Glucose

Caption: DPP-4 Inhibition Signaling Pathway.

Conclusion

2,3-Difluorophenylalanine is a promising building block for the design of novel enzyme inhibitors. Its unique electronic and steric properties can be leveraged to enhance the potency, selectivity, and pharmacokinetic profiles of lead compounds. The protocols provided herein offer a practical guide for the synthesis and evaluation of 2,3-difluorophenylalanine-containing inhibitors, enabling researchers to explore the full potential of this versatile amino acid analog in drug discovery. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the development of next-generation therapeutics targeting a wide range of enzymes.

techniques for studying the metabolic stability of peptides with 2,3-difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Enhancing Peptide Metabolic Stability with 2,3-Difluorophenylalanine

Introduction

Peptide-based therapeutics offer high specificity and potency but are often hindered by poor metabolic stability, leading to short in vivo half-lives and limited bioavailability.[1][2] A primary route of degradation is proteolytic cleavage by enzymes such as proteasomes, peptidases, and cytochrome P450 (CYP) enzymes present in the liver, plasma, and other tissues.[3][4] To overcome this limitation, medicinal chemists employ various strategies, including the incorporation of unnatural amino acids to render the peptide backbone unrecognizable to degradative enzymes.[5][6][7]

The incorporation of 2,3-difluorophenylalanine, a fluorinated analog of phenylalanine, is a promising strategy to enhance metabolic resistance.[8] Proteases like chymotrypsin preferentially cleave peptide bonds at the C-terminus of aromatic amino acids. The introduction of fluorine atoms onto the phenyl ring creates steric and electronic-withdrawing effects that can hinder the binding of the peptide to the enzyme's active site, thus inhibiting cleavage and prolonging the peptide's circulation time.[9][10] Assessing the impact of such modifications requires robust and reproducible in vitro stability assays.

This document provides detailed protocols for two fundamental assays used to evaluate the metabolic stability of peptides containing 2,3-difluorophenylalanine: the Liver Microsomal Stability Assay and the Plasma Stability Assay.

Section 1: In Vitro Liver Microsomal Stability Assay

The liver is a major site of drug metabolism, primarily mediated by CYP enzymes located in the endoplasmic reticulum.[3][11] Liver microsomes are vesicles formed from the endoplasmic reticulum that contain a high concentration of these phase I metabolic enzymes.[12] The microsomal stability assay measures the rate of disappearance of a test compound when incubated with liver microsomes, providing a measure of its intrinsic clearance (CLint).[13][14][15]

Illustrative Data Presentation

While specific data for 2,3-difluorophenylalanine was not found in the literature search, the following table presents data from a study on a similar analog, 2-fluorophenylalanine, demonstrating the protective effect of fluorination against proteolytic degradation by α-chymotrypsin. This data serves as an example of how fluorination can significantly enhance peptide stability.

Table 1: Proteolytic Stability of a Model Peptide vs. its Fluorinated Analog

Compound Incubation Time (hours) % Intact Peptide Remaining
Native Peptide 2 ~5%
Peptide with 2-Fluorophenylalanine 2 >80%

Data is illustrative and extrapolated from a study by Asante et al. (2014) which investigated the stability of a model peptide against α-chymotrypsin.[9]

Experimental Workflow: Liver Microsomal Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis A Prepare Test Peptide Stock (e.g., 10 mM in DMSO) D Pre-warm microsomes and peptide in buffer at 37°C A->D B Prepare Microsome Suspension (e.g., 20 mg/mL stock) B->D C Prepare NADPH Regenerating System E Initiate Reaction by adding NADPH system C->E D->E Add peptide to microsomes F Incubate at 37°C with shaking. Collect aliquots at time points (e.g., 0, 5, 15, 30, 45 min) E->F G Quench Reaction in Aliquots (e.g., ice-cold Acetonitrile with Internal Standard) F->G H Centrifuge to precipitate proteins G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify remaining peptide. Calculate t½ and CLint I->J

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a peptide containing 2,3-difluorophenylalanine in the presence of human liver microsomes.[13][16]

Materials:

  • Test Peptide (with 2,3-difluorophenylalanine) and Control Peptide (non-fluorinated version)

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)[14]

  • 0.1 M Phosphate Buffer (pH 7.4)[13]

  • NADPH Regenerating System Solution A (e.g., containing NADP+ and glucose-6-phosphate)

  • NADPH Regenerating System Solution B (e.g., containing glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Midazolam, Dextromethorphan)[14]

  • Internal Standard (IS) for LC-MS/MS analysis

  • Acetonitrile (ACN), HPLC-grade

  • Dimethyl Sulfoxide (DMSO), HPLC-grade

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of the test peptide, control peptide, and positive controls in DMSO.[13]

    • Further dilute the peptide stocks in buffer to achieve a final incubation concentration of 1 µM.[14]

    • Thaw pooled liver microsomes on ice. Prepare a working solution of microsomes in 0.1 M phosphate buffer to achieve a final protein concentration of 0.5 mg/mL in the incubation.[12]

    • Prepare the complete NADPH regenerating system according to the manufacturer's instructions immediately before use.

  • Incubation:

    • In a 96-well plate, add the microsomal working solution to each well.

    • Add the diluted test peptide, control peptide, or positive control to the appropriate wells.

    • Include a negative control group where the NADPH regenerating system is replaced with buffer.[13]

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls. The time of addition is T=0.[14]

  • Time-Point Sampling:

    • Incubate the plate at 37°C, shaking at approximately 100 rpm.[13]

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by transferring an aliquot from each well into a new plate containing 3-5 volumes of ice-cold acetonitrile with the internal standard.[12][13]

  • Sample Processing and Analysis:

    • Seal the quenching plate and vortex vigorously.

    • Centrifuge the plate at high speed (e.g., 4000 x g for 10 minutes at 4°C) to pellet the precipitated microsomal proteins.[13]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area of the remaining intact peptide relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining peptide against time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein) .[13]

Section 2: In Vitro Plasma Stability Assay

Plasma contains a variety of proteases and esterases that can degrade peptide drugs.[17][18] The plasma stability assay evaluates a peptide's susceptibility to these enzymes by measuring its disappearance from plasma over time. This assay is crucial for predicting the peptide's stability in systemic circulation.[2]

Conceptual Pathway: Proteolytic Resistance

G cluster_native Native Peptide (with Phenylalanine) cluster_modified Modified Peptide (with 2,3-diF-Phe) P Peptide Substrate Phe Phenylalanine Residue (Aromatic Side Chain) P->Phe diFPhe 2,3-diF-Phe Residue (Fluorinated Side Chain) P->diFPhe E Protease (e.g., Chymotrypsin) ES1 Enzyme-Substrate Complex Formation E->ES1 NoBind Binding Hindered E->NoBind Phe->ES1 Recognized Cleavage Peptide Bond Cleavage ES1->Cleavage Products1 Degradation Products Cleavage->Products1 diFPhe->NoBind Steric/Electronic Repulsion Stable Metabolically Stable Peptide NoBind->Stable

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-amino-3-(2,3-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-amino-3-(2,3-difluorophenyl)propanoic acid, a key intermediate in various pharmaceutical applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic methodology.

Asymmetric Synthesis using Chiral Auxiliaries (e.g., Schöllkopf Method)

The Schöllkopf bis-lactim ether method is a widely used approach for the asymmetric synthesis of non-proteinogenic amino acids. It involves the diastereoselective alkylation of a chiral glycine equivalent.[1][2]

Q1: I am observing low diastereoselectivity in the alkylation step. What are the possible causes and solutions?

A1: Low diastereoselectivity is a common issue and can often be attributed to several factors. The steric hindrance provided by the chiral auxiliary, typically derived from valine, directs the incoming electrophile to one face of the enolate.[1][2]

Possible Cause Troubleshooting Recommendation
Incomplete enolate formation Ensure the use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) and an appropriate reaction temperature (typically -78 °C) to achieve complete deprotonation.
Epimerization of the chiral auxiliary Prolonged exposure to strong base or elevated temperatures can lead to epimerization. Minimize reaction times and maintain low temperatures.
Steric hindrance of the electrophile A bulky electrophile (2,3-difluorobenzyl bromide) might not approach the enolate from the sterically favored direction efficiently. Consider optimizing the reaction temperature or using a different solvent to modulate reactivity.
Incorrect stoichiometry An excess of the electrophile or base can lead to side reactions. Carefully control the stoichiometry of all reagents.
Presence of moisture Water will quench the organolithium base and the enolate. Ensure all glassware is flame-dried and solvents are anhydrous.

Q2: The hydrolysis of the bis-lactim ether to the final amino acid is resulting in a low yield. How can I improve this?

A2: The final acidic hydrolysis step to cleave the chiral auxiliary and liberate the desired amino acid can be sensitive.

Possible Cause Troubleshooting Recommendation
Incomplete hydrolysis Ensure sufficient reaction time and an adequate concentration of acid (e.g., 1 M HCl). Monitor the reaction progress by TLC or LC-MS.
Side reactions during hydrolysis Harsh acidic conditions or prolonged heating can lead to degradation of the product. Use milder conditions (e.g., 0.1 M HCl) or shorter reaction times if degradation is observed.
Product loss during work-up The amino acid product is water-soluble. Ensure proper pH adjustment during extraction and consider using a continuous liquid-liquid extractor for improved recovery.
Reductive Amination of an α-Keto Ester

This method involves the reaction of an α-keto ester, such as ethyl 2-oxo-3-(2,3-difluorophenyl)propanoate, with an ammonia source, followed by reduction of the resulting imine.

Q3: My reductive amination is giving a low yield of the desired amino acid and forming significant byproducts. What could be the issue?

A3: Low yields in reductive amination can be due to incomplete imine formation, side reactions of the starting materials, or inefficient reduction.

Possible Cause Troubleshooting Recommendation
Inefficient imine formation The equilibrium between the keto ester and the imine may not favor the imine. Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water to drive the reaction forward.
Reduction of the keto group The reducing agent can directly reduce the ketone to a hydroxy ester. Use a milder reducing agent that is more selective for the imine, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[2]
Over-alkylation of the amine The newly formed primary amine can react with another molecule of the keto ester, leading to secondary amine byproducts. Use a large excess of the ammonia source to favor the formation of the primary amine.
Catalyst deactivation (for catalytic hydrogenation) If using a metal catalyst (e.g., Pd/C) and H₂, ensure the catalyst is active and not poisoned by impurities in the starting materials or reagents.
Catalytic Asymmetric Hydrogenation

This approach typically involves the hydrogenation of a prochiral enamide precursor, such as 2-(acetylamino)-3-(2,3-difluorophenyl)acrylic acid, using a chiral catalyst.

Q4: I am achieving low enantioselectivity in the asymmetric hydrogenation. How can I optimize this?

A4: The enantioselectivity of catalytic asymmetric hydrogenation is highly dependent on the choice of chiral ligand and reaction conditions.

Possible Cause Troubleshooting Recommendation
Suboptimal chiral ligand The ligand's structure is crucial for creating the chiral environment. Screen a variety of chiral phosphine ligands (e.g., derivatives of BINAP, DuPhos) to find the best one for your substrate.
Incorrect catalyst loading The catalyst-to-substrate ratio can influence enantioselectivity. Optimize the catalyst loading to find the ideal balance between reactivity and selectivity.
Solvent effects The solvent can affect the conformation of the catalyst-substrate complex. Screen different solvents (e.g., methanol, ethanol, dichloromethane, toluene) to find the optimal medium.
Hydrogen pressure and temperature These parameters can significantly impact both the rate and the enantioselectivity of the reaction. A systematic optimization of pressure and temperature is recommended.
Impurities in the substrate or solvent Impurities can poison the catalyst and reduce its effectiveness. Ensure high purity of all reaction components.

Data Presentation

Table 1: Comparison of Diastereoselectivity in Schöllkopf Alkylation under Various Conditions (Hypothetical Data)
EntryBase (equiv.)Electrophile (equiv.)SolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1n-BuLi (1.1)2,3-difluorobenzyl bromide (1.2)THF-7895:585
2n-BuLi (1.1)2,3-difluorobenzyl bromide (1.2)THF-4088:1282
3LDA (1.1)2,3-difluorobenzyl bromide (1.2)THF-7892:880
4n-BuLi (1.5)2,3-difluorobenzyl bromide (1.2)THF-7894:675 (side products observed)
5n-BuLi (1.1)2,3-difluorobenzyl bromide (1.5)Toluene-7890:1088
Table 2: Optimization of Asymmetric Hydrogenation of 2-(acetylamino)-3-(2,3-difluorophenyl)acrylic acid (Hypothetical Data)
EntryChiral LigandCatalyst Loading (mol%)SolventH₂ Pressure (atm)Temperature (°C)Enantiomeric Excess (ee, %)Yield (%)
1(R)-BINAP1Methanol10259295
2(R)-BINAP0.5Methanol10259098
3(R)-DuPhos1Ethanol10259596
4(R)-DuPhos1Methanol205093>99
5(R)-DuPhos1Toluene10258590

Experimental Protocols

Protocol 1: Diastereoselective Alkylation via Schöllkopf Method
  • Preparation of the Bis-Lactim Ether: Prepare the (S)-valine-glycine bis-lactim ether according to established literature procedures.

  • Alkylation:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the bis-lactim ether (1.0 eq) and anhydrous tetrahydrofuran (THF).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe, maintaining the temperature below -70 °C.

    • Stir the resulting deep yellow solution at -78 °C for 30 minutes.

    • Add a solution of 2,3-difluorobenzyl bromide (1.2 eq) in anhydrous THF dropwise.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Quench the reaction by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

  • Hydrolysis:

    • Dissolve the purified alkylated bis-lactim ether in 1 M hydrochloric acid.

    • Heat the mixture at reflux for 4 hours.

    • Cool the reaction mixture to room temperature and wash with dichloromethane to remove the chiral auxiliary.

    • Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically around pH 6) with a suitable base (e.g., 1 M NaOH or ammonium hydroxide).

    • The product will precipitate out of the solution. If not, concentrate the aqueous layer and purify by ion-exchange chromatography or crystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_route1 Route 1: Reductive Amination cluster_route2 Route 2: Asymmetric Hydrogenation cluster_route3 Route 3: Chiral Auxiliary 2_3_difluorobenzaldehyde 2,3-Difluorobenzaldehyde alpha_keto_ester α-Keto Ester 2_3_difluorobenzaldehyde->alpha_keto_ester Synthesis prochiral_enamide Prochiral Enamide 2_3_difluorobenzaldehyde->prochiral_enamide Synthesis 2_3_difluorobenzyl_bromide 2,3-Difluorobenzyl Bromide 2_3_difluorobenzaldehyde->2_3_difluorobenzyl_bromide Synthesis reductive_amination Reductive Amination alpha_keto_ester->reductive_amination final_product 2-amino-3-(2,3-difluorophenyl) propanoic acid reductive_amination->final_product asymmetric_hydrogenation Asymmetric Hydrogenation prochiral_enamide->asymmetric_hydrogenation asymmetric_hydrogenation->final_product schollkopf Schöllkopf Alkylation 2_3_difluorobenzyl_bromide->schollkopf schollkopf->final_product Troubleshooting_Low_Yield cluster_conditions Reaction Condition Issues cluster_byproducts Byproduct Analysis start Low Yield Observed check_starting_material Check Starting Material Purity start->check_starting_material check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions analyze_byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->analyze_byproducts temp Incorrect Temperature? check_reaction_conditions->temp time Incorrect Reaction Time? check_reaction_conditions->time solvent Anhydrous Solvent Used? check_reaction_conditions->solvent reagents Reagent Stoichiometry Correct? check_reaction_conditions->reagents side_reaction Side Reaction Identified? analyze_byproducts->side_reaction incomplete_reaction Incomplete Reaction? analyze_byproducts->incomplete_reaction product_degradation Product Degradation? analyze_byproducts->product_degradation optimize_conditions Optimize Conditions (Temp, Time, Stoichiometry) side_reaction->optimize_conditions Yes incomplete_reaction->optimize_conditions Yes modify_workup Modify Workup/Purification product_degradation->modify_workup Yes

References

Technical Support Center: Synthesis of Fluorinated Phenylalanine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and answers to frequently asked questions regarding side reactions encountered during the synthesis of fluorinated phenylalanine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for introducing fluorine into phenylalanine, and what are their characteristic side reactions? A1: There are two main approaches for synthesizing fluorinated phenylalanine derivatives:

  • Electrophilic Fluorination: This method typically involves reacting an electron-rich precursor, such as phenylalanine itself or a derivative, with an electrophilic fluorine source (e.g., Selectfluor, N-Fluorobenzenesulfonimide (NFSI)). It is commonly used for fluorination of the aromatic ring or the α-carbon.[1][2]

    • Common Side Reactions: Poor regioselectivity leading to mixtures of ortho, meta, and para isomers, and potential dearomatization of the phenyl ring.[1] Over-fluorination (di- or tri-fluorination) can also occur.

  • Nucleophilic Fluorination: This strategy involves displacing a leaving group (like a hydroxyl group, halide, or sulfonate ester) with a nucleophilic fluoride source (e.g., KF, CsF, or DAST).[2][3] It is often used to introduce fluorine at the α- or β- (benzylic) positions of the side chain.

    • Common Side Reactions: Elimination reactions are a significant issue, particularly in the synthesis of β-fluorophenylalanine from β-hydroxy precursors, leading to dehydroalanine derivatives.[4][5] Racemization at stereocenters can also be a concern under harsh conditions.

Q2: How does the choice of fluorinating agent impact side reactions in electrophilic aromatic fluorination? A2: The choice of reagent is critical for controlling regioselectivity and minimizing byproducts. For instance, in the radiofluorination of L-phenylalanine, [¹⁸F]AcOF demonstrates higher regioselectivity and results in fewer side products compared to the more reactive [¹⁸F]F₂ gas.[6] Modern reagents like Selectfluor offer greater control and safety compared to elemental fluorine, which can cause non-selective reactions with C-H bonds.[1]

Q3: What causes β-elimination during the synthesis of α- or β-fluorophenylalanine, and which reagents are prone to it? A3: β-elimination is a common side reaction, especially during nucleophilic fluorination of β-hydroxy phenylalanine derivatives. It occurs when the fluoride source also acts as a base, abstracting a proton from the α-carbon and eliminating the leaving group at the β-carbon. Deoxyfluorination reagents like DAST (Diethylaminosulfur trifluoride) are known to sometimes favor elimination.[2][5] However, newer reagents like PyFluor have been developed to provide high yields of the desired fluorinated product with minimal formation of elimination side products.[4][5]

Q4: Can racemization occur during fluorination, and how can it be prevented? A4: Yes, partial racemization can occur, particularly during the synthesis of β-fluorophenylalanine derivatives under certain conditions, such as visible light-mediated benzylic fluorination.[6] To preserve stereochemistry, it is crucial to use methods that avoid carbocation intermediates or prolonged exposure to basic or acidic conditions. Using chiral auxiliaries, such as an oxazolidinone, can enable stereoselective fluorination before the auxiliary is reductively removed.[6]

Troubleshooting Guide

Problem 1: My electrophilic fluorination of phenylalanine is producing a mixture of o-, m-, and p-isomers with a low yield of the desired p-isomer.

Answer: This is a classic issue of poor regioselectivity. The amino and carboxyl groups of unprotected phenylalanine direct fluorination primarily to the ortho position.

  • Solution 1: Use Protecting Groups: Protect both the amine (e.g., with Boc or Cbz) and the carboxylic acid (e.g., as a methyl or ethyl ester). The steric bulk of these groups can disfavor ortho-substitution and improve the yield of the para-isomer.

  • Solution 2: Optimize Fluorinating Agent: As demonstrated in radiofluorination, some agents offer better selectivity. For direct fluorination of L-phenylalanine, [¹⁸F]AcOF provides a more favorable isomer ratio than [¹⁸F]F₂.[6] Consider using a milder, more selective reagent like Selectfluor.

Fluorinating Agent (for ¹⁸F)Isomer Ratio (ortho : meta : para)Reference
[¹⁸F]F₂ in TFA72.5 : 13.9 : 13.6[6]
[¹⁸F]AcOF in TFAHigher regioselectivity, less side product[6]

Problem 2: I am observing significant elimination byproducts during the deoxyfluorination of a β-hydroxy phenylalanine precursor to make β-fluorophenylalanine.

Answer: This indicates that the reaction conditions favor an E2 elimination pathway over the desired Sₙ2 substitution. This is common when the fluoride source is strongly basic or the reagent is not selective.

  • Solution 1: Change the Fluorinating Reagent: Switch from reagents known to cause elimination, like DAST, to more modern and selective deoxyfluorinating agents. Reagents like PyFluor and Deoxo-Fluor are specifically designed to minimize this side reaction.[4][5]

  • Solution 2: Modify the Substrate: Ensure the leaving group is optimal for Sₙ2 displacement. While deoxyfluorination directly converts an alcohol, converting it to a triflate or tosylate first can sometimes provide a cleaner reaction with a simple fluoride salt (e.g., TBAF), though elimination can still compete.[5]

Deoxyfluorination ReagentPropensity for Elimination ByproductsKey Feature
DASTModerate to HighCommon, but can be unselective
Deoxo-FluorLower than DASTMore thermally stable than DAST
PyFluor Minimal Stable, low-cost, and highly selective for substitution[4]
Aminodifluorosulfinium saltsLower than DASTStorage-stable and selective[5]

Problem 3: My reaction to produce α-fluorophenylalanine using a copper catalyst is yielding β-elimination products.

Answer: The direct C(sp³)–H fluorination at the α-position is challenging. The conditions required to activate the α-C-H bond can also promote β-elimination, especially if the reaction intermediate is not stabilized.

  • Solution: Use a Directing Group and Ligand: A successful strategy involves using a directing group, such as a picolinamide auxiliary, attached to the amine. This group, in combination with a suitable copper catalyst and ligand (e.g., (R)-3-hydroxyquinuclidine), can direct the fluorination specifically to the α-carbon while suppressing the β-elimination pathway.[6]

Experimental Protocols & Visualizations

Protocol: General Method for Minimizing Elimination during Deoxyfluorination

This protocol provides a general framework for using a modern, selective reagent to reduce elimination byproducts.

  • Preparation: In a fume hood, add the protected β-hydroxy phenylalanine precursor (1.0 eq) to an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolution: Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., DCM, CH₃CN).

  • Cooling: Cool the solution to 0 °C or -78 °C, depending on the reagent's requirements.

  • Reagent Addition: Slowly add the selective deoxyfluorinating reagent (e.g., PyFluor, 1.2-1.5 eq) to the cooled solution.

  • Reaction: Allow the reaction to stir at the cooled temperature and then warm slowly to room temperature, monitoring progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of NaHCO₃ at 0 °C.

  • Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

G Troubleshooting Workflow for Fluorination Side Reactions start Identify Side Product(s) via LC-MS / NMR p1 Problem: Mixture of Ring Isomers (o-, m-, p-) start->p1 Poor Regioselectivity? p2 Problem: Elimination Product (e.g., Dehydroalanine) start->p2 Unsaturation Observed? p3 Problem: Racemized Product start->p3 Loss of Optical Activity? s1 Solution: 1. Use N,O-Protecting Groups 2. Change Fluorinating Agent (e.g., to Selectfluor) p1->s1 s2 Solution: 1. Switch to Selective Reagent (e.g., PyFluor) 2. Optimize Leaving Group p2->s2 s3 Solution: 1. Use Chiral Auxiliary 2. Avoid Harsh Conditions (Strong Acid/Base) p3->s3

Caption: Troubleshooting decision tree for common side reactions.

G Competing Sₙ2 vs. E2 Pathways in β-Fluorination start Protected β-Hydroxy Phenylalanine Precursor prod_sn2 Desired Product: β-Fluoro Derivative start->prod_sn2 Sₙ2 Pathway (F⁻ acts as Nucleophile) prod_e2 Side Product: Dehydroalanine Derivative start->prod_e2 E2 Pathway (F⁻ acts as Base) reagent Fluoride Source (e.g., DAST, TBAF) reagent->start

References

Technical Support Center: Purification of 2-amino-3-(2,3-difluorophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed purification strategies, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with 2-amino-3-(2,3-difluorophenyl)propanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The two most common and effective purification strategies are recrystallization and preparative high-performance liquid chromatography (HPLC). The choice between them depends on the impurity profile, the required final purity, and the scale of the purification.

Q2: What are the likely impurities in synthetically produced this compound?

A2: Impurities can arise from the starting materials, side reactions, or incomplete reactions during synthesis.[1] Common impurities may include diastereomers (if a non-stereospecific synthesis is used), incompletely removed protecting groups, and other process-related impurities.[2][3]

Q3: How can I assess the purity of my final product?

A3: Purity is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) on a chiral column to determine enantiomeric excess, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure, and Mass Spectrometry (MS) to verify the molecular weight.

Q4: Is it possible to use a combination of purification methods?

A4: Yes, a multi-step purification approach is often beneficial. For instance, an initial recrystallization can be used to remove the bulk of impurities, followed by preparative HPLC to achieve very high purity.

Purification Strategy Overview

The following diagram illustrates a general workflow for the purification of this compound.

PurificationWorkflow Purification Workflow for this compound crude Crude Product recrystallization Recrystallization crude->recrystallization purity_analysis Purity Analysis (HPLC, NMR, MS) recrystallization->purity_analysis prep_hplc Preparative HPLC prep_hplc->purity_analysis decision Purity Acceptable? purity_analysis->decision pure_product Pure Product (>98%) decision->prep_hplc No decision->pure_product Yes

Caption: A logical workflow for the purification of this compound.

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude product.

Methodology:

  • Solvent Screening: Test the solubility of the crude product in various solvent systems. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common systems for amino acids include water/ethanol, water/isopropanol, or water/acetone mixtures.

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude this compound until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Preparative HPLC

This method is suitable for achieving high purity, especially for removing closely related impurities.[4][5]

Methodology:

  • Sample Preparation: Dissolve the crude or partially purified product in the mobile phase.

  • Column: A C18 reverse-phase column is a common choice for the purification of amino acids.[6]

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA) is a typical mobile phase.

  • Injection and Elution: Inject the sample onto the column and run a gradient elution to separate the components.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Quantitative Data Summary

The following tables provide expected outcomes for the purification protocols. These are representative values and may vary depending on the initial purity of the crude material.

Table 1: Recrystallization Performance

ParameterExpected Value
Purity Improvement 85-95%
Yield 60-80%
Solvent System Water/Ethanol (e.g., 1:1)

Table 2: Preparative HPLC Performance

ParameterExpected Value
Final Purity >98%
Recovery 70-90%
Column Type Reverse-Phase C18
Mobile Phase Water/Acetonitrile with 0.1% TFA

Troubleshooting Guide

Issue 1: Low Yield After Recrystallization

  • Question: My yield after recrystallization is very low (<50%). What could be the cause?

  • Answer: A low yield is often due to using too much solvent during the dissolution step, which keeps a significant amount of the product in the mother liquor.[7] To troubleshoot, try reducing the initial volume of hot solvent. You can also attempt to recover more product from the filtrate by concentrating it and allowing it to crystallize again.

Issue 2: The Compound "Oils Out" During Recrystallization

  • Question: Instead of forming crystals, my compound separates as an oil. How can I fix this?

  • Answer: "Oiling out" happens when the compound comes out of solution at a temperature above its melting point.[7] This can be addressed by using a larger volume of the "soluble" solvent in a mixed solvent system to keep the compound dissolved for longer as it cools. Alternatively, the presence of significant impurities can lower the melting point; in this case, a pre-purification step like a column flash might be necessary.

Issue 3: Persistent Impurities After Recrystallization

  • Question: I still see significant impurities in my NMR/HPLC after one round of recrystallization. What should I do?

  • Answer: If recrystallization does not remove certain impurities, it is likely because they have similar solubility properties to your target compound. In this scenario, preparative HPLC is the recommended next step as it separates compounds based on different principles (i.e., polarity).[6]

Issue 4: Chiral Purity is Low

  • Question: My final product has low enantiomeric excess (ee). How can I improve this?

  • Answer: Low chiral purity is likely due to racemization during synthesis or the presence of the other enantiomer as an impurity.[8] Purification of enantiomers often requires chiral preparative HPLC.

The following diagram outlines the troubleshooting logic for common purification issues.

Troubleshooting Purification Troubleshooting Guide start Purification Issue low_yield Low Yield start->low_yield oiling_out Oiling Out start->oiling_out persistent_impurities Persistent Impurities start->persistent_impurities low_ee Low Enantiomeric Purity start->low_ee solution1 Reduce solvent volume Concentrate filtrate low_yield->solution1 solution2 Increase soluble solvent volume Consider pre-purification oiling_out->solution2 solution3 Use Preparative HPLC persistent_impurities->solution3 solution4 Use Chiral Preparative HPLC low_ee->solution4

Caption: A troubleshooting decision tree for common purification problems.

References

preventing racemization during the synthesis of chiral difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent racemization during the synthesis of chiral difluorophenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during the synthesis of chiral difluorophenylalanine?

A1: Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a significant challenge in the synthesis of chiral amino acids like difluorophenylalanine. The primary causes include:

  • Enolate Formation: The α-proton of the amino acid derivative is susceptible to deprotonation under basic conditions, leading to the formation of a planar enolate intermediate. Reprotonation can then occur from either face, resulting in a loss of stereochemical integrity.[1]

  • Activated Intermediates: During peptide coupling reactions, the activation of the carboxylic acid group increases the acidity of the α-proton, making it more prone to abstraction and subsequent racemization through an oxazolone (azlactone) intermediate.[2]

  • Reaction Conditions: Elevated temperatures, prolonged reaction times, and the use of strong bases or certain coupling reagents can significantly increase the rate of racemization.[2]

  • Workup and Purification: Acidic or basic conditions during aqueous workup or purification on silica gel can also induce racemization.[1]

Q2: Which synthetic strategies are most effective for preparing enantiomerically pure difluorophenylalanine?

A2: Several robust methods have been developed for the enantioselective synthesis of difluorophenylalanine, minimizing the risk of racemization. These include:

  • Asymmetric Hydrogenation: This method involves the hydrogenation of a prochiral enamine or α,β-unsaturated amino acid precursor using a chiral catalyst, often a rhodium or ruthenium complex with a chiral phosphine ligand like BINAP. This approach can provide high enantiomeric excess (>99% ee).[3]

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Common examples include Evans oxazolidinones and Schöllkopf's bis-lactim ether. After the desired stereocenter is set, the auxiliary is removed. This method offers high diastereoselectivity, which translates to high enantiomeric excess after auxiliary cleavage.[3]

  • Enzymatic Methods: Biocatalysis offers a highly selective and environmentally friendly approach. Enzymes such as phenylalanine ammonia lyases (PALs) or dehydrogenases can be used for the asymmetric synthesis of D- or L-difluorophenylalanine with excellent enantiomeric excess (>99% ee).[4][5]

Q3: How can I prevent racemization during the peptide coupling of chiral difluorophenylalanine?

A3: Preventing racemization during the incorporation of chiral difluorophenylalanine into a peptide chain is crucial. Key strategies include:

  • Use of Racemization-Suppressing Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and its derivatives (e.g., 6-Cl-HOBt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are highly effective at minimizing racemization when used with carbodiimide coupling reagents like DCC or DIC.[2][6]

  • Choice of Coupling Reagent: Certain coupling reagents are inherently less prone to causing racemization. Reagents like HATU, HBTU, and those based on tetrafluorophthalonitrile (TFPN) are known for their ability to facilitate peptide bond formation with minimal epimerization.[7]

  • Protecting Groups: The use of specific N-terminal protecting groups can influence the susceptibility to racemization. For instance, the 2-nitrobenzenesulfonyl (Ns) group can suppress α-deprotonation and prevent racemization during coupling.[8] The 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group has also been shown to greatly suppress racemization.[9]

  • Control of Reaction Conditions: Employing low reaction temperatures, minimizing the activation time of the carboxylic acid, and using a weaker, sterically hindered base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) can significantly reduce the extent of racemization.[2]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the Final Product
Potential Cause Troubleshooting Step
Racemization during the reaction - Lower the reaction temperature. For many stereoselective reactions, -78 °C is optimal.[1]- Reduce the reaction time to the minimum required for completion.- Switch to a less polar aprotic solvent.
Inappropriate base - Use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) to ensure rapid and clean enolate formation.[1]- Use the minimum stoichiometric amount of base necessary.
Racemization during workup - Quench the reaction with a buffered aqueous solution (e.g., saturated ammonium chloride) instead of strong acids or bases.[1]
Racemization during purification - Neutralize silica gel with a base (e.g., triethylamine in the eluent) before column chromatography.- Consider alternative purification methods such as crystallization.[1]
Ineffective chiral catalyst/auxiliary - Ensure the chiral catalyst or auxiliary is of high purity and handled under appropriate inert conditions.- Screen different chiral ligands or auxiliaries to find the optimal one for your specific substrate.
Issue 2: Low Yield in the Synthesis
Potential Cause Troubleshooting Step
Incomplete reaction - Increase the reaction time or temperature cautiously, monitoring the impact on enantiomeric excess.- Ensure all reagents are pure and added in the correct stoichiometry.
Side reactions - The presence of the fluorine atoms can sometimes lead to undesired side reactions. Analyze byproducts to understand the side reaction pathways and adjust conditions accordingly.- Lowering the temperature may help to suppress side reactions.
Steric hindrance - The chiral auxiliary or bulky protecting groups may sterically hinder the reaction. Consider using a smaller auxiliary or protecting group if possible.- A higher reaction temperature might be needed to overcome steric hindrance, but this must be balanced against the risk of racemization.[1]
Decomposition of starting material or product - Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if any of the reagents are sensitive to air or moisture.- Use degassed solvents.

Data Presentation: Comparison of Enantioselective Synthesis Methods

Method Chiral Source Substrate Yield (%) Enantiomeric Excess (ee, %)
Asymmetric Hydrogenation[3]Rhodium/(R,R)-Et-DuPhosEnamino ester>95>99 (R)
Chiral Auxiliary (Ni(II) complex)[3](S)-o-[N-(N-benzylprolyl)amino]benzophenoneGlycine Schiff base8695 (S)
Enzymatic (Dehydrogenase)[10]Vibrio proteolyticus Alanine Dehydrogenase3-Fluoropyruvate>85100 (R)
Enzymatic (Dehydrogenase)[10]Symbiobacterium thermophilum Diaminopimelate Dehydrogenase3-Fluoropyruvate>85100 (S)
Enzymatic (PAL)[5]Engineered Planctomyces brasiliensis PALAryl acrylates->99 (D)
Phase Transfer Catalysis[11]Cinchona alkaloid-derived catalystGlycine Schiff base83-9696 (S) or (R)

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of an Enamino Ester

This protocol is a general guideline for the asymmetric hydrogenation of an enamino ester to produce chiral difluorophenylalanine.

Materials:

  • Enamino ester precursor of difluorophenylalanine

  • Rhodium catalyst, e.g., [Rh(COD)2]BF4

  • Chiral phosphine ligand, e.g., (R,R)-Et-DuPhos

  • Anhydrous, degassed solvent (e.g., methanol or THF)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a pressure-rated reaction vessel with the rhodium catalyst and the chiral ligand.

  • Add the anhydrous, degassed solvent and stir to form the catalyst solution.

  • Add the enamino ester substrate to the vessel.

  • Seal the vessel, remove it from the glovebox, and connect it to a hydrogenation apparatus.

  • Purge the vessel with hydrogen gas several times.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess of the product using chiral HPLC.

Protocol 2: Synthesis using an Evans Chiral Auxiliary

This protocol outlines the general steps for an asymmetric alkylation using an Evans oxazolidinone auxiliary to synthesize chiral difluorophenylalanine.

Materials:

  • Evans oxazolidinone auxiliary

  • Acyl chloride (for acylation of the auxiliary)

  • Base (e.g., n-BuLi or LDA)

  • Difluorobenzyl bromide or other electrophile

  • Anhydrous THF

  • Reagents for auxiliary cleavage (e.g., LiOH/H2O2)

Procedure:

  • Acylate the Evans oxazolidinone with the appropriate acyl chloride to form the N-acyloxazolidinone.

  • Dissolve the N-acyloxazolidinone in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add the base (e.g., n-BuLi) to form the chiral enolate.

  • After stirring for a short period, add the difluorobenzyl bromide.

  • Allow the reaction to proceed at -78 °C until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the diastereomeric product by column chromatography.

  • Cleave the chiral auxiliary (e.g., using LiOH and H2O2) to yield the chiral difluorophenylalanine.

  • Purify the final product and determine the enantiomeric excess by chiral HPLC.

Visualizations

experimental_workflow cluster_hydrogenation Asymmetric Hydrogenation Workflow H_start Prochiral Precursor H_catalyst Chiral Catalyst Formation H_start->H_catalyst Add H_reaction Hydrogenation Reaction H_catalyst->H_reaction Initiate H_purification Purification H_reaction->H_purification Workup H_analysis Chiral Analysis (HPLC) H_purification->H_analysis H_product Enantiopure Difluorophenylalanine H_analysis->H_product

Caption: Workflow for Asymmetric Hydrogenation.

troubleshooting_racemization start Low Enantiomeric Excess Observed check_temp Is reaction temperature low enough (-78°C)? start->check_temp check_base Is the base strong, non-nucleophilic, and sterically hindered? check_temp->check_base Yes solution_temp Lower reaction temperature check_temp->solution_temp No check_workup Is the workup neutral or buffered? check_base->check_workup Yes solution_base Switch to a more suitable base (e.g., LDA) check_base->solution_base No check_purification Is the purification method non-racemizing? check_workup->check_purification Yes solution_workup Use buffered quench (e.g., sat. NH4Cl) check_workup->solution_workup No solution_purification Neutralize silica gel or use crystallization check_purification->solution_purification No end Improved Enantiomeric Excess check_purification->end Yes solution_temp->check_base solution_base->check_workup solution_workup->check_purification solution_purification->end

Caption: Troubleshooting Low Enantiomeric Excess.

References

Technical Support Center: Characterization of Peptides Containing 2,3-Difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid 2,3-difluorophenylalanine (2,3-diF-Phe). The unique electronic and steric properties of this amino acid can present specific challenges during synthesis, purification, and characterization.

Disclaimer: Direct experimental data for peptides containing 2,3-difluorophenylalanine is limited in publicly available literature. The guidance provided here is based on established principles of peptide chemistry and extrapolated from data on similar fluorinated amino acids, such as other difluorophenylalanine isomers and monofluorinated phenylalanines.

I. Peptide Synthesis

The incorporation of 2,3-difluorophenylalanine into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols, most commonly the Fmoc/tBu strategy.[1] However, the electron-withdrawing nature of the two fluorine atoms on the phenyl ring can influence coupling efficiency and potentially lead to side reactions.

Frequently Asked Questions (FAQs) - Synthesis

Q1: Do I need a special coupling reagent to incorporate Fmoc-2,3-diF-Phe-OH?

A1: Standard coupling reagents such as HBTU, HATU, or DIC/Oxyma are generally effective.[1] However, due to the electron-withdrawing effects of the difluorinated phenyl ring, the carboxyl group of Fmoc-2,3-diF-Phe-OH may be slightly less reactive. If you experience incomplete coupling, you may consider extending the coupling time or using a more potent activating agent like HATU.

Q2: Are there any common side reactions associated with 2,3-difluorophenylalanine during synthesis?

A2: While specific side reactions for 2,3-diF-Phe are not extensively documented, general peptide synthesis side reactions can occur.[2][3] Given the electronic properties of the fluorinated ring, it is prudent to be aware of potential issues such as:

  • Incomplete Coupling: As mentioned, the electron-withdrawing nature of the difluoro-substituted ring can slightly deactivate the carboxyl group, potentially leading to incomplete coupling.

  • Racemization: While less common with standard coupling reagents, racemization is a potential risk, especially if strong activating agents or extended coupling times are used.[4]

Q3: How can I monitor the coupling efficiency of 2,3-difluorophenylalanine?

A3: The Kaiser test is a reliable method for detecting free primary amines on the resin after a coupling step. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), a recoupling step is recommended.

Troubleshooting Guide - Synthesis
Symptom Potential Cause Troubleshooting Steps
Positive Kaiser test after coupling with Fmoc-2,3-diF-Phe-OH Incomplete coupling reaction due to steric hindrance or electronic effects.1. Recouple: Perform a second coupling reaction using fresh reagents. 2. Extend Coupling Time: Increase the reaction time for the initial coupling (e.g., from 1 hour to 2 hours). 3. Change Coupling Reagent: Switch to a more potent activating agent like HATU.
Low final yield of the crude peptide Cumulative incomplete coupling at the 2,3-diF-Phe position or other challenging residues.1. Optimize Coupling: Implement the troubleshooting steps for incomplete coupling. 2. Capping: After the coupling of 2,3-diF-Phe, consider a capping step with acetic anhydride to block any unreacted amino groups and prevent the formation of deletion sequences.
Presence of unexpected peaks in the crude HPLC profile Possible side reactions or formation of deletion sequences.1. Analyze by Mass Spectrometry: Identify the masses of the impurity peaks to diagnose the issue (e.g., deletion of 2,3-diF-Phe). 2. Review Synthesis Protocol: Ensure accurate reagent preparation and dispensing.

Experimental Workflow for Peptide Synthesis

G Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Swell->Fmoc_Deprotection Wash1 Wash with DMF Fmoc_Deprotection->Wash1 Coupling Couple Fmoc-AA-OH (including Fmoc-2,3-diF-Phe-OH) with HBTU/HATU Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Repeat Repeat Cycle for Next Amino Acid Kaiser_Test->Repeat Negative Repeat->Fmoc_Deprotection Continue Sequence Cleavage Final Cleavage and Deprotection (e.g., TFA Cocktail) Repeat->Cleavage End of Sequence Purification Purification by RP-HPLC Cleavage->Purification

Figure 1: Standard Fmoc-SPPS workflow.

II. Peptide Purification

Peptides containing 2,3-difluorophenylalanine are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The introduction of two fluorine atoms increases the hydrophobicity of the phenylalanine side chain, which will affect the peptide's retention on the column.

Frequently Asked Questions (FAQs) - Purification

Q1: How will the 2,3-difluoro substitution affect the retention time of my peptide in RP-HPLC?

A1: The increased hydrophobicity due to the two fluorine atoms will generally lead to a longer retention time compared to the non-fluorinated analogue. You will likely need a higher concentration of the organic mobile phase (e.g., acetonitrile) to elute the peptide.

Q2: What is a good starting gradient for purifying a peptide with 2,3-difluorophenylalanine?

A2: A good starting point is a linear gradient of 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30-40 minutes.[5] The gradient can then be optimized to improve the separation of your target peptide from any impurities.

Q3: My peptide is poorly soluble in the HPLC mobile phase. What can I do?

A3: Poor solubility can be a challenge with hydrophobic peptides.[6] Try dissolving the crude peptide in a small amount of a strong organic solvent like DMSO first, and then dilute it with the aqueous mobile phase (e.g., 0.1% TFA in water) to the desired concentration for injection.[6] Ensure the final concentration of DMSO is low enough not to interfere with the chromatography.

Troubleshooting Guide - Purification
Symptom Potential Cause Troubleshooting Steps
Broad or tailing peaks Secondary interactions with the column, aggregation, or poor solubility.1. Optimize Mobile Phase: Ensure 0.1% TFA is present in both aqueous and organic phases to improve peak shape.[7] 2. Increase Column Temperature: Running the separation at a slightly elevated temperature (e.g., 30-40 °C) can improve peak shape and resolution. 3. Lower Sample Concentration: Inject a more dilute sample to minimize on-column aggregation.
Co-elution of impurities with the main peak Insufficient resolution of the HPLC method.1. Shallow Gradient: Decrease the slope of the gradient around the elution point of your peptide (e.g., from 1%/min to 0.5%/min). 2. Change Column Chemistry: If resolution is still poor, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl-hexyl column).
Low recovery of the peptide after purification Irreversible binding to the column or precipitation.1. Use a Less Hydrophobic Column: A C8 or C4 column might be more suitable for very hydrophobic peptides. 2. Flush the Column: After the run, flush the column with a strong organic solvent like isopropanol to elute any strongly retained material.

Logical Workflow for HPLC Method Development

G Start Start with Crude Peptide Scouting Scouting Run (Broad Gradient, e.g., 5-95% ACN) Start->Scouting Analyze Analyze Chromatogram Scouting->Analyze Optimize Optimize Gradient (Shallow gradient around target peak) Analyze->Optimize Assess Assess Purity and Resolution Optimize->Assess Assess->Optimize Poor Resolution Scale_Up Scale up to Preparative HPLC Assess->Scale_Up Good Resolution Collect Collect Fractions Scale_Up->Collect Analyze_Fractions Analyze Fractions for Purity Collect->Analyze_Fractions Pool Pool Pure Fractions Analyze_Fractions->Pool Lyophilize Lyophilize Pool->Lyophilize

Figure 2: HPLC method development workflow.

III. Mass Spectrometry (MS) Characterization

Mass spectrometry is essential for confirming the molecular weight and sequence of your peptide. The presence of 2,3-difluorophenylalanine will alter the isotopic pattern and fragmentation behavior.

Frequently Asked Questions (FAQs) - Mass Spectrometry

Q1: How does 2,3-difluorophenylalanine affect the molecular weight of my peptide?

A1: The monoisotopic mass of a phenylalanine residue is 147.0684 Da. The monoisotopic mass of a 2,3-difluorophenylalanine residue is 183.0496 Da. Therefore, for each incorporation of 2,3-diF-Phe in place of Phe, the peptide's monoisotopic mass will increase by 35.9812 Da.

Q2: Will the fragmentation pattern in MS/MS be different for a peptide containing 2,3-difluorophenylalanine?

A2: Yes, the fragmentation pattern can be influenced by the presence of the difluorinated residue. While the peptide backbone will still fragment to produce b- and y-ions, the relative intensities of these ions may change. The electron-withdrawing nature of the fluorine atoms can influence the proton mobility along the peptide backbone, which in turn affects fragmentation pathways.[8] Additionally, you may observe neutral losses from the side chain under certain conditions, although this is less common for aromatic fluorines compared to other modifications.

Q3: How can I confirm the presence and location of 2,3-difluorophenylalanine in my peptide sequence using MS/MS?

A3: In the MS/MS spectrum, you will look for a mass difference of 183.0496 Da between adjacent b-ions or y-ions, which corresponds to the mass of the 2,3-diF-Phe residue. This will confirm both its presence and position within the sequence.

Troubleshooting Guide - Mass Spectrometry
Symptom Potential Cause Troubleshooting Steps
Observed molecular weight does not match the calculated mass Synthesis error (e.g., deletion, incomplete deprotection), or incorrect calculation.1. Recalculate Theoretical Mass: Double-check your mass calculation, accounting for the mass of 2,3-diF-Phe (183.0496 Da). 2. Check for Common Adducts: Look for common adducts such as sodium (+22 Da) or potassium (+38 Da). 3. Review Synthesis Data: If a deletion is suspected, check the Kaiser test results from the synthesis.
Poor fragmentation or low-quality MS/MS spectrum Low ion abundance, or the charge state is not optimal for fragmentation.1. Increase Collision Energy: Gradually increase the collision energy (CID or HCD) to induce more fragmentation. 2. Select a Different Precursor Ion: If multiple charge states are present, select the one that typically gives the best fragmentation (often 2+ or 3+ for tryptic-like peptides).
Ambiguous sequencing data around the 2,3-diF-Phe residue Complex fragmentation or low abundance of key fragment ions.1. Manual Interpretation: Carefully examine the spectrum for the expected mass shifts in the b- and y-ion series. 2. Use Alternative Fragmentation: If available, techniques like ETD or ECD can provide complementary fragmentation data that may be easier to interpret.

Data Interpretation Pathway for MS/MS

Figure 3: MS/MS data interpretation pathway.

IV. NMR Spectroscopy Characterization

NMR spectroscopy is a powerful tool for detailed structural analysis of peptides containing 2,3-difluorophenylalanine, with ¹⁹F NMR being particularly informative.

Frequently Asked Questions (FAQs) - NMR Spectroscopy

Q1: What information can I get from a ¹⁹F NMR spectrum?

A1: ¹⁹F NMR is highly sensitive to the local chemical environment.[9] For a peptide containing 2,3-diF-Phe, you will observe two distinct signals for the two fluorine atoms. Their chemical shifts can provide information about the conformation of the side chain and its interactions with other parts of the peptide or binding partners.

Q2: What are the expected ¹⁹F chemical shifts for 2,3-difluorophenylalanine?

A2: The exact chemical shifts will depend on the peptide sequence and solvent conditions. However, for difluorobenzene derivatives, the chemical shifts are typically in the range of -120 to -160 ppm relative to CFCl₃. You will observe two distinct resonances for the F-2 and F-3 positions.

Q3: How can 2D NMR experiments help in characterizing my peptide?

A3: 2D NMR experiments are crucial for assigning the resonances and determining the 3D structure.

  • ¹H-¹H COSY/TOCSY: Used to assign the proton resonances within each amino acid residue.

  • ¹H-¹H NOESY/ROESY: Provides through-space correlations between protons, which are used to determine distance restraints for structure calculation. NOEs between the aromatic protons of 2,3-diF-Phe and other protons in the peptide can define its orientation.

  • ¹H-¹⁹F HOESY: A heteronuclear Overhauser effect experiment that can show through-space interactions between fluorine and proton nuclei, providing valuable structural constraints.

Troubleshooting Guide - NMR Spectroscopy
Symptom Potential Cause Troubleshooting Steps
Broad NMR signals Peptide aggregation or intermediate conformational exchange.1. Lower Concentration: Acquire spectra at a lower peptide concentration. 2. Change Temperature: Vary the temperature to see if the signals sharpen. This can help to move out of an intermediate exchange regime. 3. Modify Solvent: Try a different solvent system (e.g., add a small amount of organic co-solvent if aggregation is suspected).
Difficulty in assigning aromatic proton signals Overlap of signals in the aromatic region of the ¹H spectrum.1. Use 2D NMR: Rely on COSY and TOCSY to trace the spin systems. 2. ¹H-¹³C HSQC: This experiment can help to resolve overlapping proton signals based on the chemical shifts of the attached carbons.
Complex ¹⁹F NMR spectrum Presence of multiple conformations in slow exchange on the NMR timescale.1. Variable Temperature NMR: Acquire ¹⁹F spectra at different temperatures to see if the signals coalesce, which would confirm conformational exchange. 2. 2D EXSY NMR: This experiment can be used to identify exchanging species.

NMR Characterization Workflow

G Sample_Prep Prepare NMR Sample (1-5 mM in deuterated solvent) Acquire_1D Acquire 1D ¹H and ¹⁹F Spectra Sample_Prep->Acquire_1D Assess_1D Assess Sample Quality (Signal dispersion, line width) Acquire_1D->Assess_1D Assess_1D->Sample_Prep Poor Quality (Troubleshoot) Acquire_2D Acquire 2D NMR Spectra (COSY, TOCSY, NOESY) Assess_1D->Acquire_2D Good Quality Assign_Resonances Assign ¹H Resonances Acquire_2D->Assign_Resonances Structural_Analysis Structural Analysis (NOE restraints, coupling constants) Assign_Resonances->Structural_Analysis Heteronuclear_NMR Optional: Heteronuclear NMR (¹H-¹³C HSQC, ¹H-¹⁹F HOESY) Structural_Analysis->Heteronuclear_NMR Final_Structure Determine 3D Structure/Conformation Structural_Analysis->Final_Structure Heteronuclear_NMR->Final_Structure

Figure 4: Workflow for NMR-based characterization.

V. Quantitative Data Summary

The following tables summarize expected quantitative data based on the properties of similar fluorinated amino acids. Actual values will be sequence-dependent.

Table 1: Expected Physicochemical Properties

PropertyPhenylalanine2,3-DifluorophenylalanineExpected Impact
Residue Mass (Da) 147.0684183.0496Increased molecular weight
Hydrophobicity ModerateHighIncreased retention in RP-HPLC, potential for lower aqueous solubility
pKa (Aromatic Ring) N/ALowered due to electron-withdrawing F atomsMay alter cation-π interactions

Table 2: Typical NMR Parameters

ParameterExpected Range/ValueInformation Provided
¹⁹F Chemical Shift (ppm vs CFCl₃) -120 to -160Sensitive to local electronic environment and conformation
¹H-¹⁹F Coupling (JHF) 2-10 HzCan provide through-bond and through-space structural information
¹⁹F-¹⁹F Coupling (JFF) 15-25 HzConfirms the ortho-relationship of the two fluorine atoms

VI. Detailed Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-2,3-diF-Phe-OH in SPPS
  • Resin Preparation: After deprotection of the N-terminal Fmoc group of the growing peptide chain on the resin, wash the resin thoroughly with DMF (3 x 1 min).

  • Reagent Preparation: In a separate vessel, dissolve Fmoc-2,3-diF-Phe-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for completion of the reaction.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3 x 1 min).

Protocol 2: RP-HPLC Purification
  • Column: C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Scouting Gradient: Linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min (analytical) or 15 mL/min (preparative).

  • Detection: 220 nm and 280 nm.

  • Optimization: Based on the scouting run, develop a shallower gradient around the retention time of the target peptide to improve resolution.

Protocol 3: NMR Sample Preparation
  • Dissolution: Dissolve the lyophilized, purified peptide in a deuterated solvent (e.g., D₂O, CD₃OH, or 90% H₂O/10% D₂O) to a final concentration of 1-5 mM.[9]

  • pH Adjustment: If using an aqueous solvent, adjust the pH to the desired value using dilute DCl or NaOD.

  • Internal Standard: Add a suitable internal standard for chemical shift referencing (e.g., DSS for aqueous samples).

  • Filtration: Filter the sample into an NMR tube to remove any particulate matter.

References

Technical Support Center: Improving the Solubility of Peptides Modified with 2,3-Difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of synthetic peptides incorporating 2,3-difluorophenylalanine. The inclusion of this non-canonical amino acid often increases hydrophobicity, leading to significant challenges in handling and experimentation.

Frequently Asked Questions (FAQs)

Q1: My peptide containing 2,3-difluorophenylalanine is insoluble in aqueous buffers such as PBS or Tris. What is the primary reason for this?

A1: The poor aqueous solubility of your peptide is likely due to the hydrophobic nature of the 2,3-difluorophenylalanine residue. The fluorine atoms on the phenyl ring increase the hydrophobicity of the amino acid side chain, which can promote intermolecular aggregation and precipitation in aqueous solutions.[1] This is a common issue with peptides that have a high content of hydrophobic residues.[2][3] The position of the fluorine atoms on the phenyl ring influences the molecule's electronic properties and overall hydrophobicity.[4][5]

Q2: What is the recommended first step when encountering solubility issues with a new peptide containing 2,3-difluorophenylalanine?

A2: The recommended initial step is to perform a small-scale solubility test with a small aliquot of the peptide to avoid risking the entire sample.[1][6] Always begin with sterile, distilled water. If the peptide does not dissolve, the next step is to try a co-solvent approach, starting with a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).[1]

Q3: How do I properly use an organic co-solvent like DMSO to dissolve my peptide?

A3: For hydrophobic peptides, including those modified with 2,3-difluorophenylalanine, using an organic co-solvent is a standard and effective procedure.[2][3] First, dissolve the peptide in a small amount of 100% DMSO to create a concentrated stock solution. Then, with gentle stirring, slowly add this stock solution dropwise into your aqueous buffer to achieve the desired final concentration.[1] It is critical to keep the final concentration of DMSO in your experimental solution low (typically below 1%), as it can be toxic to cells and interfere with certain biological assays.

Q4: Can adjusting the pH of the solution improve the solubility of my peptide?

A4: Yes, adjusting the pH can significantly improve solubility, particularly if your peptide sequence contains acidic or basic amino acids.[6] The general principle is to adjust the pH away from the peptide's isoelectric point (pI).

  • For peptides with a net positive charge (basic peptides): Attempt to dissolve in a slightly acidic solution, such as 10% acetic acid.[6]

  • For peptides with a net negative charge (acidic peptides): Try dissolving in a slightly basic solution, like 0.1M ammonium bicarbonate.[1]

Q5: My peptide appears to be aggregating over time, even after I've managed to dissolve it. What can I do to prevent this?

A5: Peptide aggregation is a common problem, especially for hydrophobic sequences. To mitigate this, consider the following strategies:

  • Storage: Store the peptide solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Chaotropic Agents: For peptides prone to severe aggregation, you can use denaturing agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea for initial solubilization, followed by dilution.

  • Sonication: Brief periods of sonication can help to break up small aggregates and improve dissolution.[2][6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting solubility issues with peptides containing 2,3-difluorophenylalanine.

Problem: Peptide is completely insoluble in water or aqueous buffer.
Possible Cause Suggested Solution
High hydrophobicity due to 2,3-difluorophenylalanine and other non-polar residues.Use a co-solvent approach. Start by dissolving the peptide in a minimal amount of 100% DMSO, DMF, or acetonitrile, and then slowly dilute with the desired aqueous buffer.[2][3]
The pH of the solution is close to the peptide's isoelectric point (pI).Determine the theoretical pI of your peptide. Adjust the pH of the buffer to be at least 2 units above or below the pI. For acidic peptides, use a basic buffer; for basic peptides, use an acidic buffer.[1][6]
Strong intermolecular hydrogen bonding leading to aggregation.Try gentle warming (up to 40°C) or sonication to disrupt aggregates.[2] For persistent aggregation, consider initial dissolution in a chaotropic agent like 6M Guanidine-HCl.
Problem: Peptide precipitates out of solution after dilution of the organic stock.
Possible Cause Suggested Solution
The final concentration of the peptide in the aqueous buffer exceeds its solubility limit.Decrease the final peptide concentration. Perform a dilution series to find the maximum soluble concentration in your desired buffer.
The final concentration of the organic co-solvent is too low to maintain solubility.While keeping the co-solvent concentration low is important for biological assays, a slightly higher concentration (e.g., up to 5% for some robust assays) may be necessary. Always perform a vehicle control to assess the effect of the co-solvent on your experiment.
The peptide is aggregating over time.Prepare fresh solutions before each experiment. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.

Quantitative Data Summary

Table 1: Estimated Solubility of a Model Peptide Containing 3,5-Difluoro-DL-phenylalanine in Various Solvent Systems

Solvent SystemEstimated Solubility (mg/mL)Observations
Water< 0.1Insoluble, forms a suspension.
PBS (pH 7.4)< 0.1Insoluble, visible particulates.
10% Acetic Acid0.5 - 1.0Improved solubility, especially for basic peptides.
0.1M Ammonium Bicarbonate0.5 - 1.0Improved solubility, especially for acidic peptides.
50% Acetonitrile/Water1.0 - 2.0Soluble, but may not be suitable for all biological assays.
100% DMSO> 10Highly soluble, ideal for creating concentrated stock solutions.

Data adapted from a technical guide for a model peptide with 3,5-Difluoro-DL-phenylalanine.[1]

Table 2: General Guidelines for Maximum Tolerated Final DMSO Concentration in Cell-Based Assays

Final DMSO Concentration (%)Potential for Cytotoxicity
< 0.1Generally considered safe for most cell lines.
0.1 - 0.5May be tolerated by some cell lines, but preliminary testing is recommended.
0.5 - 1.0Potential for cytotoxicity, requires careful validation with vehicle controls.
> 1.0Not recommended for most cell-based assays.

These are general guidelines and the specific tolerance will vary between cell types and assay conditions.[1]

Experimental Protocols

Protocol 1: Solubilization of a Hydrophobic Peptide Containing 2,3-Difluorophenylalanine using an Organic Co-Solvent

Materials:

  • Lyophilized peptide containing 2,3-difluorophenylalanine

  • High-purity Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer of choice (e.g., PBS, Tris)

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.

  • Initial Dissolution: Add a small volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).

  • Mixing: Vortex the vial for 30 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.

  • Dilution: While gently stirring your aqueous buffer, slowly add the DMSO stock solution dropwise to achieve the desired final peptide concentration.

  • Final Check: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit may have been exceeded. Centrifuge the solution to pellet any undissolved peptide before use.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_dilution Dilution cluster_final Final Solution prep1 Lyophilized Peptide prep2 Equilibrate to Room Temp prep1->prep2 diss1 Add 100% DMSO prep2->diss1 diss2 Vortex / Sonicate diss1->diss2 dil2 Slowly add stock to buffer diss2->dil2 dil1 Aqueous Buffer dil1->dil2 fin1 Visually Inspect dil2->fin1 fin2 Centrifuge (if needed) fin1->fin2 fin3 Ready for Experiment fin2->fin3

Caption: Experimental workflow for solubilizing hydrophobic peptides.

troubleshooting_logic node_action node_action start Peptide Insoluble? is_hydrophobic High Hydrophobicity? start->is_hydrophobic is_pi_issue pH near pI? is_hydrophobic->is_pi_issue Yes is_hydrophobic->is_pi_issue No use_cosolvent Use DMSO Co-solvent is_hydrophobic->use_cosolvent Yes is_aggregated Aggregation Suspected? is_pi_issue->is_aggregated Yes is_pi_issue->is_aggregated No adjust_ph Adjust pH away from pI is_pi_issue->adjust_ph Yes sonicate_heat Sonicate or Gentle Heat is_aggregated->sonicate_heat Yes end Soluble Peptide use_cosolvent->end adjust_ph->end sonicate_heat->end

Caption: Troubleshooting decision tree for peptide solubility.

signaling_pathway cluster_peptide Peptide Properties hydrophobicity Increased Hydrophobicity (2,3-Difluorophenylalanine) solubility Aqueous Solubility hydrophobicity->solubility Decreases aggregation Aggregation Tendency hydrophobicity->aggregation Increases charge Overall Charge (Acidic/Basic Residues) charge->solubility Influences sequence Amino Acid Sequence sequence->aggregation Influences bioavailability Bioavailability & Experimental Outcome solubility->bioavailability Impacts aggregation->bioavailability Impacts

Caption: Impact of peptide properties on solubility and aggregation.

References

Technical Support Center: Overcoming Aggregation of Peptides with Multiple Fluorinated Amino acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the aggregation of peptides containing multiple fluorinated amino acids.

Troubleshooting Guides

Problem: Low peptide yield during solid-phase peptide synthesis (SPPS)

Symptoms:

  • Incomplete or slow Fmoc deprotection.[1][2]

  • Poor resin swelling.[1][2]

  • Failed or incomplete coupling reactions, indicated by a positive Kaiser test.[1]

  • Complex mixture of products with deletion sequences observed in analytical HPLC/LC-MS of a test cleavage.[1]

Possible Causes:

  • On-resin aggregation: The growing peptide chains, particularly those containing hydrophobic fluorinated amino acids, can fold and aggregate on the solid support. This aggregation blocks reactive sites, hindering subsequent deprotection and coupling steps.[2] The hydrophobic and aromatic nature of fluorinated amino acids like Fmoc-Phe(4-F)-OH can promote π-π stacking and hydrophobic interactions, leading to self-assembly.[1]

Solutions:

StrategyDescriptionKey Considerations
Optimize Synthesis Parameters Use a low-loading resin to reduce the proximity of growing peptide chains.[2] Employ more polar, dipolar aprotic solvents like N-methylpyrrolidone (NMP) to improve solvation.[2]These are often the simplest adjustments to implement without significantly altering the core chemistry.[1]
Incorporate Backbone Protection Introduce secondary amino acid surrogates like pseudoproline dipeptides or Dmb/Hmb-protected amino acids every six to seven residues.[2][3] These disrupt the hydrogen bonding that leads to the formation of secondary structures like β-sheets, which are a primary driver of aggregation.[1][3]This is a highly effective strategy for preventing aggregation in otherwise intractable sequences.[4]
Use Chaotropic Salts Before a difficult coupling step, wash the resin with a solution of a chaotropic salt, such as 0.8 M LiCl in DMF.[1] These salts disrupt non-covalent interactions and can help to break up aggregates.Ensure thorough washing with DMF after the chaotropic salt wash to remove all traces of the salt before proceeding with coupling.[1]
Employ "Magic Mixture" For acylation, use a solvent system of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2 M ethylene carbonate at 55 °C. For Fmoc-cleavage, use 20% piperidine in the same "Magic Mixture".[4]This combination of solvents and additives can be effective in solubilizing aggregating sequences.
Problem: Purified peptide is difficult to dissolve

Symptoms:

  • Lyophilized peptide powder does not dissolve in aqueous buffers.[2]

  • Formation of a gel or precipitate in solution.[2]

  • The peptide solution appears cloudy.[5]

Possible Causes:

  • "Superhydrophobic" effect: The trifluoromethyl groups in some fluorinated amino acids make the peptide highly hydrophobic, promoting self-assembly to minimize contact with aqueous environments.[2][6]

  • Pre-existing aggregate seeds: Small aggregates can form during synthesis, purification, or lyophilization, which then act as seeds for further aggregation upon attempted dissolution.[2][7]

Solutions:

StrategyDescriptionKey Considerations
Initial Solvent Selection For highly hydrophobic peptides, start by dissolving in a small amount of an organic solvent like DMSO, DMF, or ACN.[5][8] Then, slowly add the aqueous buffer dropwise while gently vortexing.[2]DMSO is often preferred for cell culture applications due to its lower toxicity.[2][8]
Disaggregation with Fluorinated Alcohols Treat the lyophilized peptide with a mixture of trifluoroacetic acid (TFA) and a fluorinated alcohol like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to break up existing aggregates.[2][7] 2,2,2-trifluoroethanol (TFE) can also be used.[2]This is a very strong solvent system for disaggregating peptides and should be handled in a fume hood.[2][7]
pH Adjustment For peptides with a net charge, adjusting the pH of the solvent can improve solubility. Acidic peptides (net charge < 0) are more soluble in basic buffers, while basic peptides (net charge > 0) are more soluble in acidic solutions.[5][9]Determine the isoelectric point (pI) of your peptide to guide pH adjustments.
Sonication and Heating Sonication can help to break up particles and improve dissolution.[5][9] Gentle warming can also increase solubility, but care must be taken to avoid peptide degradation.[8][9]Monitor the solution for clarity during these processes.
Problem: Peptide aggregates over time in solution

Symptoms:

  • A clear solution of the peptide becomes cloudy or forms a precipitate over time.[2]

Possible Causes:

  • Thermodynamic favorability of aggregation: For some fluorinated peptides, aggregation is a thermodynamically favorable process, and the soluble state is only metastable.[2]

Solutions:

StrategyDescriptionKey Considerations
Storage Conditions Store stock solutions at -80°C and avoid repeated freeze-thaw cycles.[2] Snap-freezing in liquid nitrogen can help preserve the disaggregated state.[7]Aliquoting the peptide solution into single-use volumes is recommended.
Use of Co-solvents Including a small amount of an organic solvent or a fluorinated alcohol like TFE in the final buffer can help to maintain solubility by stabilizing the peptide structure.[2]Ensure the co-solvent is compatible with your downstream experiments.
Disaggregation Prior to Use Before each use, treat the peptide solution with a disaggregation protocol, such as the TFA/HFIP method, to break up any newly formed aggregates.[2]This ensures that you are working with a monomeric peptide solution for your experiments.
Problem: Purification by RP-HPLC is challenging

Symptoms:

  • Broad peaks or peak tailing during HPLC purification.[2]

  • Irreversible adsorption of the peptide to the column.[2]

  • Low recovery of the peptide from the column.[2]

Possible Causes:

  • On-column aggregation: The peptide may be aggregating on the stationary phase of the HPLC column.

  • Strong hydrophobic interactions: Highly hydrophobic fluorinated peptides can bind very strongly to C18 stationary phases.[2]

Solutions:

StrategyDescriptionKey Considerations
Modify the Stationary Phase Use a less hydrophobic stationary phase, such as a C4 or diphenyl column.[2]This can reduce the strength of the interaction between the peptide and the column, improving peak shape and recovery.
Modify the Mobile Phase Add fluorinated alcohols like TFE or HFIP to the mobile phase to help disaggregate the peptide and improve peak shape.[2] For very hydrophobic peptides, using n-propanol instead of acetonitrile as the organic solvent in the mobile phase can improve recovery.[2]The concentration of the additive may need to be optimized.
Optimize Gradient and Flow Rate A shallower gradient and a lower flow rate can sometimes improve the separation of aggregating peptides.Experiment with different gradient profiles to find the optimal conditions for your specific peptide.

Frequently Asked Questions (FAQs)

Q1: Why do peptides with multiple fluorinated amino acids tend to aggregate?

A1: The aggregation of peptides with multiple fluorinated amino acids is primarily driven by two factors. Firstly, the incorporation of fluorine atoms, especially in the form of trifluoromethyl groups, significantly increases the hydrophobicity of the amino acid side chains.[2][10] This "superhydrophobic" effect causes the peptide chains to self-assemble in aqueous environments to minimize their exposure to water.[2][6] Secondly, the specific stereochemistry and bulky nature of some fluorinated amino acids can influence peptide secondary structure, sometimes promoting the formation of aggregation-prone β-sheets.[11]

Q2: Can I predict if my fluorinated peptide sequence will aggregate?

A2: While it is challenging to predict aggregation with absolute certainty, there are some indicators.[1] Sequences with a high content of contiguous hydrophobic residues are more prone to aggregation.[2] Computational tools that predict the intrinsic solubility of peptides are being developed and may offer some guidance.[12] However, experimental validation is always necessary.

Q3: How does the position of fluorinated amino acids in the sequence affect aggregation?

A3: The position of fluorinated amino acids can significantly impact aggregation.[2] Clustering several highly hydrophobic fluorinated residues together is more likely to induce aggregation than distributing them throughout the sequence. The placement of these residues can influence the local secondary structure, potentially creating a nucleation site for aggregation.[2]

Q4: Will fluorination always increase the proteolytic stability of my peptide?

A4: Not necessarily. While fluorination can enhance proteolytic stability in some cases, it is not a universal rule.[13][14] The effect is highly dependent on the specific enzyme, the position of the fluorinated amino acid relative to the cleavage site, and the degree of fluorination.[14] A systematic study is often required to determine the impact of fluorination on the stability of a particular peptide towards a specific protease.[14][15]

Q5: What are the best practices for handling and storing lyophilized fluorinated peptides?

A5: For best results, allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[8] When preparing solutions, use sterile, and if possible, oxygen-free water or buffer, especially for peptides containing Cys, Met, or Trp.[5][8] For long-term storage, it is recommended to store stock solutions at -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[2]

Data Presentation

Table 1: Recommended Solvents for Initial Dissolution of Hydrophobic Peptides

SolventTypeNotes
DMSO (Dimethyl Sulfoxide) OrganicPreferred for cell culture due to low toxicity. Peptides with Cys or Met can be unstable in DMSO.[2]
DMF (Dimethylformamide) OrganicA strong solvent for many hydrophobic peptides.[2]
ACN (Acetonitrile) OrganicOften used in HPLC mobile phases; can be effective for dissolution.[2]
TFE (2,2,2-Trifluoroethanol) Fluorinated AlcoholCan help break up β-sheet structures and promote α-helical conformations.[2]
HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) Fluorinated AlcoholA very strong solvent for disaggregating peptides, often used in combination with TFA.[2]

Experimental Protocols

Protocol 1: General Solubilization of a Hydrophobic Fluorinated Peptide
  • Allow the lyophilized peptide to equilibrate to room temperature.

  • Add a small amount of an organic solvent (e.g., DMSO, DMF) to the vial to create a concentrated stock solution.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Slowly add your aqueous buffer to the peptide solution dropwise while gently vortexing to prevent the peptide from precipitating out of solution.[2]

  • If the peptide precipitates, try a different initial organic solvent or proceed to the more rigorous disaggregation protocol below.

Protocol 2: Disaggregation of Fluorinated Peptides using TFA/HFIP

This protocol should be performed in a chemical fume hood with appropriate personal protective equipment.

  • Place 1-5 mg of the lyophilized peptide in a glass vial.

  • Add a 1:1 mixture of trifluoroacetic acid (TFA) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to the peptide to create a suspension.[7]

  • Vortex the suspension at room temperature until the peptide is fully dissolved.

  • Incubate the solution for 1-4 hours to ensure complete disaggregation.[2][7]

  • Evaporate the TFA/HFIP solvent under a gentle stream of nitrogen or argon gas.[2][7]

  • Continue the gas flow for 15-30 minutes after the solvent is no longer visible to remove residual traces.[2][7]

  • Immediately reconstitute the peptide in the desired buffer or solvent as described in Protocol 1.[2]

Visualizations

experimental_workflow cluster_synthesis SPPS Troubleshooting cluster_dissolution Dissolution Troubleshooting start_synthesis Low Peptide Yield synthesis_check On-Resin Aggregation? start_synthesis->synthesis_check synthesis_solution1 Optimize Synthesis Parameters synthesis_check->synthesis_solution1 Yes synthesis_solution2 Incorporate Backbone Protection synthesis_check->synthesis_solution2 Yes synthesis_solution3 Use Chaotropic Salts synthesis_check->synthesis_solution3 Yes start_dissolution Poor Solubility dissolution_check Hydrophobic Peptide? start_dissolution->dissolution_check dissolution_solution1 Use Organic Solvent First dissolution_check->dissolution_solution1 Yes dissolution_solution2 TFA/HFIP Disaggregation dissolution_check->dissolution_solution2 Yes dissolution_solution3 Adjust pH dissolution_check->dissolution_solution3 Yes

Caption: Troubleshooting workflow for aggregation issues.

aggregation_pathway cluster_factors Driving Factors cluster_process Aggregation Process cluster_outcomes Experimental Problems hydrophobicity Increased Hydrophobicity (Fluorination) monomers Soluble Monomers hydrophobicity->monomers secondary_structure β-Sheet Formation secondary_structure->monomers oligomers Soluble Oligomers monomers->oligomers Nucleation protofibrils Insoluble Protofibrils oligomers->protofibrils Elongation aggregates Mature Aggregates protofibrils->aggregates low_yield Low Synthesis Yield aggregates->low_yield poor_solubility Poor Solubility aggregates->poor_solubility hplc_issues HPLC Problems aggregates->hplc_issues

Caption: Mechanism of fluorinated peptide aggregation.

References

Technical Support Center: Optimizing Cleavage of Peptides Containing 2,3-Difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for scientists and researchers working with peptides incorporating 2,3-difluorophenylalanine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the critical step of cleaving your synthetic peptide from the solid-phase resin.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cleavage of peptides containing 2,3-difluorophenylalanine.

Issue Potential Cause Recommended Action
Low Peptide Yield Incomplete Cleavage: The cleavage time may be insufficient. While standard protocols often suggest 2-4 hours, peptides with sterically hindered residues or specific sequences might require longer incubation.[1]- Perform a small-scale trial cleavage and analyze the resin for remaining peptide using a qualitative test like the Kaiser test.[2] - If the test is positive, increase the cleavage time in increments of 1-2 hours. - Consider a repeat cleavage of the resin with a fresh cocktail.[1]
Inefficient Precipitation: The peptide may be soluble or partially soluble in the precipitation solvent (typically cold ether).[3][4]- Ensure the ether is ice-cold and use a larger volume (10-fold excess over the TFA volume).[5] - Try a different precipitation solvent, such as methyl tert-butyl ether (MTBE). - If the peptide is highly hydrophobic, it may not precipitate well. In this case, consider direct purification of the evaporated cleavage mixture.
Adsorption to Resin: The cleaved peptide may adhere to the resin beads.- After the initial filtration, wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.[6]
Incomplete Deprotection Insufficient Scavenger Concentration or Inappropriate Scavenger: Protecting groups from other residues (e.g., Trt, Pbf, tBu) can re-attach to sensitive residues if not effectively scavenged.[3]- Ensure your cleavage cocktail contains an adequate concentration of scavengers. For peptides with multiple sensitive residues, a more robust cocktail is recommended.[3] - For peptides containing tryptophan, methionine, or cysteine in addition to 2,3-difluorophenylalanine, use a scavenger cocktail containing TIS, water, and potentially EDT (1,2-ethanedithiol).
Short Cleavage Time: Some protecting groups, like Arg(Pbf), can require longer cleavage times for complete removal.[3]- Extend the cleavage time to 3-4 hours if your peptide contains residues with bulky or acid-resistant protecting groups.[3]
Presence of Unexpected Side Products (Observed in Mass Spectrometry) Side Reactions with Scavengers or Protecting Groups: Cations generated during cleavage can react with electron-rich amino acid side chains.- The electron-withdrawing nature of the difluorophenylalanine ring may influence its reactivity. While less nucleophilic than tryptophan, it is still an aromatic system. A standard scavenger cocktail should be sufficient, but if side products are observed, consider optimizing the scavenger composition.
Oxidation of Sensitive Residues: Methionine and cysteine can be oxidized during cleavage if not properly protected by scavengers.- Use a cleavage cocktail containing scavengers known to prevent oxidation, such as 1,2-ethanedithiol (EDT).[7]
Discolored Peptide Solution (Yellow or Brown) Oxidation of Amino Acid Side Chains: The free p-amino group of residues like p-aminophenylalanine is susceptible to oxidation.[1] While 2,3-difluorophenylalanine does not have this group, other residues in the peptide might.- Ensure your cleavage cocktail contains appropriate scavengers to minimize oxidation.[1] - Minimize the cleavage time to what is necessary for complete cleavage and deprotection.[7]

Frequently Asked Questions (FAQs)

Q1: Is a standard TFA cleavage cocktail suitable for peptides containing 2,3-difluorophenylalanine?

A1: Yes, a standard trifluoroacetic acid (TFA)-based cleavage cocktail is generally effective for cleaving peptides containing fluorinated phenylalanine residues from the resin.[8] A common and effective starting point is a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[4]

Q2: Are there any specific side reactions to be aware of when cleaving peptides with 2,3-difluorophenylalanine?

A2: While there is limited specific literature on side reactions involving 2,3-difluorophenylalanine during cleavage, the electron-withdrawing nature of the fluorine atoms makes the aromatic ring less susceptible to electrophilic attack compared to a standard phenylalanine or tryptophan. However, it is still crucial to use scavengers to prevent re-attachment of protecting groups from other residues.

Q3: How can I confirm that the cleavage was successful and complete?

A3: After the cleavage and precipitation procedure, you can perform a qualitative test, such as the Kaiser test, on a small sample of the resin beads.[2] A positive result (a blue or purple color) indicates the presence of remaining peptide on the resin, suggesting incomplete cleavage.[2]

Q4: My peptide containing 2,3-difluorophenylalanine is not precipitating well in cold ether. What should I do?

A4: Poor precipitation can be due to the peptide's polarity or hydrophobicity.[4] First, ensure you are using a sufficient volume of ice-cold ether (at least 10 times the volume of the TFA solution) and that the ether is fresh.[5] If precipitation is still poor, you can try concentrating the TFA solution under a stream of nitrogen before adding it to the ether.[1] Alternatively, for very hydrophobic peptides, you may need to evaporate the TFA and directly purify the crude material via HPLC.

Q5: How should I prepare my peptide-resin for cleavage?

A5: Before cleavage, it is essential to thoroughly wash the resin to remove any residual reagents from the synthesis, such as DMF.[9] A final wash with dichloromethane (DCM) is recommended to swell the resin appropriately for the cleavage reaction. The resin should then be dried under vacuum for at least 4 hours.

Data Presentation: Common Cleavage Cocktails

The choice of cleavage cocktail is critical and depends on the amino acid composition of your peptide. Below is a table summarizing common TFA-based cleavage cocktails.

Cocktail Composition (v/v/v) Recommended For Notes
Reagent B 88% TFA, 5% Phenol, 5% Water, 2% TISGeneral use, especially for peptides with trityl-based protecting groups.[10]"Odorless" alternative to cocktails with thiols.[10] Will not prevent methionine oxidation.[10]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTPeptides containing sensitive residues like Cys, Met, Trp, and Tyr.[10]Highly effective at suppressing a wide range of side reactions.[11][12]
Standard TFA/TIS/Water 95% TFA, 2.5% TIS, 2.5% WaterPeptides without highly sensitive residues like Trp, Met, or Cys.[6]A good starting point for many peptides.
TFA/Water 95% TFA, 5% WaterPeptides containing only Boc, tBu, and Trt protecting groups.[6]Not recommended for peptides with Trp, Met, or Cys.[6]

Experimental Protocols

Protocol 1: Standard TFA Cleavage

This protocol is suitable for the cleavage of most peptides containing 2,3-difluorophenylalanine from acid-labile resins (e.g., Wang, Rink Amide).

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a reaction vessel. Wash the resin with DCM (3 x 1 mL) to swell it, then dry under a stream of nitrogen.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail fresh. For a general-purpose cleavage, use a mixture of 95% TFA, 2.5% water, and 2.5% TIS.[6]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[5]

  • Precipitation: In a suitable centrifuge tube, add 10 volumes of cold methyl tert-butyl ether or diethyl ether.[5] Slowly add the TFA filtrate to the ether while gently vortexing. A white precipitate should form.

  • Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.

  • Washing: Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Post-Cleavage Kaiser Test

This protocol is used to qualitatively determine if the peptide has been completely cleaved from the resin.[2]

  • Sample Preparation: Place a few dried resin beads (approximately 5-10 mg) from after the cleavage and filtration into a clean, dry glass test tube.

  • Reagent Addition:

    • Add 2-3 drops of 5% (w/v) ninhydrin in ethanol.

    • Add 2-3 drops of 80% (w/v) phenol in ethanol.

    • Add 2-3 drops of 0.001 M potassium cyanide (KCN) in pyridine.

  • Heating: Gently mix the contents and heat the test tube at 100°C for 5 minutes.[2]

  • Observation: Observe the color of the resin beads and the solution.

    • Positive Result (Incomplete Cleavage): The resin beads and solution turn a deep blue or purple, indicating the presence of primary amines from the uncleaved peptide.[2]

    • Negative Result (Complete Cleavage): The resin beads and solution remain colorless or turn a faint yellow/brown.[2]

Visualizations

Cleavage_Workflow Resin Dried Peptide-Resin (with 2,3-difluorophenylalanine) Cleavage Add TFA Cleavage Cocktail (e.g., TFA/TIS/H2O) 2-4 hours @ RT Resin->Cleavage Filtration Filter to Separate Resin from Filtrate Cleavage->Filtration Wash Wash Resin with Fresh TFA Filtration->Wash Collect Filtrate Precipitation Add Filtrate to Cold Ether (10x vol) Wash->Precipitation Combine Filtrates Centrifugation Centrifuge to Pellet Peptide Precipitation->Centrifugation Wash_Pellet Wash Pellet with Cold Ether Centrifugation->Wash_Pellet Drying Dry Crude Peptide Wash_Pellet->Drying

Caption: A simplified workflow for peptide cleavage from resin.

Troubleshooting_Logic Start Low Peptide Yield? Check_Cleavage Perform Post-Cleavage Kaiser Test on Resin Start->Check_Cleavage Yes Yield_OK Yield is Acceptable Start->Yield_OK No Positive_Kaiser Positive (Blue/Purple)? Check_Cleavage->Positive_Kaiser Increase_Time Increase Cleavage Time or Re-cleave Resin Positive_Kaiser->Increase_Time Yes Check_Precipitation Check Ether Supernatant for Dissolved Peptide Positive_Kaiser->Check_Precipitation No Optimize_Precipitation Use Colder/More Ether or Try MTBE Check_Precipitation->Optimize_Precipitation Peptide Detected

Caption: A troubleshooting decision tree for low peptide yield.

References

Validation & Comparative

comparative stability of peptides with 2,3-difluorophenylalanine vs 4-fluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

In the realm of peptide therapeutics, enhancing stability without compromising biological activity is a paramount objective. The incorporation of non-canonical amino acids, particularly fluorinated analogs of phenylalanine, has emerged as a promising strategy to confer resistance to proteolytic degradation. This guide provides a comparative analysis of the stability of peptides containing 2,3-difluorophenylalanine versus those with the more commonly studied 4-fluorophenylalanine. While direct, side-by-side experimental data for 2,3-difluorophenylalanine is limited in the current literature, this comparison extrapolates from established principles of fluorine's effects on peptide conformation and enzymatic cleavage, supported by available data for related fluorinated amino acids.

Introduction to Fluorinated Phenylalanine Analogs

The introduction of fluorine into the phenyl ring of phenylalanine can significantly alter the electronic and steric properties of the amino acid. These changes can, in turn, influence peptide backbone conformation and interaction with proteases, often leading to enhanced stability.[1]

  • 4-Fluorophenylalanine (4-F-Phe): This analog features a single fluorine atom at the para position of the phenyl ring. The fluorine atom's high electronegativity can modulate cation-π interactions and the overall electronic distribution of the aromatic ring.[2] This modification has been shown to enhance the metabolic stability of peptides.[3]

  • 2,3-Difluorophenylalanine (2,3-diF-Phe): With two fluorine atoms on the phenyl ring, this analog presents a more significant alteration. The electronic and steric perturbations are more pronounced, which could theoretically offer even greater resistance to enzymatic cleavage. However, the impact of this di-substitution on peptide conformation and receptor binding requires careful consideration.

Comparative Proteolytic Stability: Data and Discussion

A study on the proteolytic stability of a model peptide against α-chymotrypsin demonstrated a significant increase in stability with the incorporation of 2-fluorophenylalanine. After a 2-hour incubation, the native peptide was almost completely degraded, whereas the fluorinated analog remained largely intact.

Table 1: Proteolytic Stability of a Model Peptide against α-Chymotrypsin

Sequence ModificationEnzymeIncubation Time (hours)% Peptide Remaining
Native Phenylalanineα-Chymotrypsin2~1%
2-Fluorophenylalanineα-Chymotrypsin2>80%

Data extrapolated from a study by Asante et al. (2014).[4]

This data strongly suggests that fluorination at the ortho position can effectively hinder enzymatic cleavage. It is plausible that the presence of two fluorine atoms in the 2 and 3 positions of 2,3-diF-Phe would confer at least a similar, if not greater, level of proteolytic resistance due to increased steric hindrance and electronic effects on the adjacent peptide bond.

The stability of fluorinated peptides is not solely dependent on the fluorine substitution but also on the specific enzyme and the position of the modified amino acid within the peptide sequence.[5] For instance, while fluorination can enhance stability, in some cases, it has been shown to increase susceptibility to certain proteases.[6]

Experimental Protocols

To enable researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Proteolytic Degradation Assay using HPLC

This protocol outlines a general method for assessing the stability of peptides against a specific protease, such as chymotrypsin.

Materials:

  • Test peptides (containing 2,3-diF-Phe and 4-F-Phe) and a non-fluorinated control peptide.

  • Protease stock solution (e.g., α-chymotrypsin in 1 mM HCl).

  • Incubation buffer (e.g., 100 mM Tris-HCl, pH 8.0).

  • Quenching solution (e.g., 10% trifluoroacetic acid (TFA)).

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Procedure:

  • Peptide Incubation:

    • Prepare solutions of the test peptides and control peptide in the incubation buffer at a final concentration of 1 mg/mL.

    • Add the protease to each peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reactions at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of the quenching solution.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Monitor the disappearance of the full-length peptide peak over time.

    • The percentage of intact peptide remaining at each time point is calculated relative to the 0-minute time point.

  • Data Analysis:

    • Plot the percentage of intact peptide versus time.

    • Calculate the half-life (t₁/₂) of each peptide, which is the time required for 50% of the peptide to be degraded.

Protocol 2: Peptide Stability in Human Serum/Plasma using LC-MS

This protocol is for assessing the general stability of peptides in a more physiologically relevant matrix.

Materials:

  • Test peptides and control peptide.

  • Human serum or plasma.

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Procedure:

  • Peptide Incubation:

    • Spike the test peptides and control peptide into pre-warmed (37°C) human serum or plasma to a final concentration (e.g., 10 µM).

    • Incubate the samples at 37°C.

  • Time-Point Sampling and Protein Precipitation:

    • At various time points, withdraw an aliquot of the serum/plasma mixture.

    • Add a cold organic solvent (e.g., 3 volumes of ACN) to precipitate the serum/plasma proteins.

    • Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

    • Use a suitable internal standard for accurate quantification.

  • Data Analysis:

    • Plot the concentration of the intact peptide versus time.

    • Determine the half-life of each peptide in the serum or plasma.[4]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for peptide synthesis and stability assessment.

sps_workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine) Resin->Fmoc_Deprotection Washing1 Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Washing1->Coupling Washing2 Washing Coupling->Washing2 Repeat Repeat for Each Amino Acid Washing2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification stability_assay_workflow cluster_incubation Incubation cluster_sampling Time-Point Sampling cluster_analysis Analysis Peptide_Solution Peptide Solution (Native, 2,3-diF-Phe, 4-F-Phe) Add_Enzyme Add Protease (e.g., Chymotrypsin) Peptide_Solution->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Take_Aliquots Withdraw Aliquots at Different Times Incubate->Take_Aliquots Quench_Reaction Quench Reaction (e.g., TFA) Take_Aliquots->Quench_Reaction HPLC_Analysis RP-HPLC Analysis Quench_Reaction->HPLC_Analysis Quantify_Peak Quantify Intact Peptide Peak Area HPLC_Analysis->Quantify_Peak Calculate_HalfLife Calculate Half-Life (t₁/₂) Quantify_Peak->Calculate_HalfLife

References

A Comparative Analysis of the Biological Activities of Difluorophenylalanine and Monofluorophenylalanine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers and drug development professionals now have access to a comprehensive comparison of the biological activities of difluorophenylalanine and monofluorophenylalanine. This guide provides a detailed analysis of their respective impacts on critical cellular processes, including enzyme inhibition, protein incorporation, and cellular transport, supported by available experimental data.

The strategic incorporation of fluorine atoms into phenylalanine, a critical amino acid, has emerged as a powerful tool in drug design and protein engineering. The number and position of these fluorine substitutions can dramatically alter the molecule's biological properties. This guide focuses on the comparative effects of introducing one versus two fluorine atoms onto the phenyl ring of phenylalanine.

Data Summary: Difluorophenylalanine vs. Monofluorophenylalanine

Biological ActivityDifluorophenylalanineMonofluorophenylalanineKey Findings
Protein Incorporation Variable, dependent on substitution pattern and expression system. e.g., 2,6-difluorophenylalanine showed 95.0% incorporation fidelity in HEK cells.Higher incorporation efficiency reported. e.g., 4-fluorophenylalanine has shown up to 60% incorporation in human cells.[1]Monofluorinated analogs are generally more readily incorporated into proteins in vivo.
Enzyme Inhibition Data not readily available for direct comparison.Can act as a substrate or inhibitor depending on the enzyme.Further research is needed for a direct comparative analysis of inhibitory potency (e.g., IC50, Ki).
Amino Acid Transport Data not readily available for direct comparison.Can be transported by amino acid transporters.Kinetic parameters (Km, Vmax) for a direct comparison are not currently available.
Cytotoxicity Data not readily available for direct comparison.Can be converted to tyrosine in vivo, suggesting potential metabolic integration and lower toxicity.[1]Comparative cytotoxicity studies (e.g., LD50, IC50) are required for a comprehensive safety assessment.

In-Depth Analysis of Biological Activities

Protein Incorporation

The efficiency and fidelity of incorporating these non-canonical amino acids into a protein's primary structure are crucial for their application in protein engineering and therapeutic development.

  • Monofluorophenylalanine: 4-fluorophenylalanine (4-F-Phe) is a well-established probe for in vivo protein studies, with reports of up to 60% incorporation efficiency in human cells.[1] Its structural similarity to natural phenylalanine allows it to be recognized by the cellular translational machinery with relatively high efficiency.

  • Difluorophenylalanine: The incorporation of difluorophenylalanine is more variable and highly dependent on the positions of the fluorine atoms. For instance, studies using an engineered aminoacyl-tRNA synthetase (PheX-D6) in HEK cells have shown an incorporation fidelity of 95.0% for 2,6-difluorophenylalanine.

Enzyme Inhibition
Amino Acid Transport

The uptake of these analogs into cells is mediated by amino acid transporters. The efficiency of transport, characterized by kinetic parameters such as Km and Vmax, is a critical determinant of their intracellular concentration and subsequent biological effects. To date, a direct comparative study of the transport kinetics of a difluorophenylalanine and a monofluorophenylalanine through specific amino acid transporters has not been identified.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are outlined below.

Protocol for In Vitro Protein Synthesis with Unnatural Amino Acids

This protocol describes the synthesis of proteins containing unnatural amino acids using a cell-free protein synthesis (CFPS) system.

Materials:

  • E. coli crude extract

  • Plasmid DNA encoding the target protein with an amber (TAG) stop codon at the desired incorporation site

  • Plasmid DNA encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the unnatural amino acid

  • Difluorophenylalanine or Monofluorophenylalanine

  • Amino acids (excluding phenylalanine)

  • Energy sources (e.g., ATP, GTP)

  • Buffers and salts

Procedure:

  • Prepare the CFPS Reaction Mixture: Combine the E. coli crude extract, energy sources, buffers, and all canonical amino acids except phenylalanine.

  • Add Unnatural Amino Acid: Add the desired concentration of either difluorophenylalanine or monofluorophenylalanine to the reaction mixture.

  • Add Plasmids: Introduce the plasmids encoding the target protein and the orthogonal synthetase/tRNA pair.

  • Incubation: Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for a specified period (e.g., 2-4 hours) to allow for protein synthesis.

  • Protein Purification: Purify the synthesized protein using appropriate chromatography techniques (e.g., affinity chromatography).

  • Analysis: Confirm the incorporation of the unnatural amino acid using techniques such as mass spectrometry.

Phenylalanine Hydroxylase Activity Assay

This assay measures the activity of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. This protocol can be adapted to assess the inhibitory potential of fluorinated phenylalanine analogs.

Materials:

  • Recombinant or purified Phenylalanine Hydroxylase (PAH)

  • L-Phenylalanine (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., HEPES)

  • Difluorophenylalanine or Monofluorophenylalanine (as potential inhibitors)

  • Detection reagent for tyrosine (e.g., using fluorescence detection)

Procedure:

  • Prepare Reaction Mixture: In a microplate well, combine the assay buffer, catalase, DTT, and the PAH enzyme.

  • Add Inhibitor (for inhibition studies): Add varying concentrations of difluorophenylalanine or monofluorophenylalanine.

  • Initiate Reaction: Start the reaction by adding L-phenylalanine and BH4.

  • Incubation: Incubate at a controlled temperature (e.g., 25°C) for a defined time.

  • Measure Tyrosine Production: Stop the reaction and measure the amount of tyrosine produced, typically by monitoring the increase in fluorescence (excitation ~275 nm, emission ~305 nm).

  • Data Analysis: For inhibition studies, calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing the Concepts

To better illustrate the processes discussed, the following diagrams are provided.

Protein_Synthesis_Workflow cluster_CellFreeSystem Cell-Free Protein Synthesis DNA Plasmid DNA (Target Protein + Orthogonal Pair) ReactionMix Reaction Mixture DNA->ReactionMix Extract E. coli Crude Extract Extract->ReactionMix uAA Difluoro/Monofluoro- phenylalanine uAA->ReactionMix Protein Synthesized Protein ReactionMix->Protein Incubation Enzyme_Inhibition_Pathway cluster_EnzymeReaction Enzyme Reaction Enzyme Enzyme (e.g., Phenylalanine Hydroxylase) Product Product (Tyrosine) Enzyme->Product Catalysis InactiveComplex Enzyme-Inhibitor Complex (Inactive) Enzyme->InactiveComplex Substrate Substrate (Phenylalanine) Substrate->Enzyme Inhibitor Inhibitor (Difluoro/Monofluoro- phenylalanine) Inhibitor->Enzyme Binding InactiveComplex->Enzyme

References

A Comparative Guide to the Validation of 2,3-Difluorophenylalanine Incorporation into Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids like 2,3-difluorophenylalanine (2,3-diF-Phe) into peptides is a critical step in developing novel therapeutics and research tools. Mass spectrometry stands as the gold standard for verifying the successful synthesis and sequence of these modified peptides. This guide provides an objective comparison of mass spectrometric validation for peptides containing 2,3-difluorophenylalanine against those with other difluorophenylalanine isomers, supported by experimental data and detailed protocols.

The introduction of fluorine atoms into the phenyl ring of phenylalanine can significantly alter the physicochemical properties of a peptide, including its conformational stability, binding affinity, and resistance to enzymatic degradation. The specific substitution pattern of fluorine atoms on the aromatic ring can lead to distinct biological activities. Therefore, robust analytical methods are essential to confirm the precise identity of the synthesized peptide.

Comparison of Mass Spectrometric Analysis for Peptides Containing Difluorophenylalanine Isomers

The primary validation of incorporating 2,3-diF-Phe or any of its isomers into a peptide sequence is the accurate determination of the peptide's molecular weight. High-resolution mass spectrometry (HRMS) techniques, such as those employing Orbitrap or Time-of-Flight (TOF) analyzers, are indispensable for this purpose. The mass difference between a native phenylalanine residue and a difluorophenylalanine residue provides a clear indication of successful incorporation.

ParameterPhenylalanine (Phe)2,3-Difluorophenylalanine (2,3-diF-Phe)3,5-Difluorophenylalanine (3,5-diF-Phe)
Monoisotopic Mass (Da) 165.07898201.06013201.06013
Mass Shift from Phe (Da) -+35.98115+35.98115
Expected Precursor Ion (m/z) for a hypothetical peptide Ac-G(X)A-NH₂ ([M+H]⁺) 275.1450311.1262311.1262
Typical Fragmentation Pattern (CID/HCD) Predominant b- and y-type ions. Characteristic neutral loss of the phenyl group (C₆H₅).Predominant b- and y-type ions. Characteristic neutral loss of the difluorophenyl group (C₆H₃F₂). The position of the fluorine atoms can subtly influence fragment ion stability and relative abundances.Predominant b- and y-type ions. Characteristic neutral loss of the difluorophenyl group (C₆H₃F₂). Differences in fragment ion intensities compared to 2,3-diF-Phe may be observed due to the different electronic environment of the peptide bonds flanking the modified residue.
Incorporation Efficiency Not ApplicableSequence-dependent, typically monitored by comparing the intensity of the desired product with potential deletion or unmodified sequences in the crude product via LC-MS.Sequence-dependent and can be influenced by steric hindrance during synthesis. Quantitative analysis of the crude product by LC-MS is used for determination.[1]

Note: The data presented for the difluorophenylalanine isomers is based on the expected mass shifts and general fragmentation behavior. Specific fragmentation patterns and efficiencies are highly dependent on the peptide sequence and the mass spectrometer used.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and validation of peptides containing 2,3-difluorophenylalanine.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating 2,3-diF-Phe typically follows standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

  • Fmoc-2,3-difluoro-L-phenylalanine

  • Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal acid)

  • Standard Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminal amino acid of the growing peptide chain using the deprotection solution.

  • Amino Acid Coupling: Activate the Fmoc-amino acid (including Fmoc-2,3-diF-Phe) with the coupling reagent and base, then add it to the resin. Double coupling may be necessary for the sterically hindered 2,3-diF-Phe to ensure high incorporation efficiency.

  • Washing: Thoroughly wash the resin with DMF and DCM after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[2]

Mass Spectrometry Analysis

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap, Q-TOF) coupled with a liquid chromatography system (LC-MS).

  • Alternatively, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be used for molecular weight confirmation of the purified peptide.[3]

LC-MS/MS Analysis Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from low to high percentage of Mobile Phase B is used to elute the peptide.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI).

    • Full Scan (MS1): Acquire high-resolution full scan spectra to determine the accurate mass of the precursor ion.

    • Tandem MS (MS2): Select the precursor ion corresponding to the peptide containing 2,3-diF-Phe for fragmentation using Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

  • Data Analysis:

    • Confirm the molecular weight of the peptide from the MS1 spectrum.

    • Analyze the MS2 spectrum to verify the peptide sequence. The fragmentation pattern should be consistent with the expected b- and y-ions, including the mass shift corresponding to the 2,3-diF-Phe residue. Specialized software can be used to match the experimental fragmentation pattern with the theoretical one.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_purification Purification & Characterization cluster_validation Mass Spectrometry Validation Resin Resin Preparation Deprotection Deprotection Coupling Coupling Deprotection->Coupling Fmoc-AA-OH Washing Washing Coupling->Washing Washing->Deprotection Repeat for each AA Coupling_diFPhe Fmoc-2,3-diF-Phe-OH Coupling Washing->Coupling_diFPhe Washing_final Washing_final Coupling_diFPhe->Washing_final Final Wash Cleavage Cleavage & Deprotection Washing_final->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Purity Check (Analytical HPLC) Purification->Characterization LC_MS LC-MS Analysis Purification->LC_MS MS1 MS1: Accurate Mass Confirmation LC_MS->MS1 MS2 MS2: Fragmentation & Sequence Verification LC_MS->MS2

Caption: Workflow for the synthesis and mass spectrometric validation of peptides containing 2,3-difluorophenylalanine.

Conclusion

The validation of 2,3-difluorophenylalanine incorporation into peptides by mass spectrometry is a robust process that relies on high-resolution mass measurements and detailed fragmentation analysis. While the mass shift provides the initial confirmation, tandem mass spectrometry is crucial for unambiguous sequence verification. A comparative analysis with other difluorophenylalanine isomers highlights the importance of careful characterization, as subtle differences in fragmentation patterns can arise from the varied positioning of the fluorine atoms, potentially influencing the peptide's gas-phase chemistry. The detailed experimental protocols provided in this guide offer a framework for researchers to confidently synthesize and validate these novel, modified peptides for their specific applications in drug discovery and biomedical research.

References

Unveiling the Structural Impact of Fluorinated Phenylalanines on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of peptide conformation is a critical lever in the design of novel therapeutics and biological tools. The strategic incorporation of fluorinated phenylalanine analogs offers a powerful strategy to modulate peptide structure, stability, and bioactivity. This guide provides an objective comparison of the effects of different fluorinated phenylalanines on peptide conformation, supported by experimental data and detailed methodologies.

The substitution of hydrogen with fluorine in the phenyl ring of phenylalanine can induce significant changes in the local electronic environment and steric properties of the amino acid side chain. These seemingly subtle modifications can have profound impacts on the conformational preferences of the peptide backbone, influencing the formation of secondary structures such as α-helices and β-sheets, and altering overall peptide stability and intermolecular interactions. This guide explores these effects through a comparative analysis of commonly used fluorinated phenylalanine derivatives.

Quantitative Analysis of Conformational Changes

The impact of fluorination on peptide conformation can be quantified using various biophysical techniques. The following tables summarize representative data from studies employing Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy to compare peptides containing fluorinated phenylalanine analogs with their native counterparts. It is important to note that the data presented is compiled from different studies and the specific peptide sequence and experimental conditions can influence the observed effects.

Table 1: Comparison of Secondary Structure Content by Circular Dichroism (CD) Spectroscopy

Fluorinated Phenylalanine AnalogPosition of FluorinationModel Peptide ContextChange in α-HelicityChange in β-Sheet ContentReference
4-Fluorophenylalanine (4-F-Phe)paraHelical PeptideMinimal to slight increaseNot significant[1]
2-Fluorophenylalanine (2-F-Phe)orthoβ-Hairpin Peptide-Potential stabilization[2]
3,4,5-Trifluorophenylalaninemeta, paraAmyloidogenic PeptideDisrupts β-sheet formationDecrease[3]
Pentafluorophenylalanine (F5-Phe)allSelf-assembling PeptidesPromotes β-sheet structureIncrease

Table 2: Representative ¹⁹F NMR Chemical Shift Changes Upon Conformational Transition

Fluorinated Phenylalanine AnalogPeptide ConformationRepresentative ¹⁹F Chemical Shift (ppm)InterpretationReference
4-Fluorophenylalanine (4-F-Phe)Random Coil~ -114Less dispersed signal indicates a flexible environment.[1][1]
4-Fluorophenylalanine (4-F-Phe)Folded/AggregatedShifted from random coil valueChange in chemical shift reflects altered local environment due to folding or binding.[1]
2-Fluorophenylalanine (2-F-Phe)trans amide-Distinct signals for different conformers can be observed.[4]
2-Fluorophenylalanine (2-F-Phe)cis amide-Population of each conformer can be quantified.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of peptide conformation. Below are protocols for two key experimental techniques.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

Objective: To determine the percentage of α-helix, β-sheet, and random coil in a peptide solution.

Methodology:

  • Sample Preparation:

    • Dissolve the purified peptide (purity >95%) in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4).[5] Avoid buffers with high chloride concentrations.[1]

    • The final peptide concentration should be in the range of 0.1-0.2 mg/mL.[5]

    • Ensure the sample is free of aggregates by centrifugation or filtration.[1]

  • Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Record spectra in the far-UV region (typically 190-250 nm) at a controlled temperature (e.g., 25 °C).[5]

    • Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.[1]

    • Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.[1]

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Use deconvolution algorithms (e.g., K2D3, DichroWeb) to estimate the percentage of each secondary structure element.

¹⁹F NMR Spectroscopy for Probing Local Conformation

Objective: To monitor site-specific conformational changes and dynamics at the location of the fluorinated phenylalanine.

Methodology:

  • Sample Preparation:

    • Dissolve the purified peptide in a deuterated solvent (e.g., D₂O, or a buffer prepared in D₂O) to a final concentration of 1-5 mM.[2]

    • Adjust the pH to the desired value.

    • Add a small amount of an internal standard for chemical shift referencing (e.g., trifluoroacetic acid).[1]

  • Data Acquisition:

    • Use an NMR spectrometer equipped with a fluorine probe.

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • For more detailed structural information, two-dimensional NMR experiments such as ¹H-¹⁹F HOESY can be performed to identify through-space interactions.

  • Data Analysis:

    • Analyze the ¹⁹F chemical shifts. Changes in chemical shift are indicative of alterations in the local electronic environment and thus conformation.

    • In cases of slow conformational exchange on the NMR timescale, the appearance of multiple ¹⁹F signals can allow for the quantification of different conformational populations.

Visualizing Methodologies and Concepts

Diagrams created using Graphviz provide a clear visual representation of experimental workflows and conceptual relationships.

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation start Design Peptide Sequence synthesis Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Phenylalanine start->synthesis purification Purification (e.g., HPLC) synthesis->purification cd Circular Dichroism (CD) Spectroscopy purification->cd nmr NMR Spectroscopy (1D/2D) purification->nmr md Molecular Dynamics (MD) Simulations purification->md cd_analysis Secondary Structure Estimation (% Helix, % Sheet) cd->cd_analysis nmr_analysis Chemical Shift Perturbation & NOE Analysis nmr->nmr_analysis md_analysis Conformational Ensemble & Stability Analysis md->md_analysis comparison Comparative Analysis of Conformational Effects cd_analysis->comparison nmr_analysis->comparison md_analysis->comparison

Caption: Workflow for comparing the effects of fluorinated phenylalanines on peptide conformation.

signaling_pathway receptor GPCR g_protein G-Protein receptor->g_protein Activation peptide Fluorinated Peptide Ligand peptide->receptor Binding effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

References

A Comparative Guide to the Enzymatic Stability of Peptides Containing 2-amino-3-(2,3-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic application of peptides is often hindered by their rapid degradation by proteases in the body.[1][2][3] A primary strategy to overcome this limitation is the incorporation of non-natural amino acids to enhance enzymatic stability.[4][5][6] This guide provides a comparative assessment of the enzymatic stability of peptides containing the non-natural fluorinated amino acid, 2-amino-3-(2,3-difluorophenyl)propanoic acid.

The introduction of fluorine into amino acids can increase the chemical and thermal stability of peptides.[7][8] However, the effect of fluorination on proteolytic stability is not always predictable and can be influenced by the specific enzyme, the location of the fluorinated residue within the peptide sequence, and the extent of fluorination.[1][9] While some studies have demonstrated modest improvements in resistance to proteases, others have found that enhanced stability is not universally observed.[1][7][8][9]

This guide presents a comparative analysis based on established trends for fluorinated amino acids, offering insights into the expected stability of peptides containing this compound against common alternatives.

Comparative Enzymatic Stability Data

The following table summarizes hypothetical yet representative data on the enzymatic stability of a model peptide, "Peptide X," and its analogues. This data is intended to illustrate the potential impact of incorporating this compound (F₂-Phe) compared to a native peptide, a D-amino acid substituted peptide, and a cyclized peptide.

Peptide VariantModificationHalf-life in Human Plasma (t½, hours)[10][11][12]Half-life with α-Chymotrypsin (t½, hours)[1][9]Half-life with Pepsin (t½, hours)[1][9]
Native Peptide X Contains natural L-phenylalanine1.50.52.0
Peptide X-F₂-Phe L-phenylalanine replaced with this compound8.03.05.5
Peptide X-D-Phe L-phenylalanine replaced with D-phenylalanine24.0> 48> 48
Cyclic Peptide X Head-to-tail cyclization> 48> 48> 48

Experimental Protocols

Detailed methodologies for assessing the enzymatic stability of peptides are provided below. These protocols are generalized and can be adapted for specific research needs.

Protocol 1: Peptide Stability in Human Plasma

This protocol outlines the procedure for determining the half-life of a peptide in human plasma.[10][11][13]

  • Preparation of Solutions:

    • Prepare a stock solution of the test peptide in an appropriate solvent (e.g., DMSO) at a concentration of 10 mM.

    • Thaw pooled human plasma on ice. Centrifuge at 4°C to remove any precipitates.

  • Incubation:

    • Spike the test peptide into the human plasma to a final concentration of 100 µM.

    • Incubate the mixture at 37°C in a shaking water bath.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot of the plasma-peptide mixture.

  • Protein Precipitation:

    • Immediately add two volumes of ice-cold organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) to the aliquot to precipitate plasma proteins.[2]

    • Vortex and incubate on ice for 10 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

  • Analysis:

    • Collect the supernatant containing the peptide and its degradation products.

    • Analyze the supernatant by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact peptide remaining.[10][11]

  • Data Analysis:

    • Calculate the percentage of intact peptide at each time point relative to the zero time point.

    • Determine the half-life (t½) by fitting the data to a one-phase decay model.[10][11]

Protocol 2: Stability against Specific Proteases (e.g., α-Chymotrypsin, Pepsin)

This protocol details the assessment of peptide stability in the presence of specific proteases.[1][9]

  • Enzyme and Peptide Preparation:

    • Prepare a stock solution of the protease (e.g., α-chymotrypsin or pepsin) in the appropriate assay buffer (e.g., 10 mM phosphate buffer, pH 7.4 for α-chymotrypsin; 10 mM acetate buffer, pH 4.0 for pepsin).[9]

    • Prepare a stock solution of the test peptide in the same assay buffer.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the protease to the peptide solution to a final desired enzyme-to-substrate ratio (e.g., 1:100 w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Point Sampling and Reaction Quenching:

    • At various time points, withdraw aliquots of the reaction mixture.

    • Quench the enzymatic reaction by adding a strong acid (e.g., 10% trifluoroacetic acid) or an organic solvent.[9]

  • Analysis:

    • Analyze the quenched samples by RP-HPLC with fluorescence or UV detection to separate and quantify the intact peptide and its cleavage products.[1][9]

  • Data Analysis:

    • Plot the decrease in the peak area of the intact peptide over time.

    • Calculate the initial rate of hydrolysis and the peptide's half-life under the specific enzymatic conditions.

Visualizations

Experimental Workflow for Peptide Stability Assessment

G Workflow for Assessing Peptide Enzymatic Stability cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_processing Sample Processing cluster_analysis Analysis Peptide Test Peptide Solution Incubate Incubate at 37°C Peptide->Incubate Matrix Biological Matrix (e.g., Plasma, Enzyme Solution) Matrix->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction/ Precipitate Proteins Sample->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis RP-HPLC or LC-MS Analysis Supernatant->Analysis Data Data Interpretation (Half-life Calculation) Analysis->Data

Caption: Workflow for Assessing Peptide Enzymatic Stability.

Logical Flow for Enhancing Peptide Stability

G Strategies for Enhancing Peptide Stability cluster_strategies Modification Strategies Problem Peptide Susceptible to Proteolytic Degradation Goal Enhance Enzymatic Stability Problem->Goal Unnatural_AA Incorporate Non-Natural Amino Acids (e.g., this compound) Goal->Unnatural_AA D_AA Substitute with D-Amino Acids Goal->D_AA Cyclize Cyclize Peptide Backbone Goal->Cyclize Terminus_Mod Modify N- or C-Terminus Goal->Terminus_Mod Outcome Increased Peptide Half-Life and Therapeutic Potential Unnatural_AA->Outcome D_AA->Outcome Cyclize->Outcome Terminus_Mod->Outcome

Caption: Strategies for Enhancing Peptide Stability.

References

Structural Analysis of Peptides with 2,3-Difluorophenylalanine Using X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural implications of incorporating 2,3-difluorophenylalanine into peptides, with a focus on X-ray crystallographic analysis. This guide aims to provide a comparative overview, though a direct side-by-side crystallographic comparison is currently limited by the availability of public data.

The strategic incorporation of non-canonical amino acids is a powerful tool in peptide and protein engineering, enabling the fine-tuning of structure, stability, and biological activity. Among these, fluorinated amino acids have garnered significant attention due to the unique physicochemical properties of fluorine, including its high electronegativity, small size, and the ability to form strong C-F bonds. The introduction of fluorine into the phenyl ring of phenylalanine, for instance, can induce significant conformational changes and enhance metabolic stability.[1] This guide focuses on the structural analysis of peptides containing 2,3-difluorophenylalanine using X-ray crystallography, providing a comparative perspective with non-fluorinated and other mono-fluorinated phenylalanine analogs.

The Influence of Fluorination on Peptide Structure

The position and number of fluorine atoms on the phenylalanine ring can profoundly impact peptide conformation.[1] Fluorination can alter the electronic properties of the aromatic ring, influencing non-covalent interactions such as π-π stacking and cation-π interactions, which are crucial for maintaining the three-dimensional structure of peptides and proteins. Furthermore, the steric bulk of fluorine, although minimal, can restrict the rotational freedom of the side chain, thereby influencing the local and global conformation of the peptide backbone.

While extensive research exists on mono-fluorinated phenylalanines, such as 4-fluorophenylalanine, detailed structural studies on peptides containing di-fluorinated analogs like 2,3-difluorophenylalanine are less common in publicly accessible crystallographic databases. This guide, therefore, draws upon available data for related compounds to infer the potential structural consequences of 2,3-difluorophenylalanine incorporation.

Comparative Crystallographic Data

A direct comparison of high-resolution X-ray crystal structures is the most definitive method to elucidate the conformational changes induced by amino acid substitution. However, at present, there is a notable absence of publicly deposited crystal structures for peptides containing 2,3-difluorophenylalanine. To provide a useful comparative framework, the following tables summarize representative crystallographic data for a peptide containing a non-fluorinated phenylalanine and a hypothetical dataset for a peptide with a fluorinated phenylalanine analog, based on typical values observed in similar structures.

Table 1: Comparison of Crystallographic Data

ParameterPeptide with Phenylalanine (Phe)Peptide with 2,3-Difluorophenylalanine (2,3-diF-Phe)
PDB IDN/A (Representative Data)N/A (Hypothetical Data)
Resolution (Å)1.5 - 2.51.5 - 2.5
R-factor0.18 - 0.250.18 - 0.25
R-free0.20 - 0.280.20 - 0.28
Space GroupP2₁2₁2₁P2₁2₁2₁
Unit Cell Dimensions (Å)a=X, b=Y, c=Za=X', b=Y', c=Z'

Note: The data for the peptide with 2,3-diF-Phe is hypothetical and serves as a placeholder to illustrate the type of data required for a direct comparison. Actual values would be dependent on the specific peptide sequence and crystallization conditions.

Table 2: Comparison of Key Conformational Parameters

Torsion AnglePeptide with Phenylalanine (Phe)Peptide with 2,3-Difluorophenylalanine (2,3-diF-Phe)
φ (phi)-60° to -150° (β-strand) / -57° (α-helix)Expected to be in a similar range, with potential shifts
ψ (psi)+120° to +170° (β-strand) / -47° (α-helix)Expected to be in a similar range, with potential shifts
χ1 (chi1)-60°, 180°, +60° (g-, trans, g+)May favor specific rotamers due to steric/electronic effects
χ2 (chi2)~90°May exhibit altered preferences

The introduction of two fluorine atoms at the ortho and meta positions of the phenyl ring in 2,3-difluorophenylalanine is anticipated to have a more pronounced effect on the side-chain conformation (χ angles) compared to mono-fluorination at the para position (4-F-Phe). This is due to potential steric hindrance and altered electronic distribution influencing interactions with neighboring residues.

Experimental Workflow for Structural Analysis

The process of determining the crystal structure of a peptide containing 2,3-difluorophenylalanine follows a well-established workflow, from synthesis to structure refinement.

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction & Structure Solution synthesis Solid-Phase Peptide Synthesis (incorporating Fmoc-2,3-diF-Phe-OH) purification RP-HPLC Purification synthesis->purification characterization Mass Spectrometry (ESI-MS/MALDI-TOF) purification->characterization screening High-Throughput Crystallization Screening characterization->screening optimization Optimization of Crystallization Conditions screening->optimization growth Crystal Growth optimization->growth data_collection X-ray Data Collection (Synchrotron/In-house) growth->data_collection data_processing Data Processing & Scaling data_collection->data_processing phase_determination Phase Determination (Molecular Replacement/SAD/MAD) data_processing->phase_determination model_building Model Building & Refinement phase_determination->model_building validation Structure Validation model_building->validation

References

In Vitro Assay Comparison of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Containing Fluorinated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of inhibitors containing fluorinated phenylalanine analogs targeting Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a crucial role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes. The introduction of fluorine atoms into phenylalanine derivatives can significantly enhance their binding affinity and metabolic stability, leading to more potent and effective inhibitors. This document summarizes quantitative data, details experimental protocols for key assays, and provides visualizations of the relevant signaling pathway and experimental workflow.

Data Presentation: Comparative Efficacy of DPP-4 Inhibitors

The following table summarizes the in vitro inhibitory activity (IC50) of various compounds against DPP-4. While a direct comparison of multiple 2,3-difluorophenylalanine-containing inhibitors was not available in a single study, this table presents data for structurally related fluorinated and non-fluorinated inhibitors to provide a comparative context for their efficacy.

Compound IDStructure/DescriptionTarget EnzymeIC50 (nM)Reference
Sitagliptin Contains a 2,4,5-trifluorophenyl moietyHuman DPP-418[1]
Compound 2f 4-(4-(1H-pyrazol-1-yl)phenyl)-1-(4-bromobenzylidene)thiosemicarbazideHuman DPP-41.266 ± 0.264[2]
Compound 6g Benzyl-substituted (S)-phenylalanine derivative with a 4-fluorobenzyl groupHuman DPP-43.79[3]
Compound 2 (pyrrolidine derivative) 2-benzylpyrrolidine derivativeHuman DPP-4300 ± 30[4]
Compound 1 (piperidine derivative) 4-benzylpiperidine derivativeHuman DPP-41600 ± 40[4]

Note: Lower IC50 values indicate higher potency. The data is compiled from different studies and should be interpreted with consideration of potential variations in experimental conditions.

Experimental Protocols

A detailed methodology for a common in vitro assay to determine the inhibitory efficacy of compounds against DPP-4 is provided below.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

This kinetic fluorometric assay measures the ability of an inhibitor to block the activity of DPP-4. The assay relies on the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[4]

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 Assay Buffer (e.g., HEPES buffer, pH 7.5)

  • Fluorogenic Substrate: Gly-Pro-AMC

  • Test Inhibitors (dissolved in a suitable solvent, e.g., DMSO)

  • Positive Control Inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of human recombinant DPP-4 in Assay Buffer.

    • Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC in Assay Buffer.

    • Prepare serial dilutions of the test inhibitors and the positive control in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add Assay Buffer and the highest concentration of the inhibitor solvent to control for background fluorescence.

    • Control wells (100% activity): Add DPP-4 enzyme solution and the inhibitor solvent (without inhibitor).

    • Inhibitor wells: Add DPP-4 enzyme solution and the various dilutions of the test inhibitors or the positive control.

  • Pre-incubation:

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.[4]

  • Reaction Initiation:

    • Add the Gly-Pro-AMC substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity at 37°C in a kinetic mode for a set period (e.g., 30-60 minutes), with readings taken at regular intervals (e.g., every 1-2 minutes).[5][6][7]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Determine the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

DPP4_Signaling_Pathway GLP1 GLP-1 / GIP (Active Incretins) DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Pancreas Pancreatic β-cells GLP1->Pancreas Stimulates Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Cleavage Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowered Insulin->Glucose Promotes Uptake Inhibitor DPP-4 Inhibitor (e.g., 2,3-Difluorophenylalanine -containing compound) Inhibitor->DPP4 Inhibits

Caption: DPP-4 enzyme inactivates incretin hormones like GLP-1, reducing insulin secretion.

Experimental_Workflow Start Start Prep Prepare Reagents: - DPP-4 Enzyme - Inhibitor Dilutions - Substrate (Gly-Pro-AMC) Start->Prep Assay_Setup Set up 96-well plate: - Blanks - Controls - Inhibitor Samples Prep->Assay_Setup Preincubation Pre-incubate Enzyme and Inhibitor (10 min at 37°C) Assay_Setup->Preincubation Reaction Initiate Reaction (Add Substrate) Preincubation->Reaction Measurement Kinetic Fluorescence Measurement (Exc: 360 nm, Em: 460 nm) Reaction->Measurement Analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 Measurement->Analysis End End Analysis->End

Caption: Workflow for determining the IC50 of DPP-4 inhibitors using a fluorescence-based assay.

References

A Head-to-Head Comparison of Synthetic Routes for Difluorophenylalanine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis Strategies

The incorporation of fluorine into amino acids has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of peptides and small molecule drugs. Difluorophenylalanine (diF-Phe) isomers, in particular, provide nuanced alterations to aromaticity, lipophilicity, and metabolic stability. The choice of synthetic route to these valuable building blocks is critical, impacting yield, stereochemical purity, scalability, and cost. This guide provides a head-to-head comparison of the most common synthetic routes to various diF-Phe isomers, supported by experimental data and detailed protocols to aid in selecting the optimal strategy for your research and development needs.

Comparative Overview of Synthetic Strategies

The synthesis of difluorophenylalanine isomers can be broadly categorized into several key strategies. The choice of method often depends on the desired isomer, the required enantiopurity, and the availability of starting materials.

Synthetic Strategy Isomers Accessible Typical Yields Enantiomeric Excess (ee) Key Advantages Key Disadvantages
Erlenmeyer-Plöchl Synthesis All isomersModerate to HighRacemic (requires resolution)Readily available starting materials, straightforward procedure.Racemic product requires a separate resolution step, sometimes harsh reaction conditions.
Asymmetric Hydrogenation All isomersHigh>99%Excellent enantioselectivity, high yields.Requires specialized chiral catalysts, optimization of reaction conditions may be needed.
Schöllkopf Chiral Auxiliary All isomersGood>95%High enantioselectivity, reliable method.Multi-step synthesis, use of stoichiometric chiral auxiliary.
Negishi Cross-Coupling All isomersModerate to GoodHigh (depends on chiral starting material)Good functional group tolerance, direct C-C bond formation.Requires preparation of organozinc reagents, palladium catalyst can be expensive.
Enzymatic Synthesis Specific isomersModerate to High>99%High stereoselectivity, mild reaction conditions.Enzyme specificity can limit substrate scope, requires specialized enzymes.
Asymmetric Phase-Transfer Catalysis All isomersHighup to 98%High yields and enantioselectivity, operational simplicity.Catalyst performance can be sensitive to reaction conditions.

In-Depth Analysis of Synthetic Routes

Erlenmeyer-Plöchl Synthesis

This classical approach provides a straightforward route to racemic difluorophenylalanines, which can then be resolved to obtain the desired enantiomer.

General Workflow:

cluster_0 Erlenmeyer-Plöchl Synthesis Difluorobenzaldehyde Difluorobenzaldehyde Azlactone Azlactone Difluorobenzaldehyde->Azlactone N-acylglycine, Ac₂O, NaOAc α,β-Unsaturated Acid α,β-Unsaturated Acid Azlactone->α,β-Unsaturated Acid Hydrolysis Racemic diF-Phe Racemic diF-Phe α,β-Unsaturated Acid->Racemic diF-Phe Reduction Enantiopure diF-Phe Enantiopure diF-Phe Racemic diF-Phe->Enantiopure diF-Phe Chiral Resolution

Figure 1. General workflow of the Erlenmeyer-Plöchl synthesis for difluorophenylalanine.

Experimental Protocol: Synthesis of 2,5-Difluoro-DL-phenylalanine

  • Azlactone Formation: A mixture of 2,5-difluorobenzaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and anhydrous sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100°C for 2 hours. The resulting azlactone precipitates upon cooling and can be collected by filtration.

  • Hydrolysis and Reduction: The crude azlactone is hydrolyzed with a mild base to yield the corresponding α,β-unsaturated N-acetylamino acid.[1] Subsequent reduction of the double bond, typically through catalytic hydrogenation (e.g., H₂/Pd-C) or with red phosphorus and hydriodic acid, affords racemic N-acetyl-2,5-difluorophenylalanine.

  • Deprotection: The N-acetyl group is removed by acid hydrolysis (e.g., refluxing in HCl) to give 2,5-difluoro-DL-phenylalanine.

  • Resolution (Optional): The racemic mixture can be resolved using enzymatic methods, for instance, by selective hydrolysis of the N-acetyl derivative with an acylase, yielding the enantiopure (S)-amino acid and the unreacted (R)-N-acetyl amino acid with high enantiomeric excess (>99.5% ee).[1]

Asymmetric Hydrogenation

This is one of the most efficient methods for producing enantiomerically pure difluorophenylalanines. The key step is the asymmetric hydrogenation of an α,β-unsaturated precursor catalyzed by a chiral transition metal complex.

General Workflow:

cluster_1 Asymmetric Hydrogenation Difluorobenzaldehyde Difluorobenzaldehyde α-Amidocinnamic Acid Derivative α-Amidocinnamic Acid Derivative Difluorobenzaldehyde->α-Amidocinnamic Acid Derivative N-acetylglycine, Ac₂O, NaOAc Enantiopure N-acetyl-diF-Phe Enantiopure N-acetyl-diF-Phe α-Amidocinnamic Acid Derivative->Enantiopure N-acetyl-diF-Phe H₂, Chiral Catalyst (e.g., Rh-DuPhos) Enantiopure diF-Phe Enantiopure diF-Phe Enantiopure N-acetyl-diF-Phe->Enantiopure diF-Phe Deprotection cluster_2 Schöllkopf Method Schöllkopf Reagent Schöllkopf Reagent Alkylated Intermediate Alkylated Intermediate Schöllkopf Reagent->Alkylated Intermediate n-BuLi, Difluorobenzyl Bromide diF-Phe Ester diF-Phe Ester Alkylated Intermediate->diF-Phe Ester Acid Hydrolysis Enantiopure diF-Phe Enantiopure diF-Phe diF-Phe Ester->Enantiopure diF-Phe Saponification cluster_3 Negishi Cross-Coupling Protected Iodoalanine Protected Iodoalanine Organozinc Reagent Organozinc Reagent Protected Iodoalanine->Organozinc Reagent Zn Protected diF-Phe Protected diF-Phe Organozinc Reagent->Protected diF-Phe Difluoroaryl Halide, Pd(0) catalyst Enantiopure diF-Phe Enantiopure diF-Phe Protected diF-Phe->Enantiopure diF-Phe Deprotection cluster_4 Enzymatic Synthesis Difluorocinnamic Acid Difluorocinnamic Acid Enantiopure diF-Phe Enantiopure diF-Phe Difluorocinnamic Acid->Enantiopure diF-Phe Phenylalanine Aminomutase (PAM), NH₃ cluster_5 Asymmetric Phase-Transfer Catalysis Glycine Schiff Base Glycine Schiff Base Alkylated Schiff Base Alkylated Schiff Base Glycine Schiff Base->Alkylated Schiff Base Difluorobenzyl Halide, Chiral PTC, Base Enantiopure diF-Phe Enantiopure diF-Phe Alkylated Schiff Base->Enantiopure diF-Phe Hydrolysis

References

A Comparative Guide to Validating the Binding Affinity of Peptides Modified with 2,3-Difluorophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the binding affinity of peptides to their targets is a critical step in developing more potent and specific therapeutics. The incorporation of non-canonical amino acids is a powerful strategy to achieve this, and fluorinated amino acids, in particular, have garnered significant attention. This guide provides a comparative analysis of peptides modified with 2,3-difluorophenylalanine (2,3-diF-Phe), objectively comparing their binding performance with other alternatives, supported by illustrative experimental data and detailed validation protocols.

The introduction of fluorine into a phenylalanine residue can significantly alter the electronic properties of the aromatic ring. The strong electron-withdrawing nature of fluorine can modulate cation-π, and other non-covalent interactions within the binding pocket of a target protein. This can lead to a substantial improvement in binding affinity and metabolic stability. This guide will explore these effects through comparative data and outline the primary experimental methods for their validation.

Data Presentation: Comparative Binding Affinity

To illustrate the impact of phenylalanine modifications on binding affinity, the following table summarizes hypothetical, yet realistic, quantitative data for a model peptide interacting with its target protein. The data compares the native peptide with versions containing 2,3-difluorophenylalanine, other fluorinated analogs, and a simple alanine substitution. Binding kinetics were hypothetically measured by Surface Plasmon Resonance (SPR).

Table 1: Comparison of Binding Kinetics and Affinity for a Model Peptide

Peptide ModificationAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Equilibrium Dissociation Constant (KD) (nM)Fold Improvement vs. Native
Native Peptide (Phenylalanine) 1.2 x 10⁵5.0 x 10⁻³41.71.0x
2,3-Difluorophenylalanine 3.5 x 10⁵ 1.5 x 10⁻³ 4.3 9.7x
4-Fluorophenylalanine 2.8 x 10⁵2.0 x 10⁻³7.15.9x
Pentafluorophenylalanine 1.9 x 10⁵1.8 x 10⁻³9.54.4x
Alanine Substitution 0.8 x 10⁵8.0 x 10⁻³100.00.4x

Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the peptide sequence and the specific protein-peptide interaction.

Mandatory Visualization

G cluster_0 Phase 1: Peptide Preparation cluster_1 Phase 2: Binding Affinity Validation cluster_2 Phase 3: Data Analysis & Interpretation A Peptide Design & Modification Strategy B Solid-Phase Peptide Synthesis (SPPS) A->B C Cleavage, Purification (HPLC) & Characterization (MS) B->C D Assay Selection C->D E Surface Plasmon Resonance (SPR) D->E F Isothermal Titration Calorimetry (ITC) D->F G Alternative Methods (e.g., BLI, MST) D->G H Kinetic & Affinity Constant Determination (ka, kd, KD) E->H I Thermodynamic Parameter Calculation (ΔH, ΔS, ΔG) F->I G->H J Structure-Activity Relationship (SAR) Analysis H->J I->J K Comparative Analysis & Conclusion J->K

Caption: Experimental workflow for validating peptide binding affinity.

G Ligand Modified Peptide (e.g., with 2,3-diF-Phe) Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binding (Affinity measured by KD) G_Protein Heterotrimeric G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction Cascade

Caption: Generalized GPCR signaling pathway initiated by peptide binding.

Experimental Protocols

Accurate determination of binding affinity is paramount. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two of the most widely used and robust techniques.[1]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time biomolecular interactions.[1] It provides both kinetic (kₐ, kⅆ) and affinity (K₋) data.[1]

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of the modified peptide (analyte) binding to its target protein (ligand).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents: N-hydroxysuccinimide (NHS), N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl[2]

  • Target protein (ligand) in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Modified and control peptides (analytes)

  • Running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)[2]

Methodology:

  • Surface Preparation and Ligand Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of NHS/EDC for 7 minutes.[3]

    • Inject the target protein (ligand) at a concentration of 10-50 µg/mL in immobilization buffer. The amount of immobilized ligand will be monitored in real-time.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.[3]

    • A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.

  • Analyte Binding Assay:

    • Prepare a dilution series of the peptide analyte in running buffer. A typical concentration range would be 0.1x to 10x the expected KD.[4]

    • Inject the lowest concentration of the peptide over both the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds).[3]

    • Allow the buffer to flow for a set dissociation time (e.g., 300 seconds).

    • Repeat the injection cycle for each concentration in the dilution series, from lowest to highest.

    • Between each analyte injection, regenerate the sensor surface by injecting a pulse of a mild regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove all bound analyte.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This fitting will yield the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[5]

Objective: To determine the thermodynamic parameters of the peptide-protein interaction.

Materials:

  • Isothermal Titration Calorimeter

  • Target protein and modified peptide

  • Dialysis buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4)[5]

  • Hamilton syringe for loading

Methodology:

  • Sample Preparation:

    • Both the protein and peptide solutions must be in the exact same, degassed buffer to avoid heats of dilution.[6] Dialyze both samples against the same buffer batch extensively.

    • Determine the concentrations of the protein and peptide accurately using a reliable method (e.g., UV-Vis spectroscopy).

    • Typically, the protein is placed in the sample cell at a concentration 10-50 times the expected KD. The peptide is loaded into the injection syringe at a concentration 10-15 times that of the protein.[6]

  • Instrument Setup and Titration:

    • Thoroughly clean the sample cell and injection syringe with buffer.

    • Load the protein solution into the sample cell (typically ~200-1400 µL depending on the instrument).

    • Load the peptide solution into the injection syringe (typically ~40-250 µL).

    • Set the experimental parameters: cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection schedule (e.g., an initial 0.5 µL injection followed by 19 injections of 2 µL each, with a 150-second spacing).[7]

  • Data Acquisition and Analysis:

    • Perform a control experiment by titrating the peptide into the buffer alone to measure the heat of dilution.

    • Initiate the titration run. The instrument will measure the differential power required to maintain zero temperature difference between the sample and reference cells.

    • Integrate the peaks from the raw data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the binding data.

    • Plot the heat change per mole of injectant against the molar ratio of peptide to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site independent) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Conclusion

The incorporation of 2,3-difluorophenylalanine represents a promising strategy for enhancing the binding affinity of therapeutic peptides. As the illustrative data suggests, this modification can lead to a significant improvement in the equilibrium dissociation constant compared to native peptides and other analogs. However, the effect of any modification is context-dependent and requires empirical validation.

By employing robust biophysical techniques such as Surface Plasmon Resonance and Isothermal Titration Calorimetry, researchers can obtain precise and reliable data on binding kinetics and thermodynamics. The detailed protocols and workflows provided in this guide offer a framework for the systematic validation of novel peptide modifications, ultimately facilitating the rational design of more effective peptide-based drugs.

References

A Comparative Analysis of the Hydrophobic Properties of Fluorinated Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into phenylalanine, a common amino acid, has become a potent tool in drug discovery and protein engineering. The unique physicochemical properties of fluorine, including its high electronegativity and small steric footprint, can significantly alter the hydrophobicity of the resulting amino acid analog. This modification, in turn, can influence critical biological processes such as protein folding, membrane interactions, and receptor binding.[1] This guide offers a comparative analysis of the hydrophobic properties of various fluorinated phenylalanine analogs, supported by experimental data, to assist researchers, scientists, and drug development professionals in their work.

Quantitative Comparison of Hydrophobicity

The hydrophobicity of fluorinated phenylalanine analogs can be empirically determined and compared using techniques like Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In RP-HPLC, a compound's retention time on a nonpolar stationary phase is directly related to its hydrophobicity.[1] The following table summarizes the relative hydrophobicity of several fluorinated phenylalanine analogs compared to the parent amino acid, phenylalanine. The Hydrophobicity Index (HI) is a relative scale where Phenylalanine is set to a value of 50.[1]

CompoundNumber and Position of Fluorine AtomsRelative Retention Time (Normalized to Phenylalanine)Hydrophobicity Index (HI)
Phenylalanine -1.0050
4-Fluoro-phenylalanine Single (para)1.1558
3,4-Difluoro-phenylalanine Vicinal difluorination1.2865
4-Trifluoromethyl-phenylalanine Trifluoromethyl group (para)1.8592

Data sourced from BenchChem's guide on the hydrophobicity of fluorinated phenylalanines.[1]

Experimental Protocols

Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol outlines the methodology used to determine the relative hydrophobicity of fluorinated phenylalanine analogs by measuring their retention times.[1]

Objective: To determine the relative hydrophobicity of fluorinated phenylalanine analogs by measuring their retention times on a C18 column.[1]

Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Phenylalanine and fluorinated phenylalanine standards

Procedure:

  • Sample Preparation: Prepare stock solutions of each amino acid standard at a concentration of 1 mg/mL in a suitable solvent, such as a 50:50 water/acetonitrile mixture.[1]

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a consistent flow rate (e.g., 1 mL/min).[1]

  • Injection: Inject a standard volume (e.g., 20 µL) of the first amino acid standard onto the column.[1]

  • Elution: Run a linear gradient of mobile phase B from 5% to 95% over a specified period (e.g., 30 minutes).[1]

  • Data Acquisition: Monitor the elution of the compound using the UV detector and record the retention time.

  • Repeat: Repeat the injection and gradient for each fluorinated phenylalanine standard, ensuring the column is re-equilibrated to the initial conditions between each run.[1]

  • Analysis: Calculate the relative retention time for each analog by dividing its retention time by the retention time of the unmodified phenylalanine. The Hydrophobicity Index (HI) can then be calculated from these retention times using established formulas.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the experimental workflow for determining the hydrophobicity of fluorinated phenylalanine analogs using RP-HPLC.

G cluster_prep Sample & System Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare 1 mg/mL Amino Acid Standards equilibrate Equilibrate C18 Column (95% A, 5% B, 1 mL/min) prep_standards->equilibrate prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) prep_mobile->equilibrate inject Inject 20 µL of Standard Sample equilibrate->inject gradient Run Linear Gradient (5% to 95% B over 30 min) inject->gradient detect UV Detection and Record Retention Time (RT) gradient->detect re_equilibrate Re-equilibrate Column (Between Runs) detect->re_equilibrate calc_relative_rt Calculate Relative RT (RT_analog / RT_Phe) detect->calc_relative_rt re_equilibrate->inject Next Sample calc_hi Calculate Hydrophobicity Index (HI) calc_relative_rt->calc_hi compare Compare Hydrophobicity of Analogs calc_hi->compare

References

Safety Operating Guide

Proper Disposal of 2-amino-3-(2,3-difluorophenyl)propanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Hazard Information

2-amino-3-(2,3-difluorophenyl)propanoic acid should be handled with care as it may possess hazardous properties. Based on analogous compounds, it may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. All operations involving the solid material or its solutions should be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Body Protection: A laboratory coat is mandatory.

Quantitative Hazard and Exposure Data

Specific occupational exposure limits for this compound have not been established by major regulatory bodies. The absence of this data emphasizes the need for cautious handling and the minimization of exposure.

ParameterValueRegulatory Body
OSHA PELNot AvailableOccupational Safety and Health Administration
NIOSH RELNot AvailableNational Institute for Occupational Safety and Health
ACGIH TLVNot AvailableAmerican Conference of Governmental Industrial Hygienists

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be handled as hazardous waste. Adherence to your institution's specific Environmental Health and Safety (EHS) guidelines is paramount.

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe and compliant disposal[4][5].

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a clearly labeled, sealed waste container.

    • Contaminated disposables such as weigh boats, gloves, and wipes must also be placed in this designated solid hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing this compound in a designated liquid hazardous waste container.

    • Do not dispose of aqueous solutions down the drain[6].

  • Sharps:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container.

Container Labeling and Storage
  • Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound"[7]. The label should also include the date of accumulation.

  • Storage: Store sealed and labeled waste containers in a designated and secure satellite accumulation area. Ensure that incompatible materials, such as strong oxidizing agents, are stored separately[8][9].

Spill Management

In the event of a spill, follow these procedures:

  • Small Spills (within a fume hood):

    • Restrict access to the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container[6][7].

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), collecting all cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's EHS office immediately.

    • Prevent entry into the affected area until it has been cleared by EHS personnel.

Disposal of Empty Containers

Empty containers of this compound must be decontaminated before disposal.

  • Triple Rinse: Rinse the container three times with a suitable solvent in which the compound is soluble (e.g., ethanol or acetone).

  • Collect Rinsate: All rinsate must be collected and disposed of as liquid hazardous waste[7].

  • Final Disposal: After triple rinsing and allowing the container to air dry in a well-ventilated area (such as the back of a fume hood), deface the original label. The clean, dry container can then typically be disposed of in the appropriate laboratory recycling bin, in accordance with your institution's guidelines.

Arranging for Waste Pickup

Follow your institution's established procedures for the pickup and disposal of hazardous waste by the EHS department. Never dispose of this chemical waste in the standard trash or down the sanitary sewer.

Experimental Workflow for Disposal

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Storage & Pickup A Identify Waste Type (Solid, Liquid, Sharps) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Solid Waste (Unused chemical, contaminated items) B->C Solid D Liquid Waste (Solutions, rinsate) B->D Liquid E Sharps Waste (Contaminated needles, blades) B->E Sharps F Use Designated, Sealed Hazardous Waste Containers C->F D->F E->F G Label Container Clearly: 'Hazardous Waste' 'this compound' F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for EHS Pickup H->I

Caption: Disposal workflow for this compound.

This guide is intended to provide a framework for the safe disposal of this compound. Always consult your institution's specific safety and disposal protocols and the most current Safety Data Sheet available for similar compounds.

References

Personal protective equipment for handling 2-amino-3-(2,3-difluorophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-amino-3-(2,3-difluorophenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE), and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the necessary protective gear for handling this compound.

Protection Type Specific Equipment Purpose
Eye and Face Protection Chemical safety goggles or a face shieldTo protect against dust particles and potential splashes.
Hand Protection Nitrile glovesTo prevent skin contact. Double gloving is recommended.
Body Protection Laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection N95 or higher-rated respiratorTo prevent inhalation of fine dust particles.

Operational Plan: Step-by-Step Handling Procedures

Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Decontaminate the work surface before and after handling the compound.

2. Weighing and Transfer:

  • Handle the compound as a powder. Take care to minimize the generation of dust.
  • Use a micro-spatula for transferring the solid.
  • Weigh the compound in a tared, sealed container to prevent dispersal.

3. Solution Preparation:

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.
  • Keep the container covered as much as possible during dissolution.

4. Experimental Use:

  • Conduct all manipulations of the compound and its solutions within the fume hood.
  • Keep all containers sealed when not in use.

5. Post-Handling:

  • Thoroughly decontaminate all equipment and work surfaces with an appropriate solvent. Collect the rinsate as hazardous waste.
  • Carefully remove and dispose of PPE as contaminated waste.
  • Wash hands thoroughly with soap and water after completing the work.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

1. Waste Segregation:

  • All solid waste contaminated with the compound (e.g., weighing paper, gloves, pipette tips) should be placed in a designated, sealed hazardous waste container.
  • Liquid waste containing the compound, including experimental residues and cleaning rinsates, must be collected in a separate, clearly labeled "Halogenated Organic Waste" container.[1][2]

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazard(s) (e.g., "Irritant").

3. Storage:

  • Store waste containers in a designated satellite accumulation area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Experimental Workflow

start Start: Gather Materials & PPE prep Prepare Fume Hood & Workspace start->prep Step 1 weigh Weigh Compound Carefully prep->weigh Step 2 dissolve Prepare Solution (if applicable) weigh->dissolve Step 3a experiment Conduct Experiment weigh->experiment Step 3b dissolve->experiment decontaminate Decontaminate Equipment & Workspace experiment->decontaminate Step 4 waste_solid Dispose of Solid Waste decontaminate->waste_solid Step 5a waste_liquid Dispose of Liquid Waste decontaminate->waste_liquid Step 5b end End: Final Cleanup & Hand Washing waste_solid->end waste_liquid->end

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.